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  • Product: 2-phenylacetic acid
  • CAS: 57825-33-9

Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of 2-Phenylacetic Acid: A Comprehensive Guide for Drug Development and Analytical Profiling

Executive Summary & Strategic Importance 2-Phenylacetic acid (PAA), also known as α -toluic acid or benzeneacetic acid (CAS 103-82-2), is a naturally occurring aromatic monocarboxylic acid that bridges the gap between fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Phenylacetic acid (PAA), also known as α -toluic acid or benzeneacetic acid (CAS 103-82-2), is a naturally occurring aromatic monocarboxylic acid that bridges the gap between fundamental metabolic pathways and industrial-scale pharmaceutical synthesis[1][2]. As a Senior Application Scientist, understanding the physicochemical behavior of PAA is not merely an academic exercise; it is the cornerstone of optimizing bioreactor yields and ensuring chromatographic resolution.

PAA serves as a critical side-chain precursor in the fermentation of Penicillin G, a foundational β -lactam antibiotic, and is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac[1][2]. Furthermore, its administration is a primary therapeutic strategy for managing type II hyperammonemia, where it acts as an ammonia scavenger by forming phenylacetylglutamine for renal excretion[1]. This whitepaper deconstructs the physical properties, biosynthetic applications, and analytical quantification protocols for PAA, providing a self-validating framework for researchers.

Physicochemical Profiling & Molecular Behavior

The structural simplicity of PAA—a phenyl ring attached to a carboxylic acid via a methylene bridge—belies its complex behavior in multiphasic systems. The interplay between its lipophilic aromatic ring and hydrophilic carboxylate group dictates its solubility, partitioning, and reactivity.

Quantitative Data Summary
PropertyValueScientific Implication for Formulation & Analysis
Molecular Weight 136.15 g/mol Low molecular weight facilitates rapid diffusion across biological membranes and stationary phases.
Melting Point 76.0 °C – 78.0 °CExists as a white crystalline solid at room temperature; requires controlled heating for solvent-free melt reactions[3][4].
Boiling Point 265.0 °C – 266.0 °CHigh boiling point allows for high-temperature reflux reactions without significant volatilization[4].
pKa ~4.31Critical Parameter: At physiological pH (7.4), PAA is >99% ionized (phenylacetate). For organic extraction or reverse-phase HPLC retention, the environment must be acidified (pH < 3.0) to suppress ionization.
LogP 1.41Indicates moderate lipophilicity. PAA partitions favorably into organic solvents (e.g., ethyl acetate, dichloromethane) only when protonated[3].
Water Solubility 16.6 mg/mL (at 20 °C)Moderately soluble in water; highly soluble in alcohols and polar aprotic solvents[3].

Causality in Experimental Design: The pKa of 4.31 is the most critical metric for handling PAA. When extracting PAA from an aqueous fermentation broth, the pH must be lowered to at least 2.5 using an acid like HCl. This ensures the carboxylate anion ( −COO− ) is protonated to its neutral state ( −COOH ), drastically increasing its partition coefficient into the organic phase. Failure to adjust the pH will result in the target molecule remaining in the aqueous waste.

Metabolic Engineering & Biosynthetic Applications

In industrial biotechnology, PAA is not just a chemical; it is a metabolic steering agent. In the production of Penicillin G, Penicillium chrysogenum is fed PAA to direct the biosynthetic machinery away from naturally occurring, less potent penicillins (like Penicillin F or K) and exclusively toward Penicillin G[1][5].

The Precursor-Directed Biosynthesis Mechanism
  • Activation: PAA is highly toxic to microbial cells at high concentrations. To mitigate this and prepare it for biosynthesis, the cell utilizes phenylacetate-CoA ligase to convert PAA into phenylacetyl-CoA[1].

  • Side-Chain Exchange: The core β -lactam structure, Isopenicillin N, contains an L- α -aminoadipic acid side chain. The enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) catalyzes the cleavage of this aliphatic chain and the concurrent ligation of the phenylacetyl-CoA, yielding Penicillin G.

PenG_Pathway N1 L-α-Aminoadipic Acid + L-Cysteine + L-Valine N2 ACV Tripeptide N1->N2 ACVS Enzyme N3 Isopenicillin N N2->N3 IPNS Enzyme N6 Penicillin G N3->N6 IAT Enzyme (Side-chain exchange) N4 2-Phenylacetic Acid (PAA) N5 Phenylacetyl-CoA N4->N5 PAA-CoA Ligase (ATP dependent) N5->N6

Caption: Precursor-directed biosynthetic pathway of Penicillin G integrating 2-Phenylacetic Acid.

Analytical Methodology: Self-Validating HPLC-UV/MS Protocol

Accurate quantification of PAA in complex matrices (e.g., plasma, fermentation broth) is prone to matrix effects and poor retention if the chromatography is not rigorously controlled[6]. The following protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, engineered as a self-validating system.

Mechanistic Rationale for Chromatographic Conditions

Because PAA is a polar aromatic acid, a standard C18 column is ideal, provided the mobile phase is strictly buffered below PAA's pKa[7]. We utilize 0.05% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA acts as an ion-pairing agent and an acidifier, ensuring PAA remains fully protonated. This prevents "peak tailing" caused by secondary interactions between the ionized carboxylate and residual silanols on the silica stationary phase.

Step-by-Step Protocol

Step 1: Sample Preparation & Protein Precipitation

  • Aliquot 500 μ L of fermentation broth or plasma into a microcentrifuge tube.

  • Add 50 μ L of an Internal Standard (IS) (e.g., 3-phenylpropionic acid) to validate extraction efficiency.

  • Add 500 μ L of ice-cold Acetonitrile containing 1% Formic Acid.

  • Causality: The organic solvent precipitates proteins, while the acid ensures PAA is protonated, freeing it from any protein-binding complexes.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

Step 2: Chromatographic Separation

  • Column: YMC-Pack Pro C18 (4.6 x 50 mm, 3 μ m) or equivalent[7].

  • Mobile Phase A: 0.05% TFA in Water[7].

  • Mobile Phase B: 0.05% TFA in Acetonitrile[7].

  • Gradient: Start at 5% B. Ramp to 100% B over 8 minutes. Hold for 2 minutes[7].

  • Flow Rate: 1.0 mL/min[7].

  • Injection Volume: 10 μ L.

Step 3: Detection & System Suitability Testing (SST)

  • Wavelength: Set UV detector to 220 nm (optimal for the aromatic π→π∗ transition of the phenyl ring)[7].

  • Self-Validation Check: Before analyzing unknown samples, inject a standard mix. PAA should elute with a retention time distinct from its derivatives (e.g., phenylacetic anhydride or lactols)[7]. The peak tailing factor must be 1.2. If tailing occurs, verify the pH of Mobile Phase A is 2.5.

HPLC_Workflow S1 Sample Matrix (Broth/Plasma) S2 Acidification (pH < 3.0) & Protein Precipitation S1->S2 S3 RP-HPLC Separation (C18, 0.05% TFA Gradient) S2->S3 S4 UV Detection (λ = 220 nm) S3->S4 S5 Data Validation (IS Recovery & SST) S4->S5

Caption: Self-validating RP-HPLC analytical workflow for the quantification of 2-Phenylacetic Acid.

Conclusion

The utility of 2-Phenylacetic acid extends far beyond its basic chemical structure. By mastering its physicochemical properties—specifically its pKa-dependent partitioning—scientists can seamlessly integrate PAA into complex biosynthetic workflows, such as Penicillin G production, and develop robust, self-validating analytical methods. Whether functioning as a metabolic precursor or a target analyte, the rigorous control of its environment is the key to reproducible scientific outcomes.

References

  • Yeast Metabolome Database (YMDB). Phenylacetic acid (YMDB00891).
  • National Center for Biotechnology Information (PMC). Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids.
  • The Good Scents Company. phenyl acetic acid, 103-82-2.
  • Wikipedia. Phenylacetic acid.
  • Lookchem. Cas 103-82-2, Phenylacetic acid.
  • Organic Syntheses. Organic Syntheses Procedure (HPLC Methods).
  • Russian Chemical Reviews. Methodology for the determining aromatic monocarboxylic acids as products of phenylalanine and tyrosine metabolism: current advances and trends.

Sources

Exploratory

The Biological Role of 2-Phenylacetic Acid (PAA) as a Plant Auxin: A Technical Guide

Introduction: The Dual-Auxin Paradigm For decades, indole-3-acetic acid (IAA) has monopolized the study of plant auxins. However, plants operate on a multi-auxin system.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Auxin Paradigm

For decades, indole-3-acetic acid (IAA) has monopolized the study of plant auxins. However, plants operate on a multi-auxin system. 2-Phenylacetic Acid (PAA) is a widespread, endogenous auxin that orchestrates plant growth, development, and stress responses alongside IAA[1]. While PAA shares the same core signaling machinery as IAA, its distinct biosynthetic origins and lack of polar transport endow it with a unique biological footprint[2]. This whitepaper dissects the mechanistic role of PAA, providing researchers and agrochemical developers with a comprehensive framework for studying this non-canonical phytohormone.

Biosynthetic Divergence and Metabolic Homeostasis

The evolutionary advantage of maintaining two distinct active auxins lies in their divergent metabolic precursors. While IAA is primarily synthesized from tryptophan (Trp) via the indole-3-pyruvate (IPA) pathway, PAA is synthesized from the amino acid phenylalanine (Phe)[3].

The Phenylpyruvate Pathway

Metabolic tracing experiments using 13C-labeled isotopes have demonstrated that Phe is first converted to phenylpyruvate (PPA) via an aminotransferase reaction[3]. PPA is subsequently converted into PAA. This biochemical bifurcation ensures that auxin signaling can be maintained even if the tryptophan pool is depleted during specific environmental stress responses.

Biosynthesis Phe Phenylalanine (Phe) PPA Phenylpyruvate (PPA) Phe->PPA Aminotransferase PAA 2-Phenylacetic Acid (PAA) PPA->PAA Biosynthesis TIR1 TIR1/AFB Receptor Complex PAA->TIR1 Non-polar diffusion Trp Tryptophan (Trp) IPA Indole-3-pyruvate (IPA) Trp->IPA TAA1 IAA Indole-3-Acetic Acid (IAA) IPA->IAA YUCCA IAA->TIR1 PIN-mediated polar transport AuxIAA Aux/IAA Degradation TIR1->AuxIAA Ubiquitination ARF ARF Activation AuxIAA->ARF Release of repression

Fig 1: Parallel biosynthesis pathways of PAA and IAA converging on the TIR1/AFB signaling complex.

Mechanistic Signaling: Perception and Transport

Receptor Promiscuity: The TIR1/AFB Complex

Despite structural differences, both PAA and IAA act as "molecular glues" within the TIR1/AFB signaling pathway[1]. Upon binding to the TIR1/AFB F-box proteins, PAA facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins[2]. This degradation releases Auxin Response Factors (ARFs), which then dimerize and activate the transcription of auxin-responsive genes[1].

The Non-Polar Transport Phenomenon

The most critical functional distinction between PAA and IAA is transport. IAA relies on PIN-FORMED (PIN) efflux carriers for directional, polar transport, which establishes the morphogenic gradients necessary for apical dominance and tropisms[2]. Conversely, PAA moves non-directionally through plant tissues[2].

Causality Insight: Because PAA is not subjected to PIN-mediated efflux, it acts as a localized, constitutive baseline auxin. This allows the plant to maintain basal cellular expansion and division in tissues where IAA gradients are transiently depleted or disrupted by environmental stressors.

Quantitative Comparison: PAA vs. IAA

Although PAA exhibits a weaker binding affinity for the TIR1/AFB complex compared to IAA, plants compensate for this by accumulating PAA at significantly higher concentrations[4].

FeatureIndole-3-Acetic Acid (IAA)2-Phenylacetic Acid (PAA)
Primary Precursor Tryptophan (Trp)Phenylalanine (Phe)[3]
Transport Mechanism Polar (PIN-mediated)Non-polar (Diffusion/Unknown)[2]
Receptor Affinity HighLow to Moderate[5]
Endogenous Concentration Low (Transient gradients)High (Often > IAA)[4]
Secondary Properties Minimal antimicrobial activitySubstantial antimicrobial activity[4]

Experimental Methodologies for PAA Profiling

To accurately study PAA, researchers must overcome its structural similarity to other aromatic acids and the complex matrix of plant tissues. Below are two field-proven protocols designed for high reliability.

Protocol: High-Throughput LC-MS/MS Quantification

This protocol outlines the absolute quantification of endogenous PAA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol S1 1. Cryo-Milling & Spiking S2 2. Solvent Extraction S1->S2 S3 3. SPE Purification S2->S3 S4 4. LC-MS/MS (MRM) S3->S4 S5 5. Isotope Quantification S4->S5

Fig 2: Step-by-step LC-MS/MS workflow for the absolute quantification of endogenous PAA in plants.

Step 1: Tissue Homogenization and Isotope Spiking

  • Action: Flash-freeze 50 mg of plant tissue in liquid nitrogen and pulverize using a bead beater. Immediately spike the homogenate with 1 ng of 13C6-PAA internal standard.

  • Causality: Plant matrices contain diverse secondary metabolites that cause unpredictable ion suppression in the electrospray ionization (ESI) source. Spiking the heavy isotope before extraction ensures that any physical losses or ionization variations are mathematically normalized.

Step 2: Biphasic Solvent Extraction

  • Action: Add 1 mL of cold methanol:water:formic acid (15:4:1, v/v/v). Vortex for 10 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes.

  • Causality: The acidic environment keeps the carboxylic acid group of PAA protonated (uncharged), maximizing its solubility in the organic phase while simultaneously precipitating large proteins.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Action: Pass the supernatant through a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 80% methanol.

  • Causality: Direct injection of crude extracts ruins LC columns and suppresses MS signals. SPE selectively retains the hydrophobic phenyl ring of PAA while washing away polar salts and sugars.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 µL onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for PAA (e.g., m/z 135 -> 91 in negative ion mode).

  • Self-Validation Checkpoint: Run a serial dilution of the final extract. If the calculated concentration does not scale linearly across the dilutions, the ESI source is saturated (matrix effect), and the initial tissue mass must be reduced.

Protocol: Whole-Cell Bacterial Biosensor Assay

For high-throughput screening without mass spectrometry, transcription factor-based whole-cell biosensors offer a rapid and cost-effective alternative[4].

Step 1: Biosensor Cultivation

  • Action: Grow Escherichia coli engineered with a PAA-responsive promoter (e.g., derived from the paa regulon) fused to a fluorescent reporter (GFP)[6].

  • Causality: The paa regulon naturally regulates bacterial catabolism of aromatic compounds. Hijacking this promoter allows the bacteria to act as living transducers, converting environmental PAA concentrations into a quantifiable optical signal[6].

Step 2: Sample Incubation and Readout

  • Action: Incubate 100 µL of clarified plant extract with 100 µL of the biosensor culture in a 96-well microplate for 2 hours at 37°C. Measure fluorescence (Ex: 488 nm, Em: 510 nm).

  • Self-Validation Checkpoint: Always include a parallel well with a known PAA spike. If the spiked well fails to produce the expected additive fluorescence, the plant extract contains antimicrobial compounds or pH buffers that are inhibiting bacterial metabolism, rendering the assay invalid.

Implications for Drug Development and Agrochemicals

Understanding PAA extends far beyond basic plant physiology. Because PAA possesses substantial antimicrobial activity[4], it represents a unique intersection between phytohormones and plant defense mechanisms. Furthermore, PAA is a critical industrial precursor used in the large-scale fermentation of penicillin G[5]. For agrochemical developers, the non-polar nature of PAA offers a template for designing synthetic herbicides that bypass PIN-mediated efflux resistance mechanisms, ensuring prolonged retention and efficacy at the site of application.

References

  • Identification of phenylacetic acid as a natural auxin in the shoots of higher plants Source: ResearchGate URL
  • Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?
  • Source: bionity.
  • Hiroyuki Kasahara - Research Profile (PAA Transport and Signaling)
  • Auxin Source: Wikipedia URL
  • Design and Construction of a Whole Cell Bacterial 4-Hydroxyphenylacetic Acid and 2-Phenylacetic Acid Bioassay Source: Frontiers URL

Sources

Foundational

Physicochemical Dynamics and Pharmaceutical Applications of 2-Phenylacetic Acid: A Technical Guide

Executive Summary 2-Phenylacetic acid (PAA) is a critical arylaliphatic carboxylic acid utilized extensively as a synthetic precursor and a structural motif in medicinal chemistry. Understanding its exact molecular weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylacetic acid (PAA) is a critical arylaliphatic carboxylic acid utilized extensively as a synthetic precursor and a structural motif in medicinal chemistry. Understanding its exact molecular weight and acid dissociation constant (pKa) is foundational for predicting its pharmacokinetic behavior, optimizing synthetic yields, and designing targeted active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of PAA's physicochemical properties, details self-validating experimental protocols for pKa determination, and explores its modern applications in drug discovery.

Quantitative Physicochemical Profiling

The structural and thermodynamic properties of 2-phenylacetic acid dictate its behavior in both biological systems and synthetic reactors. The data below synthesizes its core quantitative metrics, grounded in established chemical databases (1)[1].

PropertyValueExperimental Context / Causality
Molecular Formula C₈H₈O₂Defines the fundamental atomic composition.
Average Molecular Weight 136.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD), sitting well below the Rule of 3 threshold.
Monoisotopic Mass 136.0524 g/mol Critical for precise identification via High-Resolution Mass Spectrometry (HRMS).
pKa (Acid Dissociation) 4.28 (at 18 °C)Governs the ionization state; at physiological pH (7.4), PAA is >99% ionized.
Water Solubility 15 g/L (at 20 °C)High aqueous solubility eliminates the need for organic cosolvents in early biological assays.
LogP (Octanol/Water) 1.61 - 1.72Indicates moderate lipophilicity, ensuring a balance between membrane permeability and solubility.
Mechanistic Basis of Acidity

The experimental pKa of 2-phenylacetic acid is approximately 4.28[1]. To understand this value, one must compare it to unsubstituted acetic acid (pKa 4.76). The increased acidity of PAA is a direct consequence of the electron-withdrawing inductive effect (-I) exerted by the phenyl ring. The sp² hybridized carbons of the aromatic system pull electron density away from the α-methylene group. This delocalizes the negative charge of the resulting phenylacetate conjugate base, stabilizing the anion and subsequently lowering the thermodynamic barrier for proton dissociation.

Methodological Workflows for pKa Determination

Accurate pKa determination requires rigorous, self-validating protocols to eliminate artifacts caused by solvent effects, temperature fluctuations, or atmospheric contamination. We outline two orthogonal methodologies: High-Resolution NMR Titration (microscopic pKa) and Potentiometric Titration (macroscopic pKa).

G N1 Sample Preparation 2-Phenylacetic Acid in D2O N2 pH/pD Adjustment Titration with DCl / NaOD N1->N2 N3 NMR Acquisition Constant Ionic Strength (0.15M) N2->N3 N4 Chemical Shift Analysis (δ obs vs. pH) N3->N4 N5 Non-linear Regression Sigmoidal Fitting N4->N5

Figure 1: Step-by-step NMR titration workflow for determining the pKa of 2-phenylacetic acid.

Protocol A: High-Resolution NMR Titration

Causality & Validation: NMR titration provides a self-validating system by tracking the protonation state at the atomic level. By monitoring the chemical shift of the α-methylene protons, researchers can isolate the ionization event from macroscopic solvent artifacts (2)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-phenylacetic acid in deuterium oxide (D₂O) to a final concentration of 10 mM. Add potassium chloride (KCl) to achieve a constant ionic strength of 0.15 M. Causality: Maintaining a 0.15 M ionic strength mimics physiological conditions and prevents fluctuations in activity coefficients during the titration.

  • pH/pD Adjustment: Divide the solution into multiple aliquots. Adjust the pH of each aliquot across a range of 2.0 to 6.0 using micro-additions of 0.1 M DCl and 0.1 M NaOD. Record the pH using a glass electrode calibrated for D₂O (where pD = pH_read + 0.4).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each aliquot at a strictly controlled temperature of 25.0 ± 0.1 °C. Target the α-CH₂ protons (~3.6 ppm), as their proximity to the carboxylate group makes their chemical shift highly sensitive to the de-shielding effect of protonation.

  • Data Regression: Plot the observed chemical shifts (δ_obs) against the pH values. Fit the resulting curve using a sigmoidal non-linear regression derived from the Henderson-Hasselbalch equation to extract the exact pKa value.

Protocol B: High-Precision Potentiometric Titration

Causality & Validation: Potentiometry is the gold standard for macroscopic pKa determination. The self-validation in this protocol relies on Gran plot analysis, which mathematically linearizes the titration curve to verify the equivalence point independently of the inflection point's visual estimation.

Step-by-Step Methodology:

  • System Calibration: Calibrate the autotitrator using standard IUPAC buffer solutions (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Analyte Preparation: Prepare a 2 mM solution of 2-phenylacetic acid in a 0.15 M aqueous KCl background electrolyte.

  • Inert Titration: Submerge the pH electrode and titrate with standardized 0.1 M KOH. Causality: This step must be conducted under a continuous nitrogen (N₂) gas purge. Excluding atmospheric CO₂ prevents the formation of carbonic acid, which would introduce a systematic basic error and distort the titration curve.

  • Gran Plot Analysis: Convert the raw volume vs. pH data into a Gran plot. Calculate the macroscopic pKa at the half-equivalence point, ensuring the slope of the linearized data confirms the purity of the dissociation event.

Applications in Drug Development

The specific molecular weight and pKa of 2-phenylacetic acid make it an indispensable scaffold in modern drug design and organic synthesis.

DrugDesign A 2-Phenylacetic Acid (MW: 136.15, pKa: 4.28) B Derivatization (e.g., 2-oxy-2-phenylacetic acid) A->B C Asymmetric Synthesis (Michael Additions) A->C D KEAP1-NRF2 Inhibitors (Inflammation Therapy) B->D E NSAID Precursors (e.g., Diclofenac analogs) C->E

Figure 2: Application of 2-phenylacetic acid scaffolds in targeted drug development pathways.

Enantioselective Synthesis and Carbon Nucleophiles

In asymmetric synthesis, 2-phenylacetic acid derivatives act as highly effective carbon nucleophiles. The acidity of the α-proton (which exhibits a pKa barrier of ~18-19 in non-aqueous solvents) is the critical determinant for reactivity in enantioselective Michael additions to α,β-unsaturated aldehydes (3)[3]. By exploiting this specific acidity, chemists can generate enantio- and diastereomerically pure synthetic intermediates that serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs).

KEAP1-NRF2 Protein-Protein Interaction Inhibitors

Beyond its role as a precursor, the PAA scaffold is actively utilized in targeted therapies. Recent drug discovery efforts have identified 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI) (4)[4]. The carboxylic acid moiety of the PAA derivative is highly ionized at physiological pH (due to its ~4.28 pKa), allowing it to form critical electrostatic interactions and hydrogen bonds within the basic binding pocket of KEAP1. This disruption activates the NRF2 transcription factor, offering a promising therapeutic strategy for severe inflammatory conditions.

References

  • Title: Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry Source: ResearchGate URL: [Link]

  • Title: The Acidity of a Carbon Nucleophile Dictates Enantioselectivity and Reactivity in Michael Additions to Aromatic and Aliphatic Enals Source: SciSpace URL: [Link]

  • Title: Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions Source: ResearchGate URL: [Link]

Sources

Exploratory

The Natural Occurrence and Analytical Profiling of 2-Phenylacetic Acid in Essential Oils: A Technical Whitepaper

Executive Overview 2-Phenylacetic acid (PAA, CAS 103-82-2) is a versatile aromatic compound characterized by its distinct honey-like, floral odor profile. While heavily utilized as a synthetic precursor in the pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Phenylacetic acid (PAA, CAS 103-82-2) is a versatile aromatic compound characterized by its distinct honey-like, floral odor profile. While heavily utilized as a synthetic precursor in the pharmaceutical industry—most notably in the production of penicillin G and various antispasmodic drugs—its natural occurrence in essential oils is a subject of profound interest for botanists, flavorists, and pharmacognosists.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple occurrence lists. Here, we will dissect the biosynthetic drivers that dictate PAA accumulation in aromatic plants, quantify its presence across diverse essential oil matrices, and establish a self-validating analytical workflow for its precise quantification.

Biosynthetic Origins: The Phenylalanine Cascade

Understanding the natural occurrence of PAA requires a mechanistic view of plant secondary metabolism. PAA acts as a natural auxin (phytohormone) in plants, playing a crucial role in lateral root induction and antimicrobial defense mechanisms 1.

The biosynthesis of PAA is intrinsically linked to the shikimate pathway, utilizing L-phenylalanine as its primary precursor. The conversion follows parallel logic to indole-3-acetic acid (IAA) biosynthesis but relies on distinct enzymatic machinery. Phenylalanine undergoes transamination to form phenylpyruvate (PPA), which is subsequently decarboxylated and oxidized to yield PAA.

G Phe L-Phenylalanine PPA Phenylpyruvate (PPA) Phe->PPA Aromatic Aminotransferase (ArAT) PAAld Phenylacetaldehyde Phe->PAAld Aromatic Amino Acid Decarboxylase PPA->PAAld Phenylpyruvate Decarboxylase PAA 2-Phenylacetic Acid (PAA) PPA->PAA YUCCA Flavin Monooxygenases PAAld->PAA Aldehyde Dehydrogenase

Biosynthetic pathways of 2-phenylacetic acid in plants.

Natural Occurrence and Quantitative Profiling

PAA is not ubiquitous in all essential oils; its accumulation is highly species-specific and heavily dependent on the extraction methodology. Because PAA is mildly water-soluble and possesses a relatively high boiling point (265°C), traditional high-temperature steam distillation often results in poor recovery or thermal degradation. Conversely, enfleurage or solvent extraction yields absolute oils with significantly higher PAA fidelity 2.

Table 1: Quantitative Occurrence of PAA in Select Essential Oils
Botanical SourceCommon NameExtraction MethodPAA Concentration / Relative Content
Rosa centifoliaRose AbsoluteEnfleurageMajor component (co-elutes up to 85% with phenylethyl alcohol)
Phyllostachys heterocyclaBamboo LeavesSteam Distillation0.45% – 1.07% (Cultivar dependent)
Citrus aurantiumNeroli HydrolateHydrodistillation~0.1% (Traditional extraction)
Pinus sylvestrisScots Pine WoodSolvent ExtractionHigh Flavor Dilution (FD) Factor (Odor-active)
Alpinia zerumbetShell GingerDistillationTrace (High FD Factor, critical for aroma)

Data synthesized from peer-reviewed GC-MS analyses of plant hydrolates and absolutes 3, 4, 5.

Standardized Analytical Methodology: GC-MS Protocol

To ensure scientific integrity, the quantification of PAA must rely on a self-validating system. The following protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Methodological Causality & Step-by-Step Protocol

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike 1.0 mL of the essential oil or hydrolate with 10 µL of an internal standard (IS), such as nonadecanoic acid (1 mg/mL).

  • Causality: The IS ensures the system is self-validating. By comparing the PAA peak area to the IS, we mathematically nullify variations in injection volume or extraction recovery losses.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Extract the spiked sample using 2.0 mL of high-purity pentane. Agitate for 5 minutes and separate the organic layer.

  • Causality: Pentane is chosen due to its extremely low boiling point (36°C). This allows for subsequent gentle concentration under a nitrogen stream without evaporating the semi-volatile PAA.

Step 3: GC Separation

  • Action: Inject 1 µL into a GC equipped with a DB-5 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.5 mL/min. Program the oven: 50°C (hold 1 min), ramp at 2.5°C/min to 260°C (hold 20 min).

  • Causality: The DB-5 column (5% phenyl / 95% dimethylpolysiloxane) provides the exact dipole-induced dipole interactions required to resolve aromatic carboxylic acids from complex terpene backgrounds without excessive peak tailing. Helium is utilized because it maintains high mass-transfer efficiency at higher linear velocities compared to nitrogen.

Step 4: MS Detection & Retention Indexing

  • Action: Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Concurrently run an n-alkane series (C8-C20) under identical conditions.

  • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern (yielding a strong m/z 91 tropylium ion base peak for PAA) perfectly matches NIST/Wiley libraries. The n-alkane series allows for the calculation of Linear Retention Indices (LRI), providing a secondary, orthogonal validation point to prevent false positives from structural isomers.

G Prep Sample Prep Spike Internal Standard Extract Extraction LLE with Pentane Prep->Extract Sep Separation GC (DB-5 Column, He Gas) Extract->Sep Detect Detection MS (70 eV EI) Sep->Detect Data Validation LRI Calculation & NIST Match Detect->Data

GC-MS analytical workflow for quantifying PAA in essential oils.

Pharmacological Implications for Drug Development

For drug development professionals, the natural occurrence of PAA in essential oils is more than an olfactory curiosity. PAA exhibits documented antimicrobial and antifungal properties. Furthermore, because PAA is a critical side-chain precursor in the biosynthesis of Penicillin G and is utilized in the synthesis of active pharmaceutical ingredients (APIs) like Diclofenac and Camylofin, understanding its natural extraction pathways offers a blueprint for sustainable, bio-based pharmaceutical sourcing. Essential oils rich in PAA, such as those derived from Rosa centifolia and specific bamboo cultivars, represent potential botanical starting materials for green-chemistry API synthesis.

References

  • "Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants", PMC - NIH.
  • "GC/MS Analysis of Citrus aurantium L. Hydrolate and its Comparison with the Commercial Samples", Brieflands.
  • "Chemical Composition, and Antioxidant and Antimicrobial Activities of Essential Oil of Phyllostachys heterocycla cv.
  • "Essential Oil Composition of Rose Flowers from Karangpring Village Jember District Extracted by Distillation and Enfleurage", ResearchG
  • "Resolving the smell of wood - identification of odour-active compounds in Scots pine (Pinus sylvestris L.)", PMC - NIH.

Sources

Foundational

Crystal Structure Analysis of 2-Phenylacetic Acid: A Supramolecular Engineering Whitepaper

Executive Summary 2-Phenylacetic acid (PAA) is a biologically active auxin (plant hormone) and a critical precursor in the industrial synthesis of penicillin G[1]. Beyond its biochemical utility, PAA serves as an excepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylacetic acid (PAA) is a biologically active auxin (plant hormone) and a critical precursor in the industrial synthesis of penicillin G[1]. Beyond its biochemical utility, PAA serves as an exceptional model compound in crystal engineering. Its molecular architecture—comprising a rigid hydrophobic benzene ring coupled with a flexible, hydrophilic carboxymethyl group—allows it to act as a "structural chameleon."

As a Senior Application Scientist, I approach the structural analysis of PAA not merely as a data collection exercise, but as a study of molecular recognition. By understanding the causality behind its conformational flexibility and hydrogen-bonding preferences, researchers can engineer targeted co-crystals with optimized physicochemical properties (e.g., enhanced solubility and thermal stability) for pharmaceutical applications.

Conformational Flexibility and Supramolecular Synthons

The fundamental driver of PAA's crystallographic diversity is its conformational flexibility. The torsion angle between the carboxyl group and the benzene ring dictates the molecule's steric profile and the accessibility of its hydrogen-bond donors and acceptors.

In its pure, neutral state, the plane of the carboxyl group is rotated by 85.7° with respect to its attached benzene ring plane[1]. However, when subjected to co-crystallization, this angle adapts to optimize supramolecular packing:

  • Expansion: In the 2:1 co-crystal with 4-pyridinealdazine, the torsion angle expands to 93.7° to accommodate an extended chair conformation of the aggregate[2].

  • Compression: Conversely, when co-crystallized with 3-pyridinealdazine, the angle compresses to 62.24°, resulting in a flattened extended chair geometry[3].

Homomeric vs. Heteromeric Networks

In pure PAA, the primary structural motif is the homosynthon , where two carboxylic acid groups form a self-complementary dimer via O–H···O hydrogen bonds (the R22​(8) motif). However, when introduced to co-formers containing pyridine or amide moieties (e.g., isonicotinamide or nicotinamide), the system preferentially forms heterosynthons [4]. The combination of a monocarboxylic acid, an amide, and a pyridine moiety consistently leads to discrete supermolecules driven by strong, directional O–H···N (acid-pyridine) and N–H···O interactions[5].

PAA_Interactions cluster_0 Homomeric Assembly cluster_1 Heteromeric Assembly (Co-crystals) PAA 2-Phenylacetic Acid (Flexible Conformer) Homo Carboxylic Acid Dimer (R2,2(8) Motif) PAA->Homo Pure Solvent Evaporation Hetero Acid-Pyridine/Amide Synthon PAA->Hetero + Co-former (e.g., Isonicotinamide) Homo_Bond O-H···O Bonds Homo->Homo_Bond Hetero_Bond1 O-H···N Bonds (Strong Directionality) Hetero->Hetero_Bond1 Hetero_Bond2 N-H···O Bonds Hetero->Hetero_Bond2

Supramolecular interaction pathways of 2-phenylacetic acid.

Experimental Protocol: Supramolecular Synthesis & SCXRD Resolution

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the physical causality behind the methodological choice.

Phase 1: Supramolecular Synthesis
  • Stoichiometric Calculation: Weigh the target molar ratio (e.g., 2:1 or 1:1) of PAA and the selected co-former (e.g., 4-pyridinealdazine).

    • Causality: The stoichiometry must precisely match the number of available hydrogen bond donors/acceptors to prevent the formation of a physical mixture[4].

  • Solvent Selection & Dissolution: Dissolve the mixture in a polar solvent (e.g., methanol or ethanol).

    • Causality: Polar solvents temporarily disrupt the native PAA homodimers in solution, lowering the kinetic barrier for the stronger acid-pyridine heterosynthons to form during nucleation.

  • Controlled Nucleation: Allow the solution to evaporate slowly at ambient temperature (298 K) in a vibration-free environment.

    • Causality: Slow evaporation maintains a low supersaturation gradient, favoring the thermodynamic product (large, defect-free single crystals) over kinetic products (microcrystalline powder).

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Harvesting and Cryoprotection: Select a crystal with optimal dimensions (e.g., 0.40 × 0.16 × 0.05 mm) and mount it on a goniometer loop using perfluoropolyether oil. Plunge-cool the sample to 98 K using an open-flow nitrogen cryostat[2].

    • Causality: Cryocooling to 98 K drastically reduces the thermal atomic displacement parameters (B-factors). This is essential for accurately locating the faint electron density of lightweight hydrogen atoms involved in critical O–H···N networks[3].

  • Validation Checkpoint (Matrix Scan): Before full data collection, perform a rapid unit cell determination.

    • Self-Validation: If the unit cell matches pure PAA or the pure co-former, the synthesis failed. A novel unit cell statistically validates the successful formation of a co-crystal.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation provides high-resolution diffraction data while minimizing X-ray absorption (μ ≈ 0.09 mm⁻¹), which is ideal for small organic molecules[2].

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods and refine the structure via full-matrix least-squares on F2 .

    • Causality: This mathematical approach iteratively minimizes the discrepancy between the observed diffraction pattern and the calculated atomic model, ensuring the structural coordinates are objectively verified.

SCXRD_Workflow N1 1. Co-crystal Synthesis (PAA + Coformer) N2 2. Solvent Selection & Slow Evaporation N1->N2 N3 3. Validation Checkpoint (Unit Cell Matrix Scan) N2->N3 N4 4. Crystal Harvesting & Cryocooling (98 K) N3->N4 N5 5. X-ray Diffraction Data Collection N4->N5 N6 6. Structure Solution & Least-Squares Refinement N5->N6 N7 7. Supramolecular Network Analysis N6->N7

SCXRD self-validating workflow for 2-phenylacetic acid co-crystals.

Quantitative Structural Data

The following table summarizes the crystallographic parameters of PAA in its pure form compared to its supramolecular assemblies. The variation in the torsion angle highlights the structural adaptability of the molecule.

Compound / AssemblySpace GroupUnit Cell Dimensions (a, b, c in Å)Angles (°)Torsion Angle (C-C-C-C)Ref.
Pure PAA (Neutral) ---85.7°[1]
PAA–4-Pyridinealdazine (2:1) Monoclinic, P21​/c a=11.677, b=4.425, c=23.587β = 95.475°93.7°[2]
PAA–3-Pyridinealdazine (2:1) Triclinic, P1ˉ a=5.511, b=9.536, c=12.434α=80.30°, β=88.45°, γ=76.46°62.24°[3]

References

  • Title : Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Source : MDPI Crystals. URL :[Link]

  • Title : Phenylacetic acid co-crystals with acridine, caffeine, isonicotinamide and nicotinamide. Source : ResearchGate. URL :[Link]

  • Title : 2-Phenylacetic acid–(E,E)-4,4'-(hydrazinediylidene)dipyridine (2/1). Source : IUCr Journals. URL :[Link]

  • Title : 2-Phenylacetic acid–3-{(E)-2-[(E)-pyridin-3-ylmethylidene]hydrazin-1-ylidenemethyl}pyridine (2/1). Source : PubMed Central (PMC). URL :[Link]

  • Title : Supramolecular hydrogen-bonded networks in adeninium phenylacetate phenylacetic acid monohydrate. Source : IUCr Journals. URL :[Link]

  • Title : A High-Yielding Supramolecular Reaction. Source : Journal of the American Chemical Society (ACS). URL :[Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Analysis of 2-Phenylacetic Acid: A Technical Guide for Researchers

Executive Summary 2-Phenylacetic acid (PAA) is a critical organic building block widely utilized in pharmaceutical synthesis, fragrance formulation, and agricultural chemistry. Despite its ubiquitous application, PAA pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylacetic acid (PAA) is a critical organic building block widely utilized in pharmaceutical synthesis, fragrance formulation, and agricultural chemistry. Despite its ubiquitous application, PAA presents specific occupational hazards, primarily as a respiratory and ocular irritant capable of forming combustible dust[1][2]. This whitepaper provides an authoritative, data-driven synthesis of PAA's toxicological profile and establishes a self-validating framework for safe laboratory handling, grounded in current Safety Data Sheet (SDS) literature and empirical chemical principles.

Physicochemical Profiling & Hazard Identification

Understanding the physical state of PAA is the first step in risk mitigation. At ambient conditions, PAA exists as an off-white crystalline powder or flakes[3][4]. Its moderate lipophilicity facilitates absorption across biological membranes, including the respiratory tract epithelium[2][5].

Table 1: Key Physicochemical Properties of 2-Phenylacetic Acid

PropertyValueCausality / Safety Implication
Molecular Weight 136.15 g/mol [4]Small molecular size allows for rapid systemic diffusion upon exposure.
Melting Point 76°C to 77°C[3]Solid at room temperature; primary exposure route is dust aerosolization.
Vapor Pressure 1 hPa at 97°C[2]Negligible volatility at 20°C; inhalation risk stems from particulate matter rather than vapor[5].
Water Solubility ~15 g/L at 20°C[4]Moderately soluble; enables aqueous decontamination and efficient renal clearance[2].
Log Pow 1.37 - 1.44[2][5]Favorable for passive diffusion across cellular lipid bilayers[5].

According to the Globally Harmonized System (GHS), PAA is classified under the following hazard statements[2][6]:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Mechanisms & Pharmacokinetics

PAA exhibits relatively low acute systemic toxicity, but its localized irritant effects require strict engineering controls. The acute toxicity profile is summarized below.

Table 2: Acute Toxicity Data (LD50/LC50)

Route of ExposureSpeciesValueReference
OralRat2,250 mg/kg[2][4]
OralMouse2,250 mg/kg[7]
DermalRabbit> 5,000 mg/kg[4][6]
IntraperitonealRat1,600 mg/kg[6][7]
IntraperitonealMouse2,270 mg/kg[6][7]
Inhalation (Aquatic)Fish (LC50, 96h)1,273 mg/L[6][8]
Metabolic Pathway Causality

Upon systemic absorption, PAA does not accumulate significantly due to efficient hepatic processing. In humans and primates, the primary detoxification mechanism involves Phase II conjugation with glutamine to form phenylacetylglutamine, which is highly water-soluble and rapidly excreted in urine. A minor secondary pathway involves CYP450-mediated hydroxylation into 4-hydroxyphenylacetic acid[5]. This efficient clearance mechanism explains the relatively high oral LD50 values (>2 g/kg)[4].

Metabolism PAA 2-Phenylacetic Acid (PAA) Absorption via GI/Resp Tract Liver Hepatic Processing (Phase II Conjugation) PAA->Liver Systemic Circulation Metabolite1 Phenylacetylglutamine (Primary Human Metabolite) Liver->Metabolite1 Glutamine N-acyltransferase Metabolite2 4-Hydroxyphenylacetic Acid (Minor CYP450 Metabolite) Liver->Metabolite2 Hydroxylation Excretion Renal Excretion (Urine Clearance) Metabolite1->Excretion High Aqueous Solubility Metabolite2->Excretion

Fig 1: Hepatic metabolism and renal clearance pathways of 2-phenylacetic acid.

Self-Validating Standard Operating Procedure (SOP) for Safe Handling

To ensure absolute scientific integrity and safety, protocols must move beyond static instructions and incorporate self-validating checks. The following workflow integrates causality and validation for the handling and spill response of PAA.

Step 1: Environmental Preparation & Engineering Controls
  • Action: Conduct all weighing and transfer operations within a certified chemical fume hood or Class II biological safety cabinet[2].

  • Causality: While PAA has a low vapor pressure, mechanical agitation generates micro-dust that acts as a potent respiratory irritant (H335)[2][5]. Furthermore, high concentrations of airborne PAA dust can form combustible mixtures[1].

  • Validation: Prior to opening the reagent bottle, use an anemometer to verify the fume hood face velocity is between 80-100 feet per minute (fpm). A positive reading validates the containment boundary.

Step 2: Personal Protective Equipment (PPE) Selection
  • Action: Don nitrile gloves, EN166-compliant chemical splash goggles, and a standard lab coat[9][10]. If engineering controls are compromised, an N95/P100 or EN149 approved particulate respirator is mandatory[9].

  • Causality: PAA causes serious eye irritation (H319) and skin irritation (H315)[2]. Nitrile provides superior chemical resistance against solid organic acids compared to latex.

  • Validation: Perform a visual and pneumatic glove-inflation test prior to donning to ensure zero micro-punctures.

Step 3: Material Transfer
  • Action: Use grounded, non-sparking spatulas for powder transfer[1].

  • Causality: Mitigates the risk of static discharge igniting localized combustible dust clouds generated during transfer[1].

  • Validation: Weighing is validated by a closed-system analytical balance; stable mass readings confirm the absence of turbulent air drafts and static interference.

Step 4: Spill Response and Decontamination
  • Action: In the event of a spill, absolutely avoid dry sweeping. Use a HEPA-filtered vacuum or wet-wipe the area with a damp cloth[1].

  • Causality: Dry sweeping aerosolizes the powder, exponentially increasing inhalation risks and the potential for combustible dust ignition[1].

  • Validation: Post-cleanup, swab the affected surface with a pH indicator strip moistened with deionized water. Since PAA is an organic acid, a neutral pH (7.0) reading provides objective validation that all acidic micro-residues have been successfully removed.

SpillResponse Detect Spill Detected (Solid Powder/Flakes) Vent Engineering Controls Ensure Local Exhaust Ventilation Detect->Vent PPE Don PPE (Nitrile, EN166 Goggles, N95/P100) Vent->PPE Risk Mitigation Contain Containment Avoid Dry Sweeping (Dust Hazard) PPE->Contain Collect Collection Use HEPA Vacuum or Wet Wiping Contain->Collect Prevent Aerosolization Validate Validation pH Swab of Surface (Target pH 7) Collect->Validate Surface Decontamination Dispose Hazardous Waste Incineration Protocol Validate->Dispose Verified Clean

Fig 2: Self-validating workflow for 2-phenylacetic acid spill containment and decontamination.

Ecological Impact & Waste Management

PAA is not classified as a persistent, bioaccumulative, and toxic (PBT) substance[2][6]. However, it is harmful to aquatic life in high concentrations, with a 96-hour LC50 in fish of 1,273 mg/L[6][8].

Disposal Protocol: Do not discharge PAA into municipal drains[2]. Surplus and non-recyclable solutions must be offered to a licensed disposal company. The validated disposal method involves dissolving the material in a combustible solvent and destroying it in a chemical incinerator equipped with an afterburner and scrubber[2][6]. This ensures complete thermal breakdown of the aromatic ring, preventing environmental contamination.

Sources

Foundational

The Pharmacology of 2-Phenylacetic Acid Derivatives: A Comprehensive Technical Guide for Researchers

Introduction: The Versatility of a Core Scaffold 2-Phenylacetic acid, a seemingly simple molecule characterized by a phenyl group attached to an acetic acid moiety, serves as a foundational scaffold for a vast and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Core Scaffold

2-Phenylacetic acid, a seemingly simple molecule characterized by a phenyl group attached to an acetic acid moiety, serves as a foundational scaffold for a vast and pharmacologically diverse class of derivatives. Its inherent structural features, including the aromatic ring and the carboxylic acid group, provide a versatile template for chemical modifications, leading to compounds with a wide array of therapeutic applications. This guide offers an in-depth exploration of the pharmacological landscape of 2-phenylacetic acid derivatives, moving beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs) to uncover their potential as antimicrobial, anticancer, and metabolic-modulating agents. We will delve into the intricate structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate this important area of medicinal chemistry.

I. The Anti-inflammatory Powerhouse: NSAIDs and COX Inhibition

The most prominent and commercially successful class of 2-phenylacetic acid derivatives are the NSAIDs, with diclofenac and aceclofenac being prime examples.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2]

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to block the active site of both COX-1 and COX-2 isoenzymes. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as gastric protection and platelet aggregation. Conversely, COX-2 is typically induced at sites of inflammation. The differential inhibition of these isoforms is a key factor in the efficacy and side-effect profile of various NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection NSAIDs 2-Phenylacetic Acid Derivatives (e.g., Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of 2-phenylacetic acid derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency and COX selectivity of 2-phenylacetic acid derivatives are heavily influenced by the nature and position of substituents on both the phenylacetic acid core and any associated phenyl rings.

  • Substitution on the Phenylacetic Acid Ring: The presence of a 2-amino group has been shown to be beneficial for potency in inhibiting prostaglandin synthetase.[1]

  • Substituents on the Second Phenyl Ring (as in Diclofenac): The presence and position of halogen atoms on the aniline ring of diclofenac analogues are crucial for both potency and COX-2 selectivity.[2]

  • Methyl Group for COX-2 Selectivity: For some derivatives, such as lumiracoxib analogues, a methyl group on the phenylacetic acid ring is a key determinant of COX-2 selectivity.[2]

Key Anti-inflammatory Derivatives
CompoundKey Structural FeaturesPrimary Mechanism of ActionNotable Clinical Applications
Diclofenac 2-((2,6-dichlorophenyl)amino)phenylacetic acidPotent inhibitor of COX-1 and COX-2Treatment of pain and inflammatory conditions like arthritis.[3]
Aceclofenac 2-((2,6-dichlorophenyl)amino)phenylacetoxyacetic acidPrimarily a COX-2 inhibitorManagement of pain and inflammation in rheumatic disorders.[1]
Felbinac 4-biphenylacetic acidNon-selective COX inhibitorTopical treatment of musculoskeletal pain and inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Diclofenac)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping and Dosing: Divide animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Administer the test compound or reference drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

II. Beyond Inflammation: Expanding the Pharmacological Horizons

While the anti-inflammatory properties of 2-phenylacetic acid derivatives are well-documented, emerging research has unveiled their potential in other therapeutic areas.

Antimicrobial Activity

Several 2-phenylacetic acid derivatives have demonstrated notable antibacterial and antifungal activities. Their mechanism of action is often linked to the disruption of microbial cell membranes.

  • Mechanism: The amphipathic nature of these compounds allows them to insert into the lipid bilayer of bacterial membranes, leading to increased membrane fluidity and disruption of essential cellular processes.

  • Structure-Activity Relationship: The overall hydrophobicity of the derivative often correlates with its bacteriostatic activity.

Anticancer Potential

Phenylacetamide derivatives have emerged as a promising class of anticancer agents. Their cytotoxic effects are being explored against various cancer cell lines.

  • Mechanism of Action: While the exact mechanisms are still under investigation, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

  • Structure-Activity Relationship: The presence of specific substituents, such as nitro groups, on the phenyl ring has been shown to enhance cytotoxic activity against certain cancer cell lines, like prostate carcinoma (PC3).[5]

Metabolic Modulation: PPAR Agonism

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[6]

  • Mechanism of Action: Activation of PPARs, particularly PPARγ, can lead to improved insulin sensitivity and a reduction in blood glucose and triglyceride levels.

  • Therapeutic Potential: This makes them attractive candidates for the development of new treatments for type 2 diabetes and other metabolic disorders.[7]

III. Synthesis of 2-Phenylacetic Acid Derivatives: A Practical Guide

The synthesis of functionalized 2-phenylacetic acids is a cornerstone of research in this field. Several robust methods are available, each with its own advantages.

A. Hydrolysis of Benzyl Cyanides

This is a classic and reliable method for preparing phenylacetic acids.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine benzyl cyanide, sulfuric acid, and water.

  • Reflux: Heat the mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and pour it into cold water to precipitate the crude phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization.

B. Palladium-Catalyzed Carbonylation of Benzyl Halides

This method offers an efficient route to phenylacetic acids using carbon monoxide as the carboxyl source.

Experimental Protocol:

  • Reaction Setup: In a pressure reactor, combine the benzyl halide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), a base (e.g., NaOH), and a suitable solvent.

  • Carbonylation: Pressurize the reactor with carbon monoxide and heat the mixture.

  • Work-up: After the reaction, cool the reactor and carefully vent the CO.

  • Isolation and Purification: Acidify the aqueous layer to precipitate the product, which is then collected by filtration and recrystallized.[8]

Synthesis cluster_hydrolysis Hydrolysis of Benzyl Cyanides cluster_carbonylation Palladium-Catalyzed Carbonylation Benzyl_Cyanide Benzyl Cyanide Acid_Hydrolysis Acid Hydrolysis (H2SO4, H2O) Benzyl_Cyanide->Acid_Hydrolysis Phenylacetic_Acid_1 2-Phenylacetic Acid Acid_Hydrolysis->Phenylacetic_Acid_1 Benzyl_Halide Benzyl Halide Pd_Catalysis Pd-Catalyzed Carbonylation (CO) Benzyl_Halide->Pd_Catalysis Phenylacetic_Acid_2 2-Phenylacetic Acid Pd_Catalysis->Phenylacetic_Acid_2

Caption: Common synthetic routes to 2-phenylacetic acid derivatives.

IV. Clinical Perspectives and Future Directions

The clinical utility of 2-phenylacetic acid derivatives, particularly NSAIDs like diclofenac, is well-established for the management of pain and inflammation.[9] However, their use is associated with potential side effects, including gastrointestinal and cardiovascular risks, which underscores the ongoing need for the development of safer and more targeted agents.

The exploration of 2-phenylacetic acid derivatives in other therapeutic areas, such as oncology and metabolic diseases, represents a promising frontier in drug discovery. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their efficacy and safety profiles for these novel applications. The versatility of the 2-phenylacetic acid scaffold ensures that it will remain a significant and fruitful area of investigation for medicinal chemists and pharmacologists for years to come.

V. References

  • Diclofenac: Clinical Pharmacology. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Walsh, D. A., et al. (1982). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dastmalchi, S., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Methods for prevention of cancer using phenylacetic acids and derivatives thereof. (1997). Google Patents.

  • Billin, A. N., et al. (2017). Synthesis, Docking and Evaluation of Phenylacetic Acid and Trifluoro-methylphenyl Substituted Benzamide Derivatives as Potential PPARδ Agonists. Letters in Drug Design & Discovery. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Panoutsopoulos, G. I., & Kouretas, D. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. In Vivo. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Liu, J. J., et al. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Panoutsopoulos, G. I., & Kouretas, D. (2004). Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepared and Cryopreserved Guinea Pig Liver Slices. In Vivo. [Link]

  • Ghlichloo, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

Sources

Exploratory

Biosynthesis of Penicillin G from 2-Phenylacetic Acid: A Mechanistic and Methodological Whitepaper

The industrial production of benzylpenicillin (Penicillin G) by Penicillium chrysogenum represents a foundational triumph of biochemical engineering and metabolic optimization. While the core non-ribosomal peptide synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The industrial production of benzylpenicillin (Penicillin G) by Penicillium chrysogenum represents a foundational triumph of biochemical engineering and metabolic optimization. While the core non-ribosomal peptide synthesis of the β -lactam backbone is well understood, the terminal incorporation of the 2-phenylacetic acid (PAA) side chain dictates the specific formation of Penicillin G.

This technical guide dissects the causality behind the compartmentalized biosynthesis of Penicillin G, the metabolic routing of its PAA precursor, and the evolutionary bottlenecks overcome in industrial strains. It provides researchers and drug development professionals with a self-validating framework for studying and optimizing β -lactam precursor assimilation.

The Compartmentalized Biosynthetic Architecture

The biosynthesis of Penicillin G is not a simple linear enzymatic cascade; it is a highly regulated, spatially compartmentalized process designed to protect the fungal cell from toxic intermediates while driving thermodynamic flux toward the final antibiotic[1].

The pathway relies on three primary enzymatic pillars:

  • ACV Synthetase (ACVS): Encoded by the pcbAB gene, this cytosolic non-ribosomal peptide synthetase condenses L- α -aminoadipic acid, L-cysteine, and L-valine into the linear tripeptide LLD-ACV[2].

  • Isopenicillin N Synthase (IPNS): Encoded by pcbC, this cytosolic enzyme catalyzes the oxidative ring closure of LLD-ACV to form the bicyclic penam nucleus, yielding Isopenicillin N (IPN)[2].

  • Isopenicillin N Acyltransferase (IAT): Encoded by penDE, this enzyme is strictly localized to the peroxisomal matrix. It catalyzes the transacylation reaction that exchanges the hydrophilic L- α -aminoadipyl side chain of IPN for the hydrophobic phenylacetyl group, yielding Penicillin G[2][3].

Pathway AA L-AAA + L-Cys + L-Val ACV LLD-ACV Tripeptide AA->ACV ACVS (Cytosol) IPN Isopenicillin N ACV->IPN IPNS (Cytosol) PenG Penicillin G IPN->PenG IAT + PAA-CoA (Peroxisome)

Fig 1. Core compartmentalized biosynthetic pathway of Penicillin G.

Causality of Compartmentalization: The spatial separation of IPNS (cytosol) and IAT (peroxisome) is an evolutionary adaptation. The precursor PAA is a weak acid. When it enters the cytosol via passive diffusion, it dissociates, releasing protons and causing severe cytosolic acidification which can inhibit enzymatic activity and lead to cell death[4]. By sequestering the final transacylation step within the peroxisome, the cell mitigates cytosolic toxicity and utilizes specific transporters (such as the penM and paaT transporters) to regulate the internal flux of IPN and PAA[5].

Precursor Dynamics: The Assimilation and Activation of PAA

To synthesize Penicillin G, P. chrysogenum must efficiently import PAA from the fermentation medium and activate it.

Cellular Uptake

PAA crosses the plasma membrane primarily via the passive diffusion of its protonated species. The initial velocity of this uptake increases logarithmically with decreasing external pH[6]. Because passive diffusion is non-saturable and highly rapid, the uptake of PAA is not the rate-limiting step in high-yielding industrial strains; rather, the intracellular activation and transacylation dictate the overall rate[6]. Furthermore, ABC transporters, such as ABCT31, have been implicated in the detoxification and export of excess weak acids, maintaining cellular homeostasis during high-titer PAA feeding[4].

CoA-Thioester Activation

Before IAT can utilize PAA, the precursor must be activated to its coenzyme A thioester (Phenylacetyl-CoA). This ATP-dependent activation is catalyzed by Phenylacetate-CoA ligase (PCL), encoded by the phl gene. Like IAT, PCL is localized to the peroxisomal lumen, ensuring that the activated, highly reactive PAA-CoA is generated precisely where it is needed for the final transacylation step[2].

The Metabolic Tug-of-War: Biosynthesis vs. Catabolism

A critical challenge in Penicillin G fermentation is that P. chrysogenum naturally recognizes PAA not just as a secondary metabolite precursor, but as a carbon source.

In wild-type strains, a significant fraction of internalized PAA is diverted into the homogentisate catabolic pathway. This degradation is initiated by Phenylacetate 2-hydroxylase (PahA), a microsomal cytochrome P450 monooxygenase that oxidizes PAA into 2-hydroxyphenylacetate[7][8].

The Industrial Bottleneck Solution: Classical strain improvement programs (e.g., the development of the Wisconsin 54-1255 strain) inadvertently selected for a specific point mutation in the pahA gene (L181F). This mutation drastically reduces the oxidative function of the PahA cytochrome P450, effectively shutting down the homogentisate pathway. Consequently, the intracellular pool of PAA is preserved and forcefully shunted toward Penicillin G biosynthesis[7].

Metabolism PAA 2-Phenylacetic Acid (PAA) PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PCL (phl) OH_PAA 2-Hydroxyphenylacetate PAA->OH_PAA PahA (Catabolism) PenG Penicillin G PAA_CoA->PenG IAT (penDE)

Fig 2. Metabolic competition between PenG biosynthesis and PAA catabolism.

Quantitative Enzymatic & Genetic Landscape

To engineer or optimize this pathway, researchers must understand the genetic and kinetic parameters of the core enzymes. The following table summarizes the quantitative and spatial data critical for metabolic flux modeling.

EnzymeGeneCellular LocalizationPrimary FunctionKinetic/Regulatory Notes
ACVS pcbABCytosolSynthesizes LLD-ACV tripeptideExpression scales linearly with gene cluster copy number[2].
IPNS pcbCCytosolOxidative ring closure to IPNRequires Fe 2+ and ascorbate as cofactors.
IAT penDEPeroxisomeTransacylation of IPN to PenGProtein levels saturate at low cluster copy numbers, making it a primary bottleneck in high-yielding strains[2].
PCL phlPeroxisomeActivates PAA to PAA-CoASingle-copy gene located outside the main penicillin biosynthetic cluster[2].
PahA pahAMicrosomeOxidizes PAA to 2-OH-PAAL181F mutation in industrial strains reduces activity, preventing PAA loss[7].

Experimental Protocol: Self-Validating PAA Flux Analysis

To accurately measure the incorporation of PAA into Penicillin G and validate the absence of catabolic loss, researchers must avoid the confounding variables of batch culture growth phases. The following protocol utilizes steady-state chemostat cultivation coupled with LC-MS/MS, creating a self-validating system where precursor input strictly equals biomass synthesis plus product formation.

Phase 1: Steady-State Chemostat Cultivation
  • Inoculation: Inoculate a defined minimal medium with spores of P. chrysogenum (e.g., Wisconsin 54-1255) in a 2L stirred-tank bioreactor.

  • Growth Phase: Maintain batch growth at 25°C, pH 6.5, and a dissolved oxygen tension (DOT) > 50% until the initial carbon source is depleted.

  • Continuous Feed: Initiate a continuous feed of minimal medium containing glucose as the limiting carbon source at a dilution rate ( D ) of 0.03 h −1 . Allow the culture to reach steady state (defined as constant biomass and off-gas CO 2​ for at least 5 volume changes)[8].

Phase 2: PAA Precursor Feeding
  • Controlled Addition: Introduce PAA into the feed medium at a continuous concentration of 3 mM. Causality Note: PAA is fed continuously rather than in batch spikes to prevent acute cytosolic acidification and subsequent cellular toxicity[4][6].

  • Equilibration: Allow the bioreactor to achieve a new steady state (approx. 48 hours) to ensure enzymatic adaptation and peroxisomal proliferation[1].

Phase 3: Rapid Quenching and Metabolite Extraction
  • Sampling: Withdraw 5 mL of culture broth directly into 25 mL of -40°C pure methanol to instantly quench all enzymatic activity (preventing the artifactual degradation of PAA-CoA or IPN).

  • Separation: Centrifuge at 10,000 × g for 5 minutes at -20°C to separate the mycelial pellet (intracellular metabolites) from the supernatant (extracellular PenG and residual PAA).

  • Extraction: Resuspend the pellet in boiling 75% ethanol for 3 minutes to extract intracellular CoA-thioesters and IPN, followed by rapid cooling on ice.

Phase 4: LC-MS/MS Quantification
  • Chromatography: Inject samples onto a reverse-phase C18 column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor m/z transitions for PAA, PAA-CoA, IPN, and Penicillin G.

    • Validation Check: The molar sum of residual extracellular PAA, intracellular PAA-CoA, and synthesized Penicillin G must equal the total molar PAA fed. Any deficit indicates active catabolism via the homogentisate pathway[7][8].

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Esterification of 2-Phenylacetic Acid

Introduction & Mechanistic Rationale The esterification of 2-phenylacetic acid (PAA) is a fundamental transformation in organic synthesis, yielding high-value esters such as ethyl phenylacetate. These esters serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The esterification of 2-phenylacetic acid (PAA) is a fundamental transformation in organic synthesis, yielding high-value esters such as ethyl phenylacetate. These esters serve as critical building blocks in pharmaceutical development (e.g., as precursors for benzylpenicillin) and are heavily utilized in the fragrance industry due to their characteristic sweet, honey-like olfactory profile[1].

Causality in Reaction Design: The conversion of PAA to an ester typically relies on the classic Fischer esterification mechanism. Because this reaction is thermodynamically reversible, the equilibrium must be actively manipulated to favor product formation. This is achieved either by utilizing a vast stoichiometric excess of the alcohol (which doubles as the reaction solvent) or by continuously removing the water byproduct to satisfy Le Chatelier's principle[2]. Sulfuric acid is frequently selected as the catalyst because it serves a dual purpose: it protonates the carbonyl oxygen—enhancing its electrophilicity for nucleophilic attack by the alcohol—and acts as a potent dehydrating agent to sequester generated water[2].

Alternatively, for sensitive substrates or strict green-chemistry mandates, enzymatic esterification using lipases provides a highly selective, mild alternative that avoids harsh acidic environments and minimizes unwanted side reactions[3].

Reaction Pathways

G PAA 2-Phenylacetic Acid (Substrate) Fischer Acid Catalysis (H2SO4, Reflux) PAA->Fischer Enzyme Biocatalysis (Lipase, 40°C) PAA->Enzyme EtOH Ethanol (Acyl Acceptor) EtOH->Fischer EtOH->Enzyme Product Ethyl Phenylacetate (Target Ester) Fischer->Product Chemical Route Water Water (Byproduct) Fischer->Water Enzyme->Product Green Route Enzyme->Water

Caption: Reaction workflows for the synthesis of ethyl phenylacetate.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scalable Chemical Route)

This protocol exploits Le Chatelier's principle by utilizing ethanol as both the reactant and the solvent, driving the reaction toward the ester product[2].

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : Add 10.0 g (73.4 mmol) of 2-phenylacetic acid to the flask, followed by 50 mL of absolute ethanol. Stir until the solid is completely dissolved.

  • Catalyst Introduction : Carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: Slow addition prevents localized overheating and potential charring of the organic substrate due to the highly exothermic nature of acid solvation.

  • Reflux : Heat the mixture to a gentle reflux (approx. 80°C) for 4 to 6 hours.

  • Workup : Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the excess ethanol. Dilute the resulting residue with 100 mL of diethyl ether.

  • Neutralization & Washing : Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and extract any unreacted PAA[2]. Self-Validation: The cessation of CO₂ evolution (bubbling) provides an immediate physical confirmation of complete acid neutralization. Wash with 50 mL of brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation : Filter out the drying agent and evaporate the solvent to yield ethyl phenylacetate as a colorless to pale-yellow liquid.

Protocol B: Biocatalytic Esterification (Mild Enzymatic Route)

This method utilizes immobilized lipases to facilitate esterification under mild conditions, making it ideal for the synthesis of complex molecules containing acid-sensitive functional groups[3],[4].

  • Setup : In a 50 mL glass vial equipped with a Teflon-lined screw cap, add 1.0 g (7.34 mmol) of 2-phenylacetic acid.

  • Solvent & Reactant : Add 10 mL of toluene (solvent) and 1.3 mL (approx. 22 mmol, 3 eq) of absolute ethanol.

  • Enzyme Addition : Add 100 mg of Novozym 435 (immobilized Candida antarctica lipase B)[3].

  • Incubation : Place the vial in an orbital shaker or vortex incubator set to 40°C and 200 rpm. Allow the reaction to proceed for 24-48 hours[3]. Causality: Mechanical shaking is strictly preferred over magnetic stirring; stir bars will physically grind and pulverize the immobilized enzyme beads, destroying their catalytic reusability.

  • Workup & Recovery : Filter the reaction mixture to recover the immobilized enzyme (which can be washed with cold toluene and recycled for future batches).

  • Purification : Wash the filtrate with saturated NaHCO₃ (2 × 10 mL) and brine (1 × 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the pure ester.

Data Presentation: Methodological Comparison

The following table summarizes the quantitative operational parameters and expected outcomes for both esterification methodologies.

ParameterProtocol A (Fischer Esterification)Protocol B (Biocatalytic Esterification)
Catalyst Concentrated H₂SO₄Novozym 435 (Immobilized Lipase)
Temperature ~80°C (Reflux)40°C
Reaction Time 4 - 6 hours24 - 48 hours
Solvent Excess EthanolToluene
Typical Yield 83 - 87%[2]> 90%[3]
Scalability High (Kilogram scale)Moderate (Cost-limited by enzyme)
Environmental Impact High (Acidic waste, VOCs)Low (Reusable catalyst, mild conditions)

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, researchers must employ self-validating analytical checks to confirm reaction completion and product purity:

  • Thin-Layer Chromatography (TLC) : Monitor the reaction using a 4:1 Hexane:Ethyl Acetate solvent system. The starting material (PAA) will remain near the baseline due to strong hydrogen bonding of the carboxylic acid moiety. Conversely, the newly formed ethyl phenylacetate will elute significantly higher (R_f ~ 0.6), providing a definitive visual confirmation of conversion.

  • Spectroscopic Validation (NMR) : In ¹H NMR (CDCl₃), the successful formation of ethyl phenylacetate is confirmed by the appearance of a distinct quartet at ~4.1 ppm (representing the -CH₂- protons of the ethyl ester) and a triplet at ~1.2 ppm (representing the -CH₃ protons). Crucially, the broad carboxylic acid -OH peak (>10 ppm) must completely disappear, validating the absence of unreacted starting material.

References

  • [2] Title: ethyl phenylacetate - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • [1] Title: Synthesis, properties and applications of esters of phenylacetic acid Source: researchgate.net URL:[Link]

  • [4] Title: Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia Source: scielo.br URL:[Link]

Sources

Application

Application Note: Optimizing Plant Tissue Culture Media with Phenylacetic Acid (PAA)

Target Audience: Researchers, Agricultural Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Historically, plant tissue cultur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Agricultural Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Historically, plant tissue culture relies heavily on synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) or 1-naphthaleneacetic acid (NAA) to induce callus formation and somatic embryogenesis. While effective, prolonged exposure to these potent synthetic analogs frequently induces somaclonal variation, genetic instability, and hyperhydricity.

Phenylacetic acid (PAA) is a naturally occurring, widespread auxin that offers a powerful alternative. Although its biological activity is lower than that of Indole-3-acetic acid (IAA), PAA possesses unique pharmacokinetic properties—specifically, non-polar transport and differential receptor affinity—that make it exceptionally suited for high-efficiency, genetically stable in vitro regeneration. This application note details the mechanistic causality of PAA, provides quantitative benchmarking data, and outlines self-validating protocols for its implementation.

Mechanistic Insights: The Causality of PAA Efficacy

To leverage PAA effectively, researchers must understand why it behaves differently from traditional auxins in a culture environment.

Non-Polar Transport and Uniform Tissue Response

Unlike IAA, which undergoes strict polar transport to create localized auxin maxima and minima, PAA is not actively transported in a polar manner 1. In intact plants, this limits its role in gravitropism. However, in in vitro tissue culture, this is a distinct advantage. PAA diffuses uniformly through the explant tissue, preventing the asynchronous cellular development often seen with IAA. This uniform distribution synchronizes callus proliferation and subsequent somatic embryogenesis.

The TIR1/AFB Signaling Axis and Receptor Affinity

PAA exerts its biological activity via the TIR1/AFB-mediated signaling pathway. It acts as a molecular glue, promoting the interaction between TIR1/AFB receptors and Aux/IAA repressor proteins, leading to the ubiquitination and degradation of the repressors by the 26S proteasome 1.

Crucially, PAA exhibits lower binding affinity for these co-receptors compared to IAA or 2,4-D. For example, PAA strongly enhances the formation of the TIR1–IAA7 complex but has a much weaker effect on the TIR1–IAA3 complex. Because of this lower affinity, PAA must be supplemented at higher concentrations (typically 5–40 mg/L) than 2,4-D. However, this "mild but abundant" signaling profile prevents the toxic overstimulation of ARF (Auxin Response Factor) transcription factors, thereby preserving genetic fidelity during rapid cell division.

PAASignaling PAA Phenylacetic Acid (PAA) Receptor TIR1/AFB Receptors PAA->Receptor Binds Complex SCF Complex Receptor->Complex Activates AuxIAA Aux/IAA Repressors Complex->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded by ARF ARF Transcription Factors Proteasome->ARF Releases GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Promotes

Fig 1: PAA-mediated TIR1/AFB signaling pathway leading to ARF-dependent gene expression.

Quantitative Performance Across Species

Empirical data demonstrates that PAA and its halogenated derivatives (e.g., 4-chlorophenylacetic acid [CPA], 4-iodophenylacetic acid [IPA]) significantly outperform traditional media formulations in recalcitrant species.

Table 1: Comparative Efficacy of PAA in Plant Tissue Culture

SpeciesExplant TypeOptimal PAA ConcentrationKey Quantitative OutcomeReference
Litchi chinensis (Litchi)Embryogenic Callus40 mg/LYielded 1,131 somatic embryos/gFW (highest recorded).2
Dioscorea rotundata (Yam)Axillary Bud40.5 µMEnhanced plantlet regeneration by up to 343% vs control.3
Paeonia ostii (Tree Peony)Anther / Cotyledon5 mg/LAccelerated induction of somatic embryos from recalcitrant tissue.4
Arabidopsis thalianaSeedling / CallusConverted from 4-PBAEnhanced ARF-dependent shoot regeneration via IBR3-independent pathway.5

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in morphological checkpoints ensure that the researcher can verify the success of the biochemical cascade at each stage before proceeding.

Protocol A: Preparation of PAA Stock Solution (10 mg/mL)

Causality Note: PAA is an aromatic carboxylic acid and is poorly soluble in cold water. It must be deprotonated or dissolved in a non-polar solvent first.

  • Weighing: Accurately weigh 100 mg of high-purity PAA powder.

  • Dissolution: Dissolve the powder in 1.0 mL of 1N NaOH (or absolute ethanol). Vortex until completely clear.

  • Volume Adjustment: Gradually add sterile, double-distilled water (ddH₂O) to bring the final volume to 10 mL.

  • Sterilization: Filter-sterilize using a 0.22 µm PTFE syringe filter.

  • Storage: Store in dark amber aliquots at -20°C. Validation Checkpoint: The solution must remain completely clear upon thawing. Any precipitation indicates incomplete initial dissolution, which will cause localized toxicity in the media.

Protocol B: High-Efficiency Somatic Embryogenesis (Model: Litchi/Yam)
  • Media Formulation (Proliferation Phase):

    • Prepare standard Murashige and Skoog (MS) basal medium.

    • Supplement with 30 g/L sucrose and 40 mg/L PAA 2.

    • Adjust pH to 5.8, add 7 g/L agar, and autoclave (PAA is heat-stable, but filter-sterilized addition post-autoclaving is recommended for absolute precision).

  • Explant Inoculation:

    • Place sterilized explants (e.g., embryonic callus or axillary buds) onto the media. Incubate in the dark at 25°C.

    • Validation Checkpoint (Day 14): Explants should exhibit uniform swelling and friable, yellowish callus formation at the margins. If tissue turns necrotic (brown/black), verify the pH of the PAA stock; if no swelling occurs, increase PAA concentration by 10%.

  • Embryo Maturation:

    • Transfer the proliferated callus to a maturation medium containing a reduced PAA concentration (5 mg/L) combined with 5 mg/L Kinetin (KT).

    • Validation Checkpoint (Day 28-35): Emergence of distinct spherical, clustered, or trumpet-like somatic embryos (approx. 3-5 mm in diameter). The transition from friable callus to structured embryos confirms successful washout of high-dose auxin signaling.

  • Plantlet Regeneration:

    • Transfer mature embryos to 1/2 strength MS medium (PAA-free) under a 16-hour photoperiod.

PAAWorkflow Stock 1. PAA Stock Formulation (Dissolve in 1N NaOH, dilute in H2O) Media 2. Media Preparation (MS Basal + 5-40 mg/L PAA) Stock->Media Explant 3. Explant Inoculation (Zygotic embryos / Callus) Media->Explant Callus 4. Callus Proliferation (Dark, 25°C, 3-4 weeks) Explant->Callus Induction Phase Embryo 5. Somatic Embryogenesis (Maturation Media) Callus->Embryo Maturation Phase Regen 6. Plantlet Regeneration (Light cycle, 1/2 MS) Embryo->Regen Germination Phase

Fig 2: Step-by-step experimental workflow for PAA-induced somatic embryogenesis.

Cross-Disciplinary Insights: 4-PBA as a PAA Prodrug

For drug development professionals transitioning into plant biotechnology, an intriguing mechanistic overlap exists. 4-Phenylbutyric acid (4-PBA) is widely known in mammalian pharmacology as a chemical chaperone and Histone Deacetylase (HDAC) inhibitor used to treat urea cycle disorders.

However, in plant tissue culture, 4-PBA acts as a potent prodrug for PAA. Mass spectroscopic and genetic analyses reveal that plants convert 4-PBA directly into PAA via an IBR3-independent β-oxidation pathway 5. Applying 4-PBA to culture media enhances ARF-dependent auxin responses, promoting callus formation and shoot regeneration without altering histone acetylation in the plant tissue. This allows researchers to utilize 4-PBA as a slow-release PAA delivery system, further preventing auxin toxicity spikes during delicate regeneration phases.

Sources

Method

Application Note: Advanced Peptide Coupling Procedures Using 2-Phenylacetic Acid

Introduction 2-Phenylacetic acid (PAA) is an indispensable building block in medicinal chemistry and peptide synthesis. It is predominantly utilized for N-terminal capping to introduce a lipophilic phenylacetyl (PhAc) mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenylacetic acid (PAA) is an indispensable building block in medicinal chemistry and peptide synthesis. It is predominantly utilized for N-terminal capping to introduce a lipophilic phenylacetyl (PhAc) moiety, a structural feature that significantly enhances proteolytic stability and alters the pharmacokinetic profile of peptide therapeutics (e.g., Penicillin G derivatives).

Because PAA is an unhindered carboxylic acid that lacks an α-amino protecting group (such as Fmoc or Boc), its coupling kinetics are exceptionally rapid. However, this high reactivity creates unique challenges. Without proper stoichiometric and environmental control, PAA is prone to over-activation, leading to reaction-terminating byproducts. This application note details the mechanistic causality behind reagent selection and provides optimized, self-validating protocols for both solid-phase and solution-phase PAA coupling.

Mechanistic Rationale & Reagent Causality

The choice of coupling reagent directly dictates the reaction pathway, intermediate stability, and the purity of the final peptide.

  • DIC / Oxyma Pure (Solid-Phase): The combination of N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure is the modern gold standard for Solid-Phase Peptide Synthesis (SPPS). DIC activates PAA to form an highly reactive O-acylisourea intermediate. Oxyma Pure acts as a superior nucleophile, rapidly attacking this intermediate to form a stable active ester. If the activation is not controlled (e.g., running at elevated temperatures without sufficient nucleophile), the O-acylisourea can undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea 1. To mitigate this, pre-activation at lower temperatures (5–10 °C) is strongly recommended [[1]]().

  • HATU / DIPEA (Solution-Phase): Uronium-based reagents like HATU offer exceptional coupling efficiency but carry a critical mechanistic risk if the order of addition is incorrect. If the free peptide amine is exposed to HATU before the PAA active ester is fully formed, the amine will react directly with the coupling reagent. This forms an irreversible guanidinium by-product that truncates the peptide chain . Furthermore, basic conditions during HATU activation can induce epimerization of the preceding amino acids on the peptide chain 2.

  • Sulfonate-based Reagents: When utilizing specialized sulfonate-based coupling reagents (e.g., o-NosylOXY), stoichiometry is paramount. An excess of the coupling reagent relative to PAA can lead to sulfonamide formation on the peptide's N-terminus, terminating the synthesis [[3]]().

Quantitative Comparison of Coupling Strategies

Coupling SystemOptimal PhaseReaction TimePrimary Byproduct RiskRecommended Base
DIC / Oxyma Solid (SPPS)45–60 minN-acylurea (if overheated)None required
HATU / DIPEA Solution15–30 minGuanidinylation (poor addition order)DIPEA (2.0 - 2.5 eq)
EDCI / HOBt Solution2–3 hoursEpimerization of preceding residuesNMM (2.0 eq)

Experimental Workflow Visualization

Workflow N1 Resin-Bound Peptide (Free N-Terminus) N2 Pre-activation of PAA (DIC/Oxyma, 5°C) N1->N2 Add Reagents N3 Amide Coupling (RT, 45-60 min) N2->N3 Active Ester Formation N4 Resin Washing (DMF / DCM) N3->N4 Drain & Wash N5 Kaiser Test Validation N4->N5 Aliquot Sample N5->N3 Positive (Blue) Re-couple N6 TFA Cleavage N5->N6 Negative (Yellow) N7 Purified PhAc-Peptide N6->N7 Precipitation

Workflow for SPPS N-terminal capping using 2-phenylacetic acid.

Step-by-Step Experimental Protocols

Protocol A: Solid-Phase N-Terminal Capping (DIC/Oxyma Method)

This protocol utilizes a self-validating system designed to prevent N-acylurea formation while ensuring complete capping.

  • Resin Preparation: Ensure the resin-bound peptide (0.1 mmol scale) has been fully Fmoc-deprotected using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove residual base.

  • Reagent Preparation (Causality-Driven): In a separate vial, dissolve 2-phenylacetic acid (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of anhydrous DMF. Chill the solution to 5–10 °C.

    • Reasoning: Chilling minimizes the thermal potential for O-acylisourea rearrangement into the dead-end N-acylurea byproduct 1.

  • Activation: Add DIC (0.5 mmol, 5 eq) to the chilled solution. Stir for 3 minutes to allow active ester formation.

  • Coupling: Transfer the activated PAA solution to the resin. Agitate at room temperature for 45 to 60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation (Kaiser Test): Take a micro-aliquot of resin beads and apply Kaiser test reagents.

    • Yellow beads/solution (Negative): Complete coupling. Proceed to cleavage.

    • Blue beads/solution (Positive): Incomplete coupling. Repeat steps 2-5.

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, followed by cold ether precipitation.

Protocol B: Solution-Phase Amidation (HATU/DIPEA Method)

Designed strictly to prevent guanidinylation of the peptide's N-terminus .

  • Preparation: Dissolve the free-amine peptide (0.1 mmol) and 2-phenylacetic acid (0.12 mmol, 1.2 eq) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (0.25 mmol, 2.5 eq) and stir for 2 minutes.

    • Reasoning: DIPEA deprotonates the PAA, preparing it for nucleophilic attack on the coupling reagent.

  • Controlled Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (0.11 mmol, 1.1 eq) portion-wise.

    • Reasoning: Adding HATU last and at a low temperature ensures it reacts exclusively with the deprotonated PAA rather than the peptide's free amine, preventing irreversible guanidinium byproduct formation .

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes.

  • Validation: Monitor the reaction via LC-MS. Confirm completion by the disappearance of the starting peptide mass and the appearance of the[M+118] Da product peak (addition of the PhAc group minus water).

  • Workup: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution , ACS Publications.1

  • Epimerisation in Peptide Synthesis , NIH.2

  • Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester , ACS Publications. 3

  • Amide bond formation: beyond the myth of coupling reagents , Luxembourg Bio Technologies.

Sources

Application

Friedel-Crafts acylation using 2-phenylacetic acid chloride

Application Note: Friedel-Crafts Acylation using 2-Phenylacetic Acid Chloride for the Synthesis of Diaryl Ketones Executive Summary The Friedel-Crafts acylation is a cornerstone transformation in organic synthesis and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Friedel-Crafts Acylation using 2-Phenylacetic Acid Chloride for the Synthesis of Diaryl Ketones

Executive Summary

The Friedel-Crafts acylation is a cornerstone transformation in organic synthesis and drug development, utilized to install acyl groups onto aromatic rings. When utilizing 2-phenylacetic acid chloride (phenylacetyl chloride) as the acylating agent, the reaction yields deoxybenzoin derivatives—privileged scaffolds found in numerous biologically active molecules, including anti-inflammatory agents and anticoagulants like brodifacoum[1].

This application note provides a comprehensive, self-validating protocol for the Friedel-Crafts acylation of aromatic substrates using phenylacetyl chloride. It details the mechanistic rationale behind critical experimental parameters, ensuring high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Rationale & Reaction Dynamics

To execute this protocol successfully, one must understand the causality behind the reagent stoichiometry and temperature controls. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, but the specific nature of phenylacetyl chloride introduces unique kinetic and thermodynamic demands.

  • Stoichiometric Lewis Acid Requirement: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (typically 1.1 to 1.5 equivalents) of a strong Lewis acid like Aluminum Chloride ( AlCl3​ )[2]. The target ketone product is a moderate Lewis base that irreversibly coordinates with AlCl3​ under reaction conditions, forming a robust complex[2]. This complexation effectively removes the catalyst from the catalytic cycle, necessitating an excess of AlCl3​ to drive the reaction to completion[2].

  • Suppression of Ketene Formation: Phenylacetyl chloride possesses mildly acidic α -protons. Under strong Lewis acidic conditions at ambient temperatures, it can undergo dehydrohalogenation (loss of HCl) to form a highly reactive phenylketene intermediate. This side reaction leads to unwanted self-condensation and tarry oligomers. Maintaining strict cryogenic to sub-ambient temperatures ( −10∘C to 0∘C ) during the activation phase is critical to suppress ketene formation and favor the generation of the desired acylium ion.

  • Phase-Separation Dynamics during Workup: The irreversible ketone- AlCl3​ complex must be destructively hydrolyzed to isolate the free ketone[2]. Quenching with plain water leads to the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ), which creates intractable emulsions. Utilizing an acidic quench (e.g., 3N HCl and crushed ice) ensures that aluminum species remain water-soluble, facilitating clean phase separation.

Pathway Visualization

FCA_Workflow R1 Phenylacetyl Chloride (Acylating Agent) I1 Acylium Ion Intermediate [Ph-CH2-C≡O]+ R1->I1 Cat Aluminum Chloride (Lewis Acid Catalyst) Cat->I1 Activation I2 Wheland Intermediate (Arenium Ion) I1->I2 Electrophilic Attack R2 Aromatic Substrate (e.g., Benzene/Biphenyl) R2->I2 C1 Ketone-AlCl3 Complex (Irreversible in situ) I2->C1 Deprotonation (-HCl) W1 Aqueous Acid Workup (Ice + 3N HCl) C1->W1 Quench P1 Deoxybenzoin Derivative (Target Ketone) W1->P1 Hydrolysis

Fig 1: Mechanistic workflow of Friedel-Crafts acylation using phenylacetyl chloride.

Self-Validating Experimental Protocol

The following procedure is adapted from the optimized synthesis of 1-(p-Bromobiphenyl-4-yl)-2-phenylethanone, a precursor in anticoagulant drug development[1].

Reagents & Materials:

  • Substrate: 4-Bromobiphenyl ( 1.0 g , 4.3 mmol , 1.0 eq )

  • Acylating Agent: 2-Phenylacetic acid chloride ( 1.0 g , 6.5 mmol , 1.5 eq )

  • Catalyst: Anhydrous Aluminum Chloride ( AlCl3​ ) ( 0.8 g , 6.0 mmol , 1.4 eq )

  • Solvent: Anhydrous Dichloromethane (DCM) ( 16 mL )

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a gas exhaust bubbler (to safely vent evolved HCl gas).

  • Substrate & Reagent Solvation: Dissolve 4-bromobiphenyl ( 1.0 g ) and phenylacetyl chloride ( 1.0 g ) in anhydrous DCM ( 16 mL ) under an inert atmosphere[1].

  • Cryogenic Cooling: Submerge the reaction flask in an ice-salt or dry ice-acetone bath to achieve an internal temperature of −10∘C [1]. Causality: Pre-cooling the electrophile and nucleophile prevents exothermic spikes during catalyst addition.

  • Catalyst Addition (Self-Validation Point 1): Remove the inert gas inlet momentarily and add anhydrous AlCl3​ ( 0.8 g ) portionwise over 10 minutes[1].

    • Validation Observation: The suspension will transition from colorless to a deep yellow, red, or brown hue. This chromic shift confirms the successful generation of the acylium-arene charge-transfer complex.

  • Reaction Maturation (Self-Validation Point 2): Allow the mixture to stir at −10∘C for 16 hours[1].

    • Validation Observation: Monitor the exhaust bubbler. Continuous, slow bubbling indicates the active displacement of protons (as HCl gas) from the Wheland intermediate. Once bubbling ceases, the reaction has likely reached completion. Confirm via TLC (Hexanes/EtOAc, UV visualization).

  • Acidic Quench: Carefully pour the dark reaction mixture into a vigorously stirred beaker containing 8 mL of aqueous 3N HCl and 10 g of crushed ice[1].

    • Validation Observation: The dark color will rapidly discharge to a pale yellow or clear biphasic mixture as the AlCl3​ -ketone complex is hydrolyzed.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×10 mL )[1]. Combine the organic layers and wash with saturated aqueous NH4​Cl solution ( 15 mL )[1] or saturated NaHCO3​ to neutralize residual acid.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/n-hexanes = 1:2, v/v) to afford the pure ketone[1].

Quantitative Data & Substrate Scope

The efficiency of phenylacetyl chloride acylation varies based on the electronic nature of the aromatic substrate. The table below summarizes optimized parameters for various targets.

Target SubstrateSolvent SystemTemp Profile AlCl3​ (eq)Phenylacetyl Chloride (eq)Isolated YieldReference
Benzene (Deoxybenzoin synthesis)Benzene (Neat) 0∘C to RT 1.1 1.0 (Limiting) >85% [2]
4-Bromobiphenyl Anhydrous DCM −10∘C 1.4 1.5 80% [1]
Anisole Anhydrous DCM 0∘C 1.2 1.1 >85% Standard

Quality Control & Troubleshooting

  • Issue: Low Yield & High Tar Formation.

    • Root Cause: Ketene polymerization due to thermal spikes.

    • Correction: Ensure the AlCl3​ is added strictly at or below 0∘C . Do not allow the reaction to warm to room temperature too rapidly.

  • Issue: Intractable Emulsion during Workup.

    • Root Cause: Insufficient acid during the quench, leading to Al(OH)3​ precipitation.

    • Correction: Add additional concentrated HCl to the separatory funnel and agitate gently until the aqueous layer becomes completely transparent. Filter through a pad of Celite if the emulsion persists.

  • Issue: Stalled Reaction (Incomplete Conversion).

    • Root Cause: Moisture contamination deactivating the AlCl3​ catalyst. AlCl3​ reacts violently with ambient humidity to form inactive aluminum oxides and HCl.

    • Correction: Use strictly anhydrous solvents, flame-dried glassware, and a freshly opened or properly stored bottle of anhydrous AlCl3​ .

Sources

Method

Methodological Engineering: Preparation and Application of 2-Phenylacetic Acid (PAA) Stock Solutions

Executive Summary & Biological Context 2-Phenylacetic acid (PAA) is a naturally occurring aromatic carboxylic acid that functions as a crucial endogenous auxin in higher plants and exhibits notable antimicrobial properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-Phenylacetic acid (PAA) is a naturally occurring aromatic carboxylic acid that functions as a crucial endogenous auxin in higher plants and exhibits notable antimicrobial properties[1]. Unlike indole-3-acetic acid (IAA), PAA does not undergo polar transport, making it uniquely valuable in plant tissue culture for localized callus proliferation, somatic embryogenesis, and shoot regeneration[2]. In pharmacological and microbiological bioassays, PAA and its derivatives are frequently utilized as enzyme inhibitors, metabolic precursors, and active screening compounds[3],[4].

Because bioassays demand strict control over solvent toxicity, pH, and sterility, the preparation of PAA stock solutions cannot be treated as a generic dissolution task. This application note provides a causally driven, self-validating framework for engineering PAA stock solutions tailored for high-sensitivity biological assays.

Physicochemical Profiling of PAA

Understanding the physicochemical nature of PAA is the first step in engineering a stable stock solution. PAA is a weak acid; its solubility is strictly governed by the pH of the aqueous environment and the dielectric constant of the solvent[5].

Table 1: Quantitative Physicochemical Properties of 2-Phenylacetic Acid

PropertyValueCausality / Experimental Implication
CAS Number 103-82-2Unique identifier for sourcing high-purity (>98%) reagents[3].
Molecular Formula C₈H₈O₂Aromatic ring contributes to hydrophobicity; carboxyl group allows for salt formation[6].
Molecular Weight 136.15 g/mol Required for precise molarity calculations (13.6 mg/mL = 100 mM)[6],[5].
pKa 4.28 (at 18°C)At pH < 4.28, PAA is predominantly unionized and poorly water-soluble. Requires alkaline titration for aqueous dissolution[5].
Water Solubility ~15 g/L (20°C)While technically soluble up to ~110 mM in water, dissolution kinetics are prohibitively slow without pH adjustment[5].
Organic Solubility High (EtOH, DMSO)Readily soluble in organic solvents, but these can induce phytotoxicity or cytotoxicity in bioassays[3],[7].
Storage (Stock) -20°CAqueous and organic stocks must be frozen to prevent microbial contamination and chemical degradation over time[3],[4].

Mechanistic Insight: PAA Signaling & Homeostasis

To understand why precise dosing of PAA is critical, one must understand its mechanism of action. In plant cells, PAA binds to the TIR1/AFB receptor complex, facilitating the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. This releases ARF transcription factors to upregulate auxin-responsive genes[8]. Concurrently, this pathway upregulates GH3 amido synthetases, which conjugate PAA to amino acids, rendering it inactive and maintaining homeostasis[1].

G PAA 2-Phenylacetic Acid (PAA) TIR1 TIR1/AFB Receptor Complex PAA->TIR1 Binds to AuxIAA Aux/IAA Repressor Proteins TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Targeted to ARF ARF Transcription Factors Proteasome->ARF Releases GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates GH3 GH3 Amido Synthetases GeneExpr->GH3 Upregulates GH3->PAA Conjugates Inact PAA-Amino Acid Conjugates (Inactive) GH3->Inact Forms

Caption: PAA signaling pathway and GH3-mediated homeostasis in plant cells.

Because the biological system actively metabolizes PAA, the initial bioassay concentration must be exact. Any precipitation in the stock solution will lead to sub-therapeutic dosing and assay failure.

Methodological Engineering: Stock Solution Protocols

The choice of solvent is the most critical variable. For plant tissue culture and sensitive mammalian cell assays, Protocol A (Aqueous Alkaline) is mandatory to prevent solvent-induced membrane permeabilization. For high-throughput screening or antimicrobial assays where higher concentrations are needed and cells tolerate DMSO, Protocol B (Organic) is utilized[7].

W Start Weigh PAA Powder (e.g., 13.6 mg) Solvent Select Solvent System Start->Solvent Alk Aqueous Alkaline (1M NaOH, drops) Solvent->Alk For sensitive cells Org Organic Solvent (EtOH or DMSO) Solvent->Org For high conc. Dissolve1 Vortex/Sonicate until clear Alk->Dissolve1 Dissolve2 Vortex/Sonicate until clear Org->Dissolve2 Dilute Dilute with Ultrapure H2O Dissolve1->Dilute Dissolve2->Dilute Filter Filter Sterilize (0.22 µm PES/PTFE) Dilute->Filter Store Aliquot & Store at -20°C Filter->Store

Caption: Divergent workflow for preparing and sterilizing PAA stock solutions based on assay tolerance.

Protocol A: Preparation of 100 mM Aqueous Alkaline Stock (Solvent-Free)

Target Audience: Plant Tissue Culture, Stem Cell Assays.

  • Gravimetric Measurement : Weigh exactly 13.62 mg of high-purity PAA powder into a sterile 15 mL conical tube.

  • Alkaline Solvation (The Causal Step) : Add 100 µL of 1M NaOH.

    • Causality: PAA's pKa is 4.28[5]. At neutral pH, its dissolution kinetics are prohibitively slow. The addition of NaOH deprotonates the carboxylic acid to form sodium phenylacetate, instantly breaking the crystal lattice and facilitating complete aqueous solvation without the use of phytotoxic organic solvents.

  • Agitation : Vortex for 30 seconds until the powder is completely dissolved into a clear, viscous droplet.

  • Volumetric Expansion : Add 800 µL of sterile, double-processed ultrapure water (18.2 MΩ·cm)[7].

  • pH Neutralization : Add 0.1M HCl dropwise (approx. 10-20 µL) while monitoring with a micro-pH probe until the pH reaches 5.8.

    • Causality: Highly alkaline stock solutions can locally shock cells upon addition or alter the buffering capacity of the final assay medium. pH 5.8 is the universal standard for plant tissue culture media.

  • Final Volume Adjustment : Bring the total volume to exactly 1.0 mL with ultrapure water.

  • Sterilization : Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile cryogenic vials.

    • Causality: Autoclaving can cause thermal degradation of co-supplemented thermolabile compounds. PES is selected over Nylon due to its ultra-low protein and small-molecule binding characteristics, ensuring no loss of the active PAA titer.

  • Storage : Store aliquots at -20°C. Stable for up to 6 months[3],[4].

Protocol B: Preparation of 1 M Organic Stock

Target Audience: Antimicrobial Screening, Enzyme Inhibition Assays.

  • Gravimetric Measurement : Weigh 136.15 mg of PAA powder into a glass vial.

  • Solvation : Add 1.0 mL of molecular biology grade Dimethyl Sulfoxide (DMSO) or absolute Ethanol[7].

    • Causality: PAA is highly lipophilic in its protonated state. DMSO disrupts intermolecular hydrogen bonding, allowing for massive concentrations (up to 1 M) to be achieved instantly[3].

  • Agitation : Vortex until completely clear. Sonication is rarely required but can be applied for 1 minute if stored powder has aggregated[3].

  • Sterilization : Pass through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: PES and standard cellulose filters will dissolve or degrade in high concentrations of DMSO/Ethanol. PTFE is chemically inert.

  • Storage : Aliquot to minimize freeze-thaw cycles and store at -20°C[4]. Note: DMSO freezes at 19°C; ensure the stock is fully thawed and vortexed before use.

Bioassay Integration: Callus Induction Workflow

When utilizing the 100 mM aqueous stock (Protocol A) for a standard Litchi or Arabidopsis callus induction assay[8],[2]:

  • Media Preparation : Prepare standard Murashige and Skoog (MS) basal medium containing 3% sucrose and 0.8% agar. Autoclave at 121°C for 20 minutes.

  • Cooling : Allow the medium to cool to 50-55°C in a laminar flow hood.

    • Causality: Adding PAA to boiling media accelerates oxidative degradation. 55°C is the optimal thermal window where agar remains liquid but thermal stress on the hormone is minimized.

  • Dosing : To achieve a final assay concentration of 10 µM (approx. 1.36 mg/L), add 100 µL of the 100 mM PAA stock per 1 Liter of cooling MS medium[7].

  • Homogenization : Swirl gently to ensure uniform distribution without introducing air bubbles, then pour into sterile Petri dishes.

Self-Validation & Quality Control

To ensure the integrity of your experimental system, every prepared stock must pass a self-validating quality control check before deployment:

  • The Tyndall Effect Check : Shine a focused laser pointer through the stock solution vial against a dark background. The solution must exhibit zero light scattering. If a visible beam path appears, micro-precipitation has occurred (often due to insufficient NaOH in Protocol A or water contamination in Protocol B). The stock must be discarded.

  • Post-Filtration Titration Check : Withdraw a 5 µL aliquot of the final stock and spot it on narrow-range pH indicator paper. The pH should read between 5.5 and 6.0. If the pH exceeds 7.0, the buffering capacity of your downstream bioassay media may be compromised.

  • Chromatographic Verification (Optional but Recommended) : For GLP-compliant drug development assays, analyze a 1:1000 dilution of the stock via HPLC-PDA (detecting at ~210 nm) to verify peak purity >98% and confirm the absence of degradation products like mandelic acid[9].

References

  • BioCrick - Chemical Properties of Phenylacetic Acid. Available at: [Link]

  • Ataman Kimya - PHENYLACETIC ACID. Available at: [Link]

  • ChemWhat - Phenylacetic acid CAS#: 103-82-2. Available at:[Link]

  • PubMed (NIH) - 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway. Available at:[Link]

  • MDPI - Influence of Phenylacetic Acid and Its Derivatives on Callus Proliferation and Somatic Embryogenesis in Litchi chinensis. Available at: [Link]

  • ResearchGate - Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Available at: [Link]

Sources

Application

Application Note: Enzymatic Synthesis of 2-Phenylacetic Acid Esters via Immobilized Lipase Catalysis

Target Audience: Researchers, bioprocess scientists, and pharmaceutical development professionals. Focus: High-yield, chemo-enzymatic esterification using Candida antarctica Lipase B (CALB). Mechanistic Rationale & Bioca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and pharmaceutical development professionals. Focus: High-yield, chemo-enzymatic esterification using Candida antarctica Lipase B (CALB).

Mechanistic Rationale & Biocatalyst Selection

The synthesis of 2-phenylacetic acid (PAA) esters is a critical transformation in the development of active pharmaceutical ingredients (APIs), fragrances, and fine chemicals. Traditional Fischer-Speier esterification relies on harsh acidic conditions and high temperatures, which can lead to side reactions, poor regioselectivity, and environmental degradation.

Transitioning to an enzymatic approach utilizing lipases—specifically Novozym 435 (immobilized Candida antarctica Lipase B, or CALB)—offers a highly selective, green, and mild alternative[1]. The causality behind selecting Novozym 435 lies in its unique structural dynamics. Lipases naturally exist in an equilibrium between a "closed" (inactive) and "open" (active) conformation. By immobilizing CALB via interfacial activation onto a macroporous poly(methyl methacrylate) resin, the enzyme is permanently locked into its hyperactivated, open conformation[2]. This hydrophobic support not only maximizes the exposure of the catalytic triad (Ser-His-Asp) to the substrate but also imparts exceptional thermal and solvent stability to the biocatalyst[2].

Experimental Design: The Causality of Reaction Parameters

To design a self-validating and high-yielding protocol, every physical and chemical parameter must be optimized based on thermodynamic and kinetic principles:

  • Solvent Selection (The Log P Effect): Enzymes require a microscopic hydration shell to maintain their 3D structural integrity. Polar solvents (like chloroform, Log P≈2.0 ) strip this essential water layer, leading to rapid denaturation. Conversely, highly non-polar solvents like isooctane (Log P≈4.5 ) perfectly preserve the enzyme's hydration shell, maximizing catalytic turnover[3].

  • Thermodynamic Shifting (Water Removal): Esterification is an equilibrium-driven condensation reaction. Because water is a stoichiometric byproduct, its accumulation will prematurely halt the reaction. The integration of activated 4Å molecular sieves acts as an in situ water scavenger, driving the reaction to >90% conversion via Le Chatelier's principle.

  • Substrate Ratio: An excess of the acyl acceptor (the alcohol) is utilized to further push the thermodynamic equilibrium toward ester synthesis without causing enzyme inhibition[4].

Quantitative Parameter Optimization

The following table summarizes the causal relationship between solvent hydrophobicity and CALB-catalyzed PAA esterification efficiency, demonstrating why isooctane is the definitive solvent of choice.

Reaction MediumSolvent Log P PAA Conversion Yield (24h)Mechanistic Impact on Biocatalyst
Chloroform 2.0< 15%Strips hydration shell; induces rapid enzyme denaturation.
Hexane 3.916% – 19%Moderate hydrophobicity; partial preservation of active site.
Isooctane 4.5> 90% Optimal hydrophobicity; perfectly preserves enzyme hydration shell[3].

Workflow Visualization

The following diagram illustrates the molecular workflow of the CALB-catalyzed esterification, highlighting the formation of the critical acyl-enzyme intermediate.

Pathway Substrate1 Phenylacetic Acid (Acyl Donor) Intermediate Acyl-Enzyme Intermediate Substrate1->Intermediate Binding & Acylation Substrate2 Aliphatic Alcohol (Acyl Acceptor) Substrate2->Intermediate Nucleophilic Attack Enzyme Novozym 435 (CALB) Immobilized Lipase Enzyme->Intermediate Catalysis Product 2-Phenylacetic Acid Ester (Target) Intermediate->Product Deacylation Byproduct Water (Removed by Sieves) Intermediate->Byproduct Condensation

Fig 1: Mechanistic workflow of CALB-catalyzed esterification of phenylacetic acid.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating parallel negative controls and kinetic time-point sampling, the operator can definitively prove that the esterification is enzymatically driven and not an artifact of background thermodynamics.

Materials Required
  • Acyl Donor: 2-Phenylacetic acid (PAA), 99% purity.

  • Acyl Acceptor: Ethanol or 1-Butanol (anhydrous).

  • Biocatalyst: Novozym 435 (Immobilized CALB)[1].

  • Solvent: Isooctane (anhydrous, HPLC grade).

  • Desiccant: 4Å Molecular Sieves (oven-dried at 300°C for 4 hours prior to use).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • In a 50 mL round-bottom flask (Flask A - Active), dissolve 2.5 mmol of PAA in 10 mL of anhydrous isooctane.

  • Add 5.0 mmol of the target alcohol (2:1 molar ratio of alcohol to acid) to Flask A.

  • Add 0.5 g of freshly activated 4Å molecular sieves to the flask to establish the water-scavenging environment.

  • Self-Validation Control: Prepare an identical setup in a second flask (Flask B - Control) containing all reagents and sieves, but omit the biocatalyst.

Step 2: Initiation via Biocatalyst Addition

  • Add 5% (w/w relative to total substrates) of Novozym 435 beads to Flask A.

  • Seal both flasks with secure septa to prevent solvent evaporation.

  • Submerge both flasks in an orbital shaker water bath set to 37 °C and an agitation speed of 200 rpm. Note: 200 rpm ensures optimal mass transfer between the bulk solvent and the porous acrylic resin of the immobilized enzyme without mechanically shearing the beads.

Step 3: Kinetic Monitoring & Validation

  • Withdraw 50 µL aliquots from both Flask A and Flask B at t=1h , t=4h , and t=24h .

  • Dilute aliquots in 950 µL of mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC (UV detection at 210 nm).

  • Validation Checkpoint: Flask A should demonstrate 68% conversion at the 4-hour mark and 90% conversion at 24 hours[3]. Flask B must show < 1% conversion, conclusively proving the catalytic causality of Novozym 435.

Step 4: Termination and Downstream Processing

  • Terminate the reaction by removing Flask A from the incubator.

  • Filter the reaction mixture through a sintered glass funnel (Porosity 3).

  • Biocatalyst Recovery: Wash the retained Novozym 435 beads with 10 mL of cold isooctane to remove residual product. The robust immobilization allows these beads to be dried and reused for up to 5 subsequent cycles with minimal loss of activity[2].

  • Evaporate the isooctane solvent from the filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude 2-phenylacetic acid ester.

Analytical Validation Parameters

To ensure the integrity of the synthesized ester, perform final validation using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS):

  • HPLC Conditions: C18 Reverse-Phase column (250 mm × 4.6 mm, 5 µm). Mobile phase: Isocratic 70:30 Acetonitrile:Water with 0.1% TFA. Flow rate: 1.0 mL/min. The esterified product will elute significantly later than the free phenylacetic acid due to the loss of the polar carboxylic acid moiety and the addition of the hydrophobic alkyl chain.

  • Yield Calculation: Calculate the final molar yield based on the integration of the PAA peak area reduction relative to a standardized calibration curve.

References

  • Source: National Institutes of Health (NIH)
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?
  • Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization Source: MDPI URL
  • Novozym 435 displays very different selectivity compared to lipase from Candida antarctica B adsorbed on other hydrophobic supports Source: ResearchGate URL

Sources

Method

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Utilizing Phenylacetic Acid (PAM) Linkers

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, quantitative validation, and optimized protocols for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, quantitative validation, and optimized protocols for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction & Mechanistic Rationale

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the assembly of complex peptides by anchoring the growing chain to an insoluble polymer resin 1[1]. In traditional Boc/Bzl chemistry, standard Merrifield resins (chloromethylated polystyrene) form a benzyl ester bond with the C-terminal amino acid. However, this bond is inherently vulnerable to premature cleavage (approx. 1–2% loss per cycle) during the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection.

To overcome this critical yield-limiting factor, the PAM (phenylacetamidomethyl) linker —specifically 4-(hydroxymethyl)phenylacetic acid—was developed 2[2].

The Causality of PAM Stability: The structural genius of the PAM linker lies in the insertion of an electron-withdrawing acetamidomethyl group between the polystyrene matrix and the benzyl ester bond. During acidolysis, this inductive effect strongly destabilizes the carbocation intermediate. Consequently, the PAM ester bond is approximately 100 times more stable to TFA than standard Merrifield resins 3[3]. This makes PAM linkers indispensable for the synthesis of medium-to-large peptides where cumulative yield loss would otherwise be catastrophic.

Quantitative Linker Comparison

Understanding when to deploy a phenylacetic acid linker requires comparing its stability metrics against other common SPPS platforms.

Linker SystemProtection ChemistryAcid Stability (TFA)Cleavage ReagentPremature Cleavage RateMain Application
Merrifield Boc/BzlModerateHF or TFMSA~1.0 - 2.0% per cycleShort peptides (<15 AA)
PAM Linker Boc/BzlHigh (100x Merrifield) HF or TFMSA< 0.01% per cycle Long/complex peptides
Wang Fmoc/tBuLow90-95% TFAN/A (Orthogonal)Standard Fmoc SPPS
Rink Amide Fmoc/tBuVery Low90-95% TFAN/A (Orthogonal)C-terminal amides

Workflow Visualization

SPPS_Workflow Start Aminomethyl Polystyrene Resin Linker Couple PAM Linker (4-(Hydroxymethyl)phenylacetic acid) Start->Linker Load Esterify First Boc-Amino Acid (DCC / DMAP / HOBt) Linker->Load Deprotect Boc Deprotection (100% TFA or TFA/DCM) Load->Deprotect Couple Peptide Elongation (Iterative Coupling) Deprotect->Couple Couple->Deprotect Next Amino Acid Cleavage Two-Step Hard Acid Cleavage (TMSBr then TFMSA/HF) Couple->Cleavage Sequence Complete End Crude Free Peptide Cleavage->End

Workflow of Boc-SPPS utilizing a phenylacetic acid (PAM) linker and two-step cleavage.

Experimental Protocols

The following protocols outline the end-to-end utilization of a PAM linker. Each phase is designed as a self-validating system , ensuring chemical integrity before progressing to the next step.

Protocol 1: Coupling the PAM Linker to Aminomethyl Resin

Objective: Covalently attach 4-(hydroxymethyl)phenylacetic acid to a base aminomethyl polystyrene resin.

  • Swelling: Suspend 1.0 g of aminomethyl resin (typical loading 0.5–1.0 mmol/g) in Dichloromethane (DCM) for 30 minutes. Wash with Dimethylformamide (DMF).

  • Activation: In a separate vial, dissolve 3 equivalents (eq) of the PAM linker and 3 eq of Hydroxybenzotriazole (HOBt) in minimal DMF. Add 3 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 10 minutes to form the active ester.

  • Coupling: Add the activated linker mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x).

  • Self-Validation (Kaiser Test): Perform a Kaiser ninhydrin test on a few resin beads.

    • Causality: A negative result (yellow beads/solution) confirms the complete acylation of all primary amines. A positive result (blue) dictates a secondary coupling cycle.

Protocol 2: Loading the First Amino Acid (Esterification)

Objective: Attach the C-terminal Boc-protected amino acid to the hydroxyl group of the PAM linker.

  • Activation: Dissolve 3 eq of Boc-AA-OH and 3 eq of HOBt in DCM/DMF (1:1). Add 3 eq of N,N'-Dicyclohexylcarbodiimide (DCC). Filter off the precipitated dicyclohexylurea (DCU) after 15 minutes.

  • Catalysis & Coupling: Add the filtrate to the PAM-resin along with 0.1 eq of 4-Dimethylaminopyridine (DMAP). Agitate for 2–4 hours.

    • Mechanistic Insight: DMAP is a highly nucleophilic catalyst required to drive the esterification. However, its basicity can abstract the alpha-proton of the activated amino acid, leading to oxazolone formation and epimerization (racemization). The addition of HOBt suppresses this racemization pathway by rapidly forming an OBt active ester, outcompeting the epimerization mechanism 4[4].

  • Capping: To prevent unreacted hydroxyl groups from interfering later, treat the resin with acetic anhydride and pyridine (10 eq each) in DCM for 30 minutes.

  • Self-Validation: Cleave a 5 mg aliquot of resin and analyze via LC-MS, or perform a quantitative ninhydrin test following a Boc-deprotection step to calculate the exact loading capacity (mmol/g).

Protocol 3: Two-Step Hard Acid Deprotection & Cleavage

Objective: Safely remove side-chain protecting groups and cleave the peptide from the highly stable PAM linker without alkylating the peptide backbone.

Mechanistic Insight: Applying a strong hard acid directly (like TFMSA) causes the sudden release of highly reactive carbocations from side-chain protecting groups, which irreversibly alkylate electron-rich residues (Trp, Tyr, Met). A two-step procedure prevents this 5[5].

  • Step 1 (Weak Hard Acid - Deprotection):

    • Prepare a cleavage cocktail of 1M Trimethylsilyl bromide (TMSBr) and 1M thioanisole in TFA.

    • Add to the resin and agitate for 1 hour at 0°C.

    • Causality: TMSBr gently removes benzyl-based side-chain protectors. Thioanisole acts as a carbocation scavenger, safely trapping reactive species before they can damage the peptide.

  • Step 2 (Strong Hard Acid - Cleavage):

    • Drain the vessel and immediately apply a cocktail of 1M Trimethylsilyl trifluoromethanesulfonate (TFMSA) and 1M thioanisole in TFA.

    • Agitate for 1–2 hours at room temperature.

    • Causality: TFMSA provides the extreme acidity required to sever the highly stable PAM ester bond.

  • Precipitation & Self-Validation:

    • Filter the cleavage cocktail into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with ether (3x).

    • Validation: Immediately analyze the crude pellet via LC-MS. The target mass validates successful cleavage. If +90 Da adducts (benzyl alkylation) are observed, the scavenger ratio in Step 1 must be increased for future syntheses.

References

  • Title: 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method Source: OpenStax URL: [Link]

  • Title: PAM Resin Source: Sunresin / Seplite URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: NIH PMC URL: [Link]

  • Title: Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis Source: PubMed URL: [Link]

  • Title: PAM Linker; 4-(Hydroxymethyl)phenylacetic acid[73401-74-8] Source: AAPPTec URL: [Link]

Sources

Application

Microwave-Assisted Synthesis of 2-Phenylacetic Acid Derivatives: Application Notes &amp; Protocols

Introduction & Mechanistic Causality 2-Phenylacetic acid (PAA) and its derivatives are critical building blocks in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs like diclofe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2-Phenylacetic acid (PAA) and its derivatives are critical building blocks in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs like diclofenac), penicillins, and highly active antimicrobial acylhydrazones [1].

Historically, the synthesis of PAA relied on the classical Willgerodt-Kindler rearrangement of acetophenones or the prolonged acidic hydrolysis of benzyl cyanides. These conventional methods suffer from severe limitations: extended reaction times (12–24 hours), high energy consumption, and the generation of thermal degradation byproducts[2].

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes these pathways through dielectric heating . Unlike convective heating, which relies on thermal conductivity and creates temperature gradients, microwaves couple directly with the dipole moments of polar reagents (e.g., morpholine, benzyl cyanide). This molecular friction generates instantaneous, uniform superheating. By rapidly overcoming the activation energy barriers of labile intermediates—such as the sulfiliminium ion in the Willgerodt-Kindler reaction—MAOS reduces reaction times from hours to minutes while significantly enhancing yields [3].

Experimental Workflow Visualization

MW_Synthesis A Acetophenone / Styrene + Sulfur + Morpholine B Microwave Irradiation (130°C, 10-15 min, 300W) A->B C Phenylthioacetomorpholide (Intermediate) B->C Willgerodt-Kindler Rearrangement D Alkaline Hydrolysis (NaOH, MW 100°C, 5 min) C->D E Acidification (6M HCl, pH 2) D->E Cleavage of Thioamide F 2-Phenylacetic Acid (Purified Product) E->F Precipitation & Recrystallization

Workflow for MW-Assisted Willgerodt-Kindler Synthesis of Phenylacetic Acid.

Experimental Protocols: A Self-Validating System

The following protocols are engineered as self-validating systems, incorporating specific mechanistic checkpoints to ensure reproducibility and high fidelity in drug development settings.

Protocol A: MW-Assisted Willgerodt-Kindler Reaction

Objective: Convert acetophenone or styrene to 2-phenylacetic acid via a thioamide intermediate [4]. Causality: Morpholine acts as both a reactant (forming the enamine) and an exceptional microwave receptor (high loss tangent). This ensures rapid energy transfer directly to the reaction center.

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL microwave-transparent quartz vial equipped with a magnetic stir bar, combine acetophenone (10 mmol), elemental sulfur (15 mmol), and morpholine (15 mmol).

  • Irradiation: Seal the vial with a Teflon septum. Place it in a dedicated microwave synthesizer. Irradiate at 130 °C for 12 minutes, utilizing a 3-minute temperature ramp to prevent pressure spikes. Cap the power at 300 W.

  • Hydrolysis: Allow the vessel to cool to 50 °C. Add 10 mL of 10% aqueous NaOH directly to the crude phenylthioacetomorpholide. Re-seal and irradiate at 100 °C for 5 minutes to cleave the thioamide bond.

  • Isolation: Cool to room temperature and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted morpholine and non-polar impurities.

  • Precipitation: Carefully acidify the aqueous phase with 6M HCl until pH 2 is reached. The pure 2-phenylacetic acid will precipitate as a white crystalline solid. Filter, wash with ice-cold water, and dry under a vacuum.

Protocol B: MW-Assisted Acidic Hydrolysis of Benzyl Cyanide

Objective: Direct conversion of benzyl cyanide to PAA. Causality: The robust C≡N bond requires high activation energy for hydration. Microwave irradiation of the highly polar acidic medium accelerates nucleophilic attack by water, bypassing the prolonged refluxing traditionally required [5].

Step-by-Step Methodology:

  • Preparation: In a MW vial, carefully mix benzyl cyanide (10 mmol) with 5 mL of 70% sulfuric acid (or concentrated HCl).

  • Irradiation: Irradiate the biphasic mixture at 100 °C for 15 minutes with vigorous magnetic stirring.

  • Quenching: Pour the hot reaction mixture over 20 g of crushed ice. Crude PAA precipitates immediately [6].

  • Base-Acid Purification: Dissolve the crude solid in saturated NaHCO₃ (forming the water-soluble sodium phenylacetate). Extract with ethyl acetate to remove unreacted nitrile. Re-acidify the aqueous layer with HCl to precipitate the highly pure product.

Protocol C: Downstream Synthesis of Antimicrobial Acylhydrazones

Objective: Synthesize hydrazide-hydrazones of PAA for drug screening.

Step-by-Step Methodology:

  • Condensation: Combine PAA hydrazide (1.1 mmol) with a substituted aromatic aldehyde (1.1 mmol) in 5 mL of absolute ethanol.

  • MW Coupling: Irradiate the mixture at 155 °C for 7 minutes at 300 W [1].

  • Crystallization: Cool the vessel. The acylhydrazone precipitates quantitatively. Filter under reduced pressure and recrystallize from 96% ethanol.

Quantitative Data Presentation

The integration of microwave technology yields dramatic improvements in both time efficiency and product recovery across all synthetic stages.

Reaction PathwayConventional Method ConditionsMicrowave-Assisted (MAOS) ConditionsYield Improvement
Acetophenone → Thioamide Reflux, 130 °C, 12 hoursMW, 130 °C, 12 minutes65% → 88%
Benzyl Cyanide → PAA Reflux, 100 °C, 15 hoursMW, 100 °C, 15 minutes70% → 92%
PAA → Acylhydrazones Reflux, 78 °C, 24 hoursMW, 155 °C, 7 minutes55% → 85%

Troubleshooting & Self-Validation System

To guarantee scientific integrity, researchers must employ the following validation checkpoints and troubleshooting logic [7]:

  • Structural Confirmation (NMR): The hallmark of a successful Willgerodt-Kindler rearrangement is the appearance of a benzylic -CH₂- singlet in the ¹H NMR spectrum at approximately δ 3.6 ppm . This confirms the migration of the oxidation state and the successful formation of the acetic acid backbone[8].

  • In-Process Monitoring (TLC): Monitor the disappearance of the starting ketone. The highly polar thioamide intermediate will exhibit a significantly lower Rf​ value than acetophenone in a Hexane/Ethyl Acetate (7:3) solvent system.

  • Troubleshooting Charring/Decomposition: If the product chars during MW irradiation, it is due to localized "hot spots" caused by the uneven absorption of microwaves by aggregated solid sulfur. Solution: Decrease the initial MW power, utilize a 3-to-5 minute temperature ramp, and ensure vigorous magnetic stirring to maintain a homogenous dielectric field[7].

  • Troubleshooting Low Hydrolysis Yields: If the final PAA yield is low, the thioamide cleavage was incomplete. Solution: Ensure the NaOH concentration is strictly maintained at 10% (w/v) and increase the MW hydrolysis time in 2-minute increments.

References

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. URL:[Link]

  • Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews (RSC). URL:[Link]

  • Microwave Assisted Willgerodt—Kindler Reaction of Styrenes. Journal of Chemical Research. URL: [Link]

  • Phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

  • Preparation method of phenylacetic acid (CN103232338A). Google Patents.
  • Phenylacetic Acid From Benzyl Cyanide. Scribd. URL:[Link]

  • Crystalline salicylic acid as an efficient catalyst for ultrafast Paal–Knorr pyrrole synthesis under microwave induction. Indian Academy of Sciences. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Phenylacetic Acid Synthesis Yields

Welcome to the Technical Support Center for the synthesis of 2-phenylacetic acid (PAA). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot yield-limitin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylacetic acid (PAA). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot yield-limiting bottlenecks in PAA production.

Below, we dissect the causality behind common experimental failures, provide self-validating protocols, and offer mechanistically grounded solutions for both traditional hydrolysis and modern carbonylation pathways.

Part 1: Core Mechanistic Troubleshooting & FAQs

Q1: Why is my yield stalling around 50–60% during the acid-catalyzed hydrolysis of benzyl cyanide, and how can I push it to the theoretical >75%?

A1: The primary cause of yield loss in this reaction is not chemical side-reactions, but rather the physical loss of the starting material due to uncontrolled thermodynamics. The hydrolysis of benzyl cyanide to phenylacetic acid proceeds via a phenylacetamide intermediate. When benzyl cyanide is mixed with sulfuric acid, the initial hydration is violently exothermic.

If this exotherm is not strictly controlled, the heat generated rapidly volatilizes unreacted benzyl cyanide, literally blowing it out of the reflux condenser before it can be hydrolyzed[1]. Furthermore, using the wrong acid concentration causes the reaction to stall at the amide stage. The optimal catalytic system requires a specific dilution—roughly 70% H₂SO₄ (achieved by mixing 840 mL of commercial sulfuric acid with 1150 mL of water for a 6-mole scale)[1].

Self-Validating Fix: Always equip your apparatus with a trap to catch escaping benzyl cyanide. During the final vacuum distillation of the crude product, the first ~20 cc of distillate will contain an appreciable amount of unreacted benzyl cyanide. By recycling this specific fraction into your next run, you create a closed-loop system that inherently validates your mass balance and pushes the effective yield to ≥80%[1].

Q2: We are transitioning away from toxic cyanide precursors. Can the direct carbonylation of benzyl alcohol provide comparable yields, and what are the critical parameters?

A2: Yes, transition-metal catalyzed carbonylation of benzyl alcohol is a highly efficient, cyanide-free alternative. Using Palladium complexes (e.g., [Pd(PPh3)4]) or Rhodium catalysts in an aqueous system under CO pressure can yield PAA efficiently[2][3].

The causality of yield failure in this route typically stems from the poor leaving-group ability of the hydroxyl group, which prevents direct oxidative addition of the benzylic carbon to the Pd(0) center. To solve this, Hydrogen Iodide (HI) must be used as a catalytic promoter. HI reacts in situ with benzyl alcohol to form a benzyl iodide intermediate, which readily undergoes oxidative addition to the catalyst[2].

Troubleshooting Fix: The concentration of HI is the critical yield determinant. If you observe high levels of toluene or benzyl phenylacetate byproducts, your HI concentration is too high, leading to over-reduction or esterification[2]. Maintain HI at strictly 0.1 molar equivalents relative to the alcohol.

CarbonylationCycle Pd0 Pd(0) Catalyst PdII Benzyl-Pd(II)-Iodide Pd0->PdII Oxidative Addition BnI Benzyl Iodide (from BnOH + HI) BnI->PdII PdII_CO (Phenylacetyl)-Pd(II)-Iodide PdII->PdII_CO CO Insertion PdII_CO->Pd0 Reductive Elimination (+ H2O) PAA Phenylacetic Acid PdII_CO->PAA Hydrolysis

Mechanism of Pd-catalyzed carbonylation of benzyl alcohol to phenylacetic acid.

Part 2: Validated Experimental Methodologies

Protocol A: Optimized Acid Hydrolysis of Benzyl Cyanide

This protocol is engineered to prevent exotherm-induced reagent loss and ensure high-purity crystallization[1].

  • Reactor Setup: Equip a 5-L round-bottom flask with a heavy-duty mechanical stirrer, a reflux condenser, and a vapor trap.

  • Acid Dilution: Carefully mix 1150 mL of distilled water with 840 mL of commercial concentrated sulfuric acid. Allow the mixture to cool slightly.

  • Reagent Addition: Add 700 g (6 moles) of benzyl cyanide to the flask[1].

  • Controlled Hydrolysis: Heat the mixture under reflux with continuous, vigorous stirring for exactly 3 hours. Critical Step: Monitor the first 30 minutes closely. If the mixture boils too violently, reduce heat immediately to prevent the benzyl cyanide from blowing out of the condenser[1].

  • Quenching & Precipitation: Cool the flask slightly, then pour the mixture into 2 L of cold water. Do not let it sit. Stir vigorously during the pour to precipitate the PAA as granular flakes rather than a solid, untreatable cake[1].

  • Purification by Decantation: Filter the crude solid. Transfer it to a beaker of hot water, allowing the PAA to melt under the water. Wash by decantation several times to remove residual sulfuric acid.

  • Vacuum Distillation: Transfer the molten PAA to a 2-L Claisen distilling flask. Distill under reduced pressure. Reject the first water fraction. Collect the fraction boiling at 176–189°C at 50 mm Hg.

  • Yield Recovery: Retain the first 20 cc of the organic distillate (which contains unreacted benzyl cyanide) for the next batch. The main fraction will solidify on standing into pure PAA (m.p. 76–76.5°C), yielding ~630 g (77.5%)[1].

HydrolysisWorkflow A 1. Benzyl Cyanide + 70% H2SO4 B 2. Exothermic Heating (Reflux, 3 hours) A->B Hydrolysis C 3. Quench in Cold Water (Vigorous stirring) B->C Cooling D 4. Crude PAA (Filtration) C->D Precipitation E 5. Melt & Wash (Decantation) D->E Purification F 6. Vacuum Distillation (176-189°C/50mmHg) E->F Final Isolation

Step-by-step workflow for the acid hydrolysis of benzyl cyanide.

Protocol B: Palladium-Catalyzed Carbonylation of Benzyl Alcohol

This protocol utilizes an aqueous/organic biphasic system to drive the catalytic cycle while suppressing esterification[2].

  • Reactor Setup: Utilize a high-pressure stainless steel autoclave equipped with a magnetic stirrer.

  • Reagent Loading: Charge the reactor with Benzyl alcohol (1.0 eq), [Pd(PPh3)4] (0.01 eq), and aqueous Hydrogen Iodide (0.1 eq) suspended in an acetone/water solvent mixture[2].

  • Pressurization: Seal the autoclave. Purge the atmospheric air by flushing with Carbon Monoxide (CO) three times, then pressurize the vessel with CO to the target pressure (typically 5-10 atm).

  • Reaction: Heat the mixture to 90°C and stir continuously for 12-24 hours[2].

  • Workup: Cool the reactor to room temperature and carefully depressurize in a fume hood. Extract the mixture with diethyl ether. Perform an acid-base extraction using 1M NaOH to isolate the PAA into the aqueous phase, followed by acidification with HCl to precipitate the final pure PAA product.

Part 3: Quantitative Data & Yield Comparison

To assist in selecting the optimal synthetic route for your facility's capabilities, consult the comparative data below.

Synthesis RouteKey ReagentsCatalyst / PromoterTypical YieldPrimary ByproductsMajor Yield-Limiting Factor
Acid Hydrolysis Benzyl cyanide, H₂SO₄, H₂ONone (Acid-mediated)77.5% – 80%[1]PhenylacetamideVolatilization of precursor due to uncontrolled initial exotherm.
Direct Carbonylation Benzyl alcohol, CO, H₂O[Pd(PPh3)4] / HI70% – 90%[2][3]Toluene, Benzyl phenylacetateOver-reduction or esterification caused by excess HI promoter.

References

  • phenylacetic acid - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • Direct Carbonylation of Benzyl Alcohol and Its Analogs Catalyzed by Palladium and HI in Aqueous Systems and Mechanistic Studies Bulletin of the Chemical Society of Japan (OUP) URL:[Link]

  • Synthesis of phenylacetic acid by carbonylation Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL:[Link]

Sources

Optimization

troubleshooting low solubility of 2-phenylacetic acid in culture media

Welcome to the Technical Support Center. This guide is designed for application scientists, bioprocess engineers, and researchers troubleshooting the solubility and stability of 2-phenylacetic acid (PAA) in various cultu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, bioprocess engineers, and researchers troubleshooting the solubility and stability of 2-phenylacetic acid (PAA) in various culture media.

By understanding the physicochemical properties of PAA, you can manipulate its environment to ensure complete solubilization without compromising cellular viability.

Part 1: Physicochemical Properties & Bioprocessing Relevance

To troubleshoot solubility, we must first establish the physical constraints of the molecule. PAA is a weak carboxylic acid; its behavior in aqueous media is strictly governed by its ionization state.

PropertyValueClinical / Bioprocessing Relevance
Molecular Weight 136.15 g/mol Determines molarity calculations for precise downstream dosing.
pKa 4.31 (in H₂O)Critical threshold; media pH must be >5.5 for optimal aqueous solubility[1].
Water Solubility ~15 g/L at 20 °CDefines the absolute upper limit for aqueous stock solutions without base titration[1].
Plant Culture Conc. 0.01 – 10.0 mg/LLow working concentration permits the use of EtOH/DMSO as carrier solvents.
Fermentation Conc. 0.4 – 1.2 g/LHigh working concentration requires the aqueous sodium salt to prevent solvent toxicity[2].

Part 2: Troubleshooting FAQs

Q1: Why does 2-phenylacetic acid (PAA) precipitate immediately when added directly to my aqueous culture media? Causality: PAA is a weak carboxylic acid with a pKa of 4.31[1]. In a standard aqueous environment where the pH drops below this pKa (which happens locally the moment the acidic powder begins to dissolve), the chemical equilibrium shifts heavily toward the protonated, uncharged species. This uncharged form is highly hydrophobic and has a maximum aqueous solubility of only ~15 g/L at room temperature[1]. When you add the free acid directly to unbuffered or slightly acidic media, the localized pH drop causes rapid crystallization and precipitation.

Q2: How do I prepare a highly concentrated, stable stock solution without using organic solvents? Causality: To achieve high concentrations (e.g., 100 g/L) for large-scale bioprocessing, you must exploit the compound's ionizability. By titrating the suspension with a strong base (like NaOH or KOH), you convert the poorly soluble free acid into its highly soluble conjugate base, sodium phenylacetate. This approach is mandatory in Penicillium chrysogenum fermentation, where PAA is used as a side-chain precursor for Penicillin G and organic solvents would kill the biomass[2]. (See Protocol 1 for the step-by-step methodology).

Q3: Does the choice of solvent affect my downstream cell culture? Causality: Yes, the biological application entirely dictates your solvent strategy:

  • Plant Tissue Culture: PAA acts as a weak auxin and is typically dosed at very low concentrations (0.01–10.0 mg/L). At this micro-scale, preparing a stock solution in absolute Ethanol or DMSO is optimal. The final solvent concentration in the medium remains negligible (<0.01% v/v), strictly avoiding phytotoxicity.

  • Microbial Fermentation: In Penicillin G production, PAA is required at massive titers (0.4–1.2 g/L)[2]. Using organic solvents at this scale would cause severe cytotoxicity and inhibit mycelial growth. Therefore, an aqueous sodium phenylacetate feed is the only viable route.

Q4: How can I prevent localized precipitation during fed-batch bioprocessing? Even with a soluble sodium phenylacetate stock, continuous dosing into a bioreactor can cause localized precipitation if the broth pH fluctuates or mixing is inadequate. To troubleshoot this:

  • Increase Agitation: Ensure the feed inlet is positioned directly above the impeller zone for rapid hydrodynamic dispersion.

  • Co-feeding: Integrate the PAA into a buffered feed or co-feed it with the primary carbon source (e.g., corn steep liquor) to maintain a steady-state concentration below the solubility limit[2].

  • Monitor Degradation: PAA derivatives can degrade or oxidize under certain stress conditions. Use stability-indicating HPLC methods to ensure the "precipitate" isn't an insoluble degradation byproduct[3].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Aqueous Sodium Phenylacetate Stock (100 g/L)

Application: High-titer microbial fermentation (e.g., Penicillin G production).

  • Weighing: Accurately weigh 10.0 g of PAA powder.

  • Suspension: Add the powder to 80 mL of double-distilled water (ddH₂O) in a beaker. Note: The solution will be highly turbid as the concentration vastly exceeds the 15 g/L solubility limit.

  • Titration: Place the beaker on a magnetic stirrer. Dropwise, add 5M NaOH while continuously monitoring the pH.

  • Self-Validation Step: As the pH approaches 6.0–7.0, the turbid suspension will rapidly clear. This phase transition from opaque to completely transparent is your visual, self-validating confirmation that the free acid has been fully converted to the soluble sodium salt. Do not proceed until the solution is crystal clear.

  • Volume Adjustment: Once clear, adjust the final volume to exactly 100 mL with ddH₂O.

  • Sterilization: Pass the solution through a 0.22 µm PES sterile filter. Store at 2–8°C.

Protocol 2: Preparation of Organic Stock Solution (1 mg/mL)

Application: Plant tissue culture (Auxin supplementation).

  • Weighing: Accurately weigh 100 mg of PAA.

  • Primary Dissolution: Add 2–5 mL of absolute Ethanol or DMSO to the powder. Vortex gently until completely dissolved (visual validation of clarity).

  • Aqueous Dilution: While stirring vigorously, slowly add double-processed water to bring the volume to 100 mL. Mechanistic note: Vigorous stirring prevents localized hydrophobic pooling during the solvent transition.

  • Sterilization: Sterile filter (0.22 µm) into sterile, light-protected bottles. Store at 2–8°C.

Part 4: Troubleshooting Workflow

PAASolubility A Issue: PAA Precipitation in Culture Media B Diagnostic: Check Media pH Is pH < 4.31 (pKa)? A->B C Action: Titrate with NaOH to form Sodium Phenylacetate B->C Yes (Acidic) D Diagnostic: Check Application Plant Culture vs. Fermentation? B->D No (Neutral/Basic) G Result: Complete Solubilization & Media Stability C->G E Action: Prepare Organic Stock (EtOH/DMSO) for Low Conc. D->E Plant Auxin (<10 mg/L) F Action: Use Fed-Batch Dosing for High Conc. (Penicillin G) D->F Fermentation (>0.4 g/L) E->G F->G

Decision tree for troubleshooting PAA solubility based on pH and bioprocessing application.

References

  • Title: Phenylacetic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: X. The Effect of Phenylacetic Acid on Penicillin Production Source: asm.org URL: [Link]

Sources

Troubleshooting

removing impurities from commercial 2-phenylacetic acid samples

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the purification of commercial 2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the purification of commercial 2-phenylacetic acid (PAA).

Because PAA is heavily regulated and synthesized in bulk via the aggressive acid-catalyzed hydrolysis of benzyl cyanide[1], commercial batches frequently contain unreacted starting materials, intermediate amides, and polymeric oxidation products[2][3]. This guide provides a mechanistic approach to identifying and eliminating these impurities using field-proven, self-validating experimental protocols.

Quantitative Impurity Profiling

Before attempting purification, you must understand the physicochemical properties of the contaminants in your sample. The table below summarizes the most common commercial impurities and the chemical logic used to isolate them from PAA.

ImpurityOrigin / MechanismKey Physicochemical PropertiesTargeted Purification Strategy
Phenylacetamide Incomplete acid hydrolysis of benzyl cyanide[2].Neutral amide; insoluble in cold dilute aqueous base[2].Base-acid reprecipitation.
Benzyl Cyanide Unreacted starting material[1].Boiling point 233 °C; highly soluble in organic solvents[1].Toluene/hexanes recrystallization[4].
Oxidation Products High-temperature acid-catalyzed polymerization[3].Highly hydrophobic; broad molecular weight distribution.Activated carbon decolorization[5].
2-Phenylacetic Acid Target compound.Melting point 74–77 °C; aqueous solubility 1.58 g/L at 20 °C[6].Target isolation.

Diagnostic Logic & Troubleshooting FAQs

LogicTree Start Identify PAA Impurity Odor Ammonia/Amide Odor (Phenylacetamide) Start->Odor Color Yellow/Brown Color (Organics/Polymers) Start->Color Solvent Moisture Sensitive Downstream Reaction Start->Solvent Action1 Base-Acid Reprecipitation Odor->Action1 Action2 Activated Carbon + Hot Water Recrystallization Color->Action2 Action3 Toluene/Hexanes Recrystallization Solvent->Action3 Pure High-Purity PAA Action1->Pure Action2->Pure Action3->Pure

Fig 2. Decision matrix for selecting a PAA purification protocol based on impurity profile.

Q: My commercial PAA sample has a persistent, pungent ammonia or "honey-urine" odor, and it doesn't fully dissolve in water. What is causing this? A: The odor and insolubility are classic indicators of phenylacetamide contamination[2][7]. In commercial manufacturing, PAA is synthesized by refluxing benzyl cyanide with sulfuric acid[1]. If the hydrolysis is prematurely quenched, the intermediate phenylacetamide remains. Causality & Solution: Because phenylacetamide lacks an acidic proton, it cannot form a water-soluble salt. By treating your crude sample with a mild base (like sodium carbonate), the PAA deprotonates into highly soluble sodium phenylacetate, while the amide remains as an insoluble solid that can be mechanically filtered out[2].

Q: The PAA I received is yellowish-brown instead of the expected pristine white flakes. How do I achieve high optical purity? A: Discoloration is caused by trace conjugated organic polymers and oxidation byproducts formed under the harsh thermal conditions (often 300°–400 °C) used in poorly controlled commercial syntheses[3]. Causality & Solution: These conjugated systems are highly hydrophobic and planar, making them ideal candidates for adsorption onto the porous matrix of activated carbon via strong van der Waals interactions[5]. A hot water recrystallization combined with carbon decolorization will yield pure, mother-of-pearl flakes[7].

Q: I need rigorously anhydrous PAA for a moisture-sensitive downstream coupling reaction. Water recrystallization is too risky. What is the alternative? A: While water is the classical recrystallization solvent due to PAA's steep thermal solubility curve, residual moisture can indeed ruin sensitive esterifications or Grignard reactions. Causality & Solution: Use a toluene/hexanes co-solvent system[4]. PAA is highly soluble in hot aromatic solvents (toluene) but insoluble in aliphatic hydrocarbons (hexanes). This system allows for excellent crystal growth without introducing water into your workflow.

Self-Validating Methodologies

Protocol A: Base-Acid Reprecipitation (Amide Removal)

Objective: Isolate PAA from neutral organic impurities by exploiting pKa differentials.

Workflow A Crude PAA (Contains Amide) B Add Lukewarm Dilute Na2CO3 A->B C Filtration B->C D Filter Cake: Phenylacetamide C->D Insoluble Solid E Filtrate: Sodium Phenylacetate C->E Soluble Aqueous F Acidify with HCl (pH < 3) E->F G Vacuum Filtration & Cold Wash F->G Precipitates H Pure PAA Crystals G->H

Fig 1. Base-acid reprecipitation workflow for removing amide impurities from PAA.

  • Solubilization: Suspend 10.0 g of crude PAA in 50 mL of lukewarm (35–40 °C) 10% w/v sodium carbonate (Na₂CO₃) solution[2].

    • Self-Validation Check: The solution will immediately effervesce (CO₂ gas release). The cessation of bubbling confirms that all free carboxylic acid has been successfully deprotonated.

  • Separation: Stir vigorously for 15 minutes, then perform a vacuum filtration using a Büchner funnel.

    • Self-Validation Check: The filter cake will contain the insoluble phenylacetamide[2]. The filtrate should be a clear, homogenous liquid containing your target product.

  • Acidification: Transfer the filtrate to an Erlenmeyer flask. While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise until the solution reaches a pH of 2–3.

    • Self-Validation Check: A dense, white precipitate of pure PAA will immediately crash out of the aqueous phase as the acid is protonated and its solubility drops to ~1.58 g/L[6].

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize yield. Vacuum filter the precipitate, wash with 20 mL of ice-cold distilled water, and dry under high vacuum for 24 hours.

Protocol B: Decolorization & Hot Water Recrystallization

Objective: Remove color bodies and achieve high crystalline purity.

  • Dissolution: Place 10.0 g of crude PAA in a 250 mL Erlenmeyer flask. Add 100 mL of distilled water and heat to boiling on a hot plate.

    • Self-Validation Check: PAA melts at 74–77 °C[6]. Before dissolving, it will temporarily form a distinct oily layer in the hot water, which will eventually dissolve completely as the temperature nears 100 °C.

  • Decolorization: Once fully dissolved, carefully add 0.5 g (5% w/w) of activated carbon[5]. Boil the suspension gently for 10 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and fluted filter paper with boiling water. Rapidly filter the hot PAA-carbon suspension into a clean flask.

    • Self-Validation Check: The filtrate must be perfectly clear and colorless. If a yellow tint persists, the carbon loading was insufficient or the filtration was too slow.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour.

    • Self-Validation Check: PAA will separate out in an absolutely pure state, forming distinct flakes with a mother-of-pearl luster and a pleasant honey-like scent[7].

References[8] "Phenylacetic acid", Wikipedia, https://en.wikipedia.org/wiki/Phenylacetic_acid[4] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers", Benchchem, 1]">https://www.benchchem.com[1] "Phenylacetic Acid", Organic Syntheses, http://www.orgsyn.org/demo.aspx?prep=CV1P0436[2] "Synthesis of Phenylacetic Acid", Rhodium Archive, https://erowid.org/archive/rhodium/chemistry/phenylacetic.html[6] "Phenylacetic acid CAS 103-82-2", Merck Millipore, 7]">https://www.sigmaaldrich.com[7] "Synthesis of Phenylacetic Acid", Scribd, https://www.scribd.com/document/Phenylacetic-Acid-From-Benzyl-Cyanide[5] "Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution", Google Patents (CN102875361A), https://patents.google.com/patent/CN102875361A/en[3] "Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone", UNODC, https://www.unodc.org

Sources

Optimization

Technical Support Center: Phenylacetic Acid (PAA) Extraction &amp; pH Optimization

Welcome to the Technical Support Center for 2-phenylacetic acid (PAA) extraction. Whether you are recovering PAA from enzymatic hydrolysis of Penicillin G, isolating it from fermentation broths, or treating pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-phenylacetic acid (PAA) extraction. Whether you are recovering PAA from enzymatic hydrolysis of Penicillin G, isolating it from fermentation broths, or treating pharmaceutical wastewater, mastering the thermodynamic and chemical principles of liquid-liquid extraction (LLE) is critical.

This guide is designed for researchers and process scientists. It bypasses superficial instructions to focus on the causality of phase behavior , ensuring you can troubleshoot, optimize, and validate your extraction workflows autonomously.

Part 1: Core Principles of PAA Partitioning

The fundamental driver of PAA extraction is its ionization state, which is strictly governed by the pH of the aqueous environment. Phenylacetic acid is a weak organic acid with a well-documented pKa of 4.31 [1].

According to the Henderson-Hasselbalch equation, when the pH of the solution equals the pKa, exactly 50% of the PAA molecules are in their neutral, protonated state, and 50% are in their anionic, deprotonated state.

  • At pH > 4.31: The equilibrium shifts toward the anion form (e.g., phenylacetate). Anions are highly hydrophilic and will not partition into organic solvents [1].

  • At pH < 4.31: The equilibrium shifts toward the neutral, protonated form. This lipophilic state readily partitions into organic solvents [2].

Understanding this causality is the key to solving 90% of extraction failures.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my PAA recovery in the organic phase consistently below 50%?

Root Cause: Your aqueous donor solution is likely too alkaline, leaving a large fraction of the PAA ionized. Solution: You must suppress ionization by adjusting the aqueous donor solution to a strongly acidic pH. Lowering the pH to a fixed value between 2.0 and 3.5 ensures that >95% of the PAA is protonated [2]. Use concentrated HCl or H₂SO₄ for adjustment. If recovery remains low despite pH adjustment, the aqueous phase may be too dilute, requiring the addition of a salting-out agent like Na₂SO₄ (up to 2.3 M) to decrease the aqueous solubility of the PAA [2].

Q2: Which organic solvent provides the best mass transfer for standard LLE?

Root Cause: Solvent selection dictates the partition coefficient ( Kp​ ) and phase separation speed. Solution: For industrial-scale extraction (e.g., using centrifugal extractors for wastewater), toluene is highly recommended due to its excellent mass transfer properties and rapid phase separation [3]. For analytical or microextraction applications, 1-hexanol provides a highly stable organic membrane [2].

Q3: How can I improve extraction efficiency from highly dilute fermentation broths?

Root Cause: Standard physical extraction relies solely on solubility differences, which is inefficient for highly dilute streams. Solution: Implement reactive extraction . By adding an extractant like tri-n-butyl phosphate (TBP) to a diluent such as methyl isobutyl ketone (MIBK) or petroleum ether, you change the extraction mechanism. TBP forms a hydrogen-bonded complex with the non-ionized PAA at the organic-aqueous interface, actively pulling it into the organic phase [4]. The optimal stoichiometric ratio of PAA to TBP in MIBK is 1:0.5, yielding extraction efficiencies exceeding 98% at an equilibrium pH of ~3.4 [4].

Q4: How do I recover the purified PAA from the organic phase?

Root Cause: Once trapped in the organic phase, PAA must be forced back into a water-soluble state for final recovery. Solution: Utilize a pH-shift back-extraction . Contact the loaded organic phase with an alkaline aqueous acceptor solution. Adjusting the acceptor solution to pH 11.1 (using 0.1 M NH₃/NH₄⁺ or NaOH) completely deprotonates the PAA into a highly water-soluble salt (e.g., sodium phenylacetate), stripping it entirely from the organic solvent [2, 5].

Part 3: Quantitative Data Summary

The following table synthesizes field-proven parameters for optimizing PAA extraction across different methodologies.

Extraction MethodologySolvent / Extractant SystemOptimal Aqueous pH (Donor)Back-Extraction pH (Acceptor)Max Extraction Efficiency (%)
Liquid Phase Microextraction 1-Hexanol2.0 – 3.511.1> 99.0%
Centrifugal LLE (Industrial) Toluene< 3.5> 7.0 (Alkaline)High
Reactive Extraction TBP in MIBK (10-60% v/v)2.7 – 3.4N/A98.0 – 99.2%
Reactive Extraction TBP in Petroleum Ether3.0 – 3.4N/A92.4 – 99.1%

Data synthesized from Shariati et al. [2] and Athankar et al. [4].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Standard LLE & pH-Shift Back-Extraction

Mechanism: Physical partitioning driven by pH-dependent ionization.

  • Sample Preparation: Measure the exact volume of your aqueous PAA sample (e.g., enzymatic hydrolysate).

  • Acidification (Critical Step): While stirring continuously, add concentrated H₂SO₄ dropwise. Monitor with a calibrated pH meter until the pH stabilizes exactly between 2.0 and 3.5 .

  • Salting-Out: Add anhydrous Na₂SO₄ to achieve a concentration of 2.3 M in the aqueous phase. Stir until completely dissolved.

  • Extraction: Add the chosen organic solvent (e.g., Toluene) at a 1:1 organic-to-aqueous volumetric ratio. Agitate vigorously for 20 minutes at 45–50 °C to ensure complete mass transfer [2].

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes. Collect the upper organic layer.

    • Self-Validation Check: Run an HPLC-UV assay (at 215 nm) on the remaining lower aqueous layer. The PAA peak should be nearly absent, confirming successful forward extraction.

  • Back-Extraction: Add an alkaline aqueous solution (0.1 M NH₃/NH₄⁺, pH 11.1) to the loaded organic phase. Agitate for 12 minutes [2].

  • Final Separation: Allow the phases to separate. The lower aqueous phase now contains the concentrated, purified PAA salt.

Protocol B: Reactive Extraction using Tri-n-butyl Phosphate (TBP)

Mechanism: Chemical complexation at the phase interface.

  • Extractant Preparation: Prepare a solution of 10–60% (v/v) tri-n-butyl phosphate (TBP) in methyl isobutyl ketone (MIBK) [4].

  • Donor Conditioning: Adjust the aqueous PAA solution to an initial pH of approximately 2.7[4].

  • Contacting: Combine the aqueous phase and the TBP/MIBK organic phase at a 1:1 volumetric ratio in an Erlenmeyer flask.

  • Equilibration: Shake the mixture continuously at 298 K (25 °C) for 12 hours to allow the TBP-PAA complexation to reach thermodynamic equilibrium [4].

  • Separation & Validation: Allow the phases to separate.

    • Self-Validation Check: Measure the equilibrium pH of the aqueous phase. It should have risen slightly (e.g., to ~3.4) due to the transfer of the acid molecules into the organic phase [4].

Part 5: Workflow Visualization

The following diagram maps the logical relationship between pH adjustment, molecular state, and phase partitioning during a complete extraction and back-extraction cycle.

G Start Aqueous PAA Sample (Mixed ionized/unionized) Acidify Acidification (pH 2.0 - 3.5) HCl or H2SO4 Start->Acidify Protonated Protonated PAA (Lipophilic) Acidify->Protonated pKa = 4.31 Suppresses Ionization Extract Liquid-Liquid Extraction (e.g., Toluene, 1-Hexanol, TBP) Protonated->Extract OrgPhase PAA in Organic Phase Extract->OrgPhase Phase Partitioning Base Back-Extraction (pH > 7.0) NH3 or NaOH OrgPhase->Base Deprotonated Deprotonated PAA (Hydrophilic salt) Base->Deprotonated Induces Ionization End Purified Aqueous PAA Deprotonated->End

Workflow of pH-driven PAA extraction and back-extraction based on pKa causality.

References

  • "2-phenylacetic Acid - mVOC 4.0", Charité - Universitätsmedizin Berlin. Available at:[Link]

  • Shariati, S., et al. "Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids", PubMed (National Institutes of Health). Available at: [Link]

  • "Treatment of Phenylacetic Acid Wastewater by Centrifugal Extractor", Zhengzhou Tiei Extraction Technology Co. Available at:[Link]

  • Athankar, K. K., et al. "Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate", ResearchGate. Available at: [Link]

  • "Phenylacetic acid (YMDB00891)", Yeast Metabolome Database. Available at: [Link]

Troubleshooting

preventing dimerization of 2-phenylacetic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in workflows involving 2-phenylacetic acid (PAA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in workflows involving 2-phenylacetic acid (PAA). While PAA is a critical precursor in drug development (notably in penicillin G synthesis and various antineoplastic agents), it is notorious for "dimerizing" during storage and handling.

To troubleshoot this, we must first establish a critical scientific distinction: PAA undergoes two completely different types of dimerization .

  • Physical Dimerization: Reversible hydrogen bonding.

  • Chemical Dimerization: Irreversible oxidative degradation.

This guide provides the mechanistic causality behind these phenomena and field-proven, self-validating protocols to ensure the integrity of your PAA inventory.

Core Concept: The Dual Mechanisms of PAA Dimerization

Chemical Dimerization (Oxidative Degradation)

The alpha-protons of 2-phenylacetic acid are uniquely activated. The adjacent phenyl ring stabilizes any resulting radical or enolate through resonance, while the electron-withdrawing carboxyl group further increases alpha-proton acidity. When exposed to UV light, transition metal impurities (e.g., Titanium, Copper, or Iron from stainless steel spatulas), or atmospheric oxygen, PAA undergoes a single-electron transfer (SET) event. This generates a benzylic/alpha-carboxy radical that rapidly homocouples to form 2,3-diphenylsuccinic acid . This covalent C–C bond formation is an irreversible degradation pathway, a phenomenon extensively documented in photoredox catalysis by Manley and Walton and in historical enolate oxidative coupling studies reviewed by Guo et al. .

Physical Dimerization (Hydrogen Bonding)

Like most carboxylic acids, PAA naturally forms an R22​(8) cyclic dimer via double intermolecular hydrogen bonding. This occurs spontaneously in the solid state and in non-polar solvents (e.g., chloroform, hexanes). While not a degradation product, this physical state drastically alters the molecule's solubility, reduces its effective nucleophilicity in synthetic steps, and shifts spectroscopic signals, often leading researchers to falsely assume their batch has degraded.

G PAA 2-Phenylacetic Acid (Monomer) H_Bond Non-polar Solvents (Hydrogen Bonding) PAA->H_Bond Ox_Cond UV Light, O2, Trace Metals (Radical/Enolate Formation) PAA->Ox_Cond Phys_Dimer Physical Dimer (R22(8) Cyclic Motif) H_Bond->Phys_Dimer Reversible Phys_Dimer->PAA Polar Solvents Radical Alpha-Carbon Radical Ox_Cond->Radical Chem_Dimer Chemical Dimer (2,3-Diphenylsuccinic Acid) Radical->Chem_Dimer Irreversible

Pathways of 2-phenylacetic acid dimerization: reversible physical vs. irreversible chemical coupling.

Troubleshooting Guide 1: Preventing Oxidative Degradation

Symptom: Your PAA powder has developed an insoluble white precipitate when dissolved in standard assay buffers, or LC-MS shows a mass peak at +198 m/z relative to the monomer. Causality: Exposure to ambient UV light and oxygen has triggered radical-mediated alpha-carbon homocoupling.

Self-Validating Storage Protocol: To prevent the formation of 2,3-diphenylsuccinic acid, you must eliminate the radical initiators (light, oxygen, and trace metals).

  • Step 1: Baseline Assessment. Run an initial HPLC-UV (210 nm) on your fresh PAA batch to confirm the absence of the 2,3-diphenylsuccinic acid dimer peak.

  • Step 2: Metal-Free Handling. Transfer the PAA using exclusively PTFE or ceramic spatulas. Why? Stainless steel spatulas can shed microscopic iron/chromium particulates that act as single-electron transfer catalysts for benzylic radicals.

  • Step 3: Deoxygenation. Aliquot the PAA into amber glass vials (to block UV initiation). Purge the headspace with ultra-high purity (UHP) Argon for 30 seconds. Why? Argon is denser than nitrogen and forms a superior protective blanket, displacing the O2​ required to propagate certain enolate-coupling pathways.

  • Step 4: Sealing & Temperature. Cap tightly with PTFE-lined septa and store at 2–8 °C.

  • Step 5: Validation Loop. After 6 months, analyze a 1 mg aliquot via HPLC. The absence of a new peak at the dimer's retention time validates that your storage environment is successfully excluding radical initiators.

Troubleshooting Guide 2: Diagnosing Physical vs. Chemical Dimerization

Symptom: Your 1 H-NMR spectrum in CDCl3​ shows unexpectedly broad peaks, or your IR spectrum shows a carbonyl stretch shifted down to ~1710 cm⁻¹ instead of the expected ~1760 cm⁻¹ for a free monomeric acid. Causality: The PAA has formed physical hydrogen-bonded dimers. Because the exchange rate of the hydrogen bonds is on the NMR timescale, the peaks broaden.

Self-Validating Analytical Protocol: Before throwing away a batch assuming it has chemically degraded, run this diagnostic check to prove the dimerization is merely physical.

  • Step 1: Solvent Switch. Take the anomalous sample and dissolve it in a strongly polar aprotic solvent, such as DMSO- d6​ , instead of CDCl3​ . Why? DMSO acts as a strong hydrogen-bond acceptor, outcompeting the PAA molecules and forcing the cyclic dimer to dissociate into monomers.

  • Step 2: Concentration Gradient. If a non-polar solvent must be used, prepare a serial dilution (e.g., 100 mM, 10 mM, 1 mM).

  • Step 3: Validation Loop. Re-run the NMR or IR. If the peaks sharpen and shift back to monomeric values upon dilution or solvent switching, the dimerization was purely physical. If the anomalous peaks (specifically new multiplets in the benzylic region) persist regardless of concentration, covalent chemical dimerization has occurred, and the batch must be discarded.

Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage parameters and the integrity of 2-phenylacetic acid over time.

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (Monomer >99%)Dimerization Risk Type
20°C, Ambient LightAir ( O2​ )Clear Glass< 3 MonthsHigh (Chemical Degradation)
20°C, DarkAir ( O2​ )Amber Glass6 - 12 MonthsModerate (Chemical Degradation)
2-8°C, DarkArgonAmber Glass> 24 MonthsNegligible
Non-polar SolventsN/AAnyImmediateHigh (Physical H-Bonding)
Polar Aprotic SolventsN/AAnyImmediateLow (Physical H-Bonding)

Frequently Asked Questions (FAQs)

Q: Can I reverse chemical dimerization (2,3-diphenylsuccinic acid) back into PAA monomers? A: No. The formation of the C–C bond at the alpha-carbon is covalent and thermodynamically stable under standard conditions. Once chemical dimerization occurs, the batch is permanently degraded. Prevention is the only viable strategy.

Q: Does physical dimerization affect my synthetic yields? A: Yes. In non-polar solvents (like dichloromethane or toluene), the physical dimer is the dominant species. This effectively "hides" the carboxylic acid proton and the carbonyl oxygen within the hydrogen-bond network, reducing the reaction kinetics for esterifications or amidations. To resolve this, add a catalytic amount of a hydrogen-bond disruptor (like DMF) to your reaction mixture.

Q: Why do you recommend Argon over Nitrogen for the headspace purge? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial to extract an aliquot, an Argon blanket will settle over the solid PAA, whereas Nitrogen will rapidly dissipate, exposing the alpha-carbons to atmospheric oxygen.

References

  • Manley, D. W., & Walton, J. C. "A Clean and Selective Radical Homocoupling Employing Carboxylic Acids with Titania Photoredox Catalysis." Organic Letters (2014). URL:[Link]

  • Guo, F., Clift, M. D., & Thomson, R. J. "Oxidative Coupling of Enolates, Enol Silanes and Enamines: Methods and Natural Product Synthesis." European Journal of Organic Chemistry (2012). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-Phenylacetic Acid Couplings

Welcome to the Application Science Technical Support Center. 2-Phenylacetic acid (PAA) and its α-substituted derivatives (e.g., α,α-dimethylphenylacetic acid) are ubiquitous building blocks in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. 2-Phenylacetic acid (PAA) and its α-substituted derivatives (e.g., α,α-dimethylphenylacetic acid) are ubiquitous building blocks in pharmaceutical synthesis. However, the proximity of the bulky phenyl ring and α-substituents to the carboxylic acid creates a severe steric shield. This guide provides field-proven, mechanistically grounded solutions to overcome stalled couplings, low yields, and racemization.

The Mechanistic Root of the Problem

When using standard carbodiimides (like EDC or DCC), the resulting O-acylisourea intermediate is extremely bulky. In α-branched PAAs, this bulk prevents the incoming amine from approaching the carbonyl carbon at the required Bürgi-Dunitz angle (approx. 107°). The reaction stalls, and the activated ester either hydrolyzes back to the starting material or rearranges into an unreactive N-acylurea dead-end.

To resolve this, we must alter the transition state by utilizing coupling agents that form smaller, highly electrophilic intermediates (like acyl fluorides) or rely on anchimeric assistance (like HATU/COMU)[1].

Troubleshooting & FAQs

Q1: My coupling of α,α-dimethylphenylacetic acid with a secondary amine using EDC/HOBt is stalling at <10% conversion. How can I drive this to completion? A1: The failure is due to the massive steric clash between the O-acylisourea intermediate and the secondary amine. Solution: Switch to a uronium-based reagent like HATU or COMU[2]. These reagents form an active ester with 7-azabenzotriazole (HOAt). The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—it acts as an intramolecular general base to hydrogen-bond with the incoming amine, effectively guiding it to the carbonyl carbon despite the steric bulk[2].

Q2: I switched to HATU, but I'm observing significant epimerization (racemization) of my chiral α-substituted PAA. How do I retain stereochemical integrity? A2: Racemization in PAA derivatives occurs via oxazolone formation or direct enolization, which is exacerbated by strong, unhindered bases and slow coupling rates[3]. Solution: Change your base. If you are using DBU or excess DIPEA, the high basicity (aqueous pKa ~10–11) is deprotonating the α-carbon[3]. Switch to a milder, sterically hindered base like 2,4,6-collidine (pKa ~6.6) or N-methylmorpholine (NMM)[3]. Additionally, ensure you pre-activate the acid for no more than 1–2 minutes before adding the amine to minimize the lifetime of the racemization-prone activated species.

Q3: Even with HATU, my coupling with an electron-deficient, bulky amine (e.g., 3,3-difluorocyclopentanamine) fails. What is the ultimate fallback? A3: When both partners are hindered and the amine is a poor nucleophile, even HOAt-esters are too bulky. You must reduce the steric profile of the electrophile. Solution: Generate an acyl fluoride in situ using BTFFH (fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate)[4]. The carbon-fluorine bond is highly polarized and reactive, yet the fluorine atom is only slightly larger than hydrogen, creating the smallest possible activated intermediate. Acyl fluorides behave like activated esters but practically eliminate the steric hindrance between the two coupling partners[1][5].

Strategic Workflows & Visualizations

G Start Evaluate PAA & Amine Q1 Is PAA α,α-disubstituted? Start->Q1 Q2 Is Amine highly hindered or electron-deficient? Q1->Q2 Yes Standard Standard Coupling (EDC/HOBt) Q1->Standard No HATU Uronium Activation (HATU or COMU) Q2->HATU No AcylF Acyl Fluoride / Chloride (BTFFH or SOCl₂) Q2->AcylF Yes Standard->HATU Low Yield?

Decision matrix for selecting coupling strategies for hindered phenylacetic acids.

Mechanism PAA Hindered PAA AcylFluoride Acyl Fluoride (Minimal Steric Bulk) PAA->AcylFluoride + BTFFH (Activation) BTFFH BTFFH Reagent BTFFH->AcylFluoride Product Amide Product AcylFluoride->Product + Amine (Aminolysis) Amine Hindered Amine Amine->Product

Mechanistic workflow of acyl fluoride generation to bypass steric bulk.

Standard Operating Procedures (SOPs)

Protocol A: Uronium-Mediated Amide Coupling (HATU/COMU)

Use for moderately hindered PAAs. COMU is recommended if explosive hazards associated with HOAt-derivatives are a concern[2].

  • Self-Validating Checkpoint: The reaction mixture should turn a distinct yellow upon the addition of HATU/DIPEA, visually confirming the formation of the active HOAt ester.

  • Preparation: Dissolve the hindered PAA (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or NMP (0.2 M concentration).

  • Activation: Add HATU or COMU (1.1 eq)[2].

  • Base Addition: Dropwise add 2,4,6-collidine (2.5 eq) to minimize racemization, or DIPEA if stereocenters are not a concern[3].

  • Reaction: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH

Use for extremely hindered or electron-deficient systems where HATU fails[4][5].

  • Self-Validating Checkpoint: Conversion of the carboxylic acid to the acyl fluoride can be monitored by TLC prior to amine addition (the acyl fluoride runs significantly less polar than the starting acid).

  • Activation: To a solution of the hindered PAA (1.3 eq) in anhydrous CH₂Cl₂ (0.1 M), add BTFFH (1.5 eq) and DIPEA (4.5 eq)[4].

  • Pre-activation: Stir at room temperature for 30 minutes to ensure complete acyl fluoride formation.

  • Coupling: Add the hindered/electron-deficient amine (1.0 eq) to the reaction mixture[4].

  • Thermal Drive: Seal the vessel and heat to 40–80°C (depending on solvent/substrate boiling points) for 12–24 hours[4][5].

  • Workup: Wash the organic layer with 1M HCl, then saturated NaHCO₃, dry, and purify via silica gel chromatography.

Quantitative Data: Reagent Selection Matrix

Coupling StrategyReagentSteric ToleranceRacemization RiskByproduct / Safety Profile
Standard Carbodiimide EDC / HOBtLowModerateWater-soluble urea / Safe
Uronium Salt (HOAt) HATUHighLow (with weak base)HOAt is explosive / Allergenic
Uronium Salt (Oxyma) COMUHighVery LowNon-explosive / Safe alternative
Acyl Fluoride BTFFHVery HighLowFluoride salts / Corrosive potential
Acid Chloride Oxalyl ChlorideVery HighHighHCl gas / Harsh conditions

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Royal Society of Chemistry (RSC)[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link]

Sources

Troubleshooting

minimizing side reactions in phenylacetic acid esterification

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers and drug development professionals optimizing the esterification of phenylacetic acid (PAA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers and drug development professionals optimizing the esterification of phenylacetic acid (PAA). Due to the unique reactivity of PAA—specifically its highly acidic α -protons and propensity for rearrangement—standard esterification protocols often lead to complex side reactions.

Below, you will find diagnostic workflows, quantitative data summaries, and self-validating protocols to ensure high-yield, high-purity ester synthesis.

Process Selection & Side-Reaction Mitigation Workflow

G PAA Phenylacetic Acid (PAA) Fischer Fischer Esterification (Acid Catalyst) PAA->Fischer Steglich Steglich Esterification (DCC/EDC + DMAP) PAA->Steglich Hydrolysis Side Rxn: Hydrolysis (Equilibrium Limit) Fischer->Hydrolysis Ether Side Rxn: Ether Formation (Alcohol Dehydration) Fischer->Ether NAcyl Side Rxn: N-Acylurea (O->N Rearrangement) Steglich->NAcyl Ketone Side Rxn: Dibenzyl Ketone (Self-Condensation) Steglich->Ketone Mitigate1 Use Dean-Stark Trap Hydrolysis->Mitigate1 Mitigate2 Use Solid Acid Catalyst Ether->Mitigate2 Mitigate3 Ensure DMAP Excess NAcyl->Mitigate3 Mitigate4 Strict Temp Control (0°C) Ketone->Mitigate4

Logical troubleshooting workflow for PAA esterification and side reaction mitigation.

Quantitative Catalyst Comparison

To minimize side reactions, catalyst selection is critical. The table below summarizes the performance of various catalytic systems specifically for PAA esterification.

Catalyst SystemReaction TempTypical Ester YieldPrimary Side ReactionSide Reaction Propensity
H₂SO₄ (Homogeneous) Reflux (110°C)60–75%Etherification / HydrolysisHigh[1]
Amberlyst-15 (Solid Acid) 80–110°C80–90%HydrolysisModerate[1]
Dowex H⁺ / NaI Room Temp>85%None observedVery Low[2]
DCC / DMAP 0°C to RT65–80%N-Acylurea / KetoneModerate to High[3]
EDC·HCl / DMAP 0°C to RT75–90%Dibenzyl KetoneLow[4]

FAQ: Acid-Catalyzed (Fischer) Esterification

Q1: My ester yield plateaus at 65%. How do I push the equilibrium without causing thermal degradation? Causality: Fischer esterification is heavily equilibrium-dependent. The water generated during the reaction acts as a nucleophile, promoting the reverse hydrolysis reaction ( PAA+ROH⇌Ester+H2​O ). Solution: Utilize a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to physically remove water from the reaction matrix, driving the equilibrium forward according to Le Chatelier's principle.

Q2: I am detecting a significant non-polar impurity when using benzyl alcohol and sulfuric acid. What is it? Causality: This is likely dibenzyl ether. Strong homogeneous acids like H₂SO₄ protonate the alcohol hydroxyl group, creating a highly favorable leaving group (H₂O). A second alcohol molecule attacks this intermediate via an intermolecular S_N2 mechanism, resulting in etherification[1]. Solution: Switch to a heterogeneous solid acid catalyst like Amberlyst-15 or a Dowex H⁺/NaI system[2]. These provide sufficient Brønsted acidity to activate the carboxylic acid but possess milder surface acidity that suppresses alcohol dehydration.

Protocol A: Self-Validating Solid-Acid Catalyzed Esterification

Objective: Synthesize phenylacetate esters while suppressing etherification.

  • Setup: In a round-bottom flask, combine PAA (1.0 eq), the target alcohol (1.2 eq), toluene (0.5 M), and Amberlyst-15 resin (10% w/w).

    • Self-Validation Check: Ensure the solid resin is freely suspended. Clumping indicates moisture contamination in your starting materials, which will stall the reaction.

  • Azeotropic Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to 110°C.

    • Self-Validation Check: The reaction is proceeding correctly when a distinct lower aqueous phase separates in the trap. The reaction is complete when the collected water volume matches the theoretical stoichiometric yield.

  • Isolation: Cool the mixture and filter out the solid catalyst.

    • Self-Validation Check: Perform TLC (Hexane/EtOAc). You should observe the complete disappearance of the highly polar, UV-active PAA spot, confirming 100% conversion.

FAQ: Carbodiimide-Mediated (Steglich) Esterification

Q3: My DCC/DMAP coupling is yielding a highly crystalline byproduct that isn't my ester. What happened? Causality: You are observing the formation of an N-acylurea. The initial reaction of PAA with DCC forms a reactive O-acylisourea intermediate. If the alcohol nucleophile does not attack quickly enough, this intermediate undergoes an irreversible, intramolecular O-to-N acyl migration to form a thermodynamically stable, unreactive N-acylurea[4]. Solution: Ensure a sufficient catalytic amount of DMAP is present. DMAP acts as a superior nucleophilic acyl transfer agent, attacking the O-acylisourea faster than the rearrangement can occur, forming a highly electrophilic acylpyridinium intermediate that rapidly reacts with the alcohol[4].

Q4: I am observing the formation of 1,3-diphenylpropan-2-one (dibenzyl ketone) during my DCC coupling. Why is my acid self-reacting? Causality: Phenylacetic acid possesses highly acidic α -protons due to the electron-withdrawing nature of the adjacent phenyl and carboxyl groups. In the presence of carbodiimides and base, the activated PAA can undergo self-condensation. The enolate of one PAA molecule attacks the activated carbonyl of another, eventually decarboxylating to form dibenzyl ketone[3]. Solution: Avoid excess base, maintain strict temperature control (0°C), and use EDC·HCl instead of DCC to minimize the residence time of the activated intermediate.

G PAA PAA + Carbodiimide O_Acyl O-Acylisourea (Reactive Intermediate) PAA->O_Acyl DMAP_Cat DMAP Attack O_Acyl->DMAP_Cat Fast (Desired) Rearrange O->N Migration (Slow Nucleophile) O_Acyl->Rearrange Slow Enolization Alpha-Proton Abstraction (Self-Condensation) O_Acyl->Enolization Excess Base Acyl_Pyr Acylpyridinium Ion (Highly Electrophilic) DMAP_Cat->Acyl_Pyr Product Desired Ester Acyl_Pyr->Product + Alcohol N_Acyl N-Acylurea (Dead End) Rearrange->N_Acyl Ketone Dibenzyl Ketone + CO2 Enolization->Ketone

Mechanistic divergence in PAA esterification leading to desired ester or side products.

Protocol B: Optimized EDC/DMAP Coupling to Minimize Self-Condensation

Objective: Achieve high-yield Steglich esterification while preventing dibenzyl ketone formation.

  • Pre-activation at 0°C: Dissolve PAA (1.0 eq) and the target alcohol (1.1 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0°C in an ice bath. Add DMAP (0.1 eq).

    • Self-Validation Check: The solution must be completely homogeneous.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes to keep the temperature strictly at 0°C.

    • Self-Validation Check: Unlike DCC, EDC·HCl will not form an insoluble white urea precipitate at this stage. The solution should remain clear, confirming the correct reagent was used and preventing mechanical stirring issues.

  • Reaction & Workup: Allow the mixture to slowly warm to room temperature over 4 hours. Quench with 1M HCl.

    • Self-Validation Check: The aqueous HCl wash will effectively extract the water-soluble EDC-urea byproduct and the DMAP catalyst. A subsequent saturated NaHCO₃ wash will remove any unreacted PAA, leaving a highly pure organic phase requiring minimal column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of 2-Phenylacetic Acid in HPLC

Welcome to the Technical Support Center. This guide addresses a common but frustrating challenge in liquid chromatography: the severe peak tailing of 2-phenylacetic acid (PAA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a common but frustrating challenge in liquid chromatography: the severe peak tailing of 2-phenylacetic acid (PAA). As a weak organic acid, PAA is highly susceptible to both chemical (ionization states, secondary interactions) and physical (system dead volume) disruptions.

This guide abandons generic advice in favor of a self-validating diagnostic system . By understanding the causality behind the chromatography, you can systematically isolate and resolve the root cause of peak tailing to ensure robust, reproducible quantitative analysis.

Diagnostic Workflow

Before adjusting any method parameters, you must isolate whether the tailing is a physical system error or an analyte-specific chemical interaction.

G Start Observe Peak Tailing for 2-Phenylacetic Acid Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical / System Issue (Dead Volume, Column Void) Decision->Physical Yes Chemical Chemical Issue (pH, Silanols, Mass Overload) Decision->Chemical No FixPhys Minimize extra-column volume, replace damaged column Physical->FixPhys FixChem Adjust pH to < 2.3, Use end-capped column Chemical->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Core Troubleshooting Guide

Issue 1: Ionization State & Mobile Phase pH (The pKa Problem)

The Causality : 2-phenylacetic acid has a pKa of approximately 4.31 (1[1]). In reversed-phase HPLC, if the mobile phase pH is near the analyte's pKa (e.g., pH 3.5 to 5.5), the molecules exist in a dynamic, continuous equilibrium between their protonated (neutral, hydrophobic) and deprotonated (anionic, polar) states. Because these two states partition differently into the stationary phase, the analyte travels at varying velocities down the column, smearing the peak into a broad tail. The Solution : Force the analyte into a single ionization state. To maximize retention in reversed-phase chromatography, suppress ionization by adjusting the mobile phase pH to at least 2 units below the pKa (i.e., pH ≤ 2.3) using a strong buffer.

Issue 2: Secondary Silanol Interactions

The Causality : Even when fully protonated at a low pH, the carboxylic acid moiety of PAA can engage in localized hydrogen bonding with unreacted, acidic silanol groups (Si-OH) on the silica support (2[2]). These secondary interactions act as a "sticky" alternative retention mechanism, causing a fraction of the molecules to lag behind the main chromatographic band. The Solution : Utilize high-purity, Type B silica columns that are heavily end-capped. Alternatively, switch to a polar-embedded stationary phase (e.g., amide or ether linkages) which sterically shields residual silanols and performs exceptionally well in highly aqueous, acidic conditions.

Issue 3: Physical System Integrity (Dead Volume & Voids)

The Causality : Not all tailing is chemical. Empty space in the fluidic path—such as poorly seated PEEK fittings, excessive tubing length (extra-column volume), or a collapsed stationary phase bed (column void)—creates artificial mixing chambers. As the sample plug hits these physical voids, it undergoes infinite dilution, resulting in a tailing profile that perfectly mimics chemical issues (3[3]). The Solution : Execute the "Neutral Marker Test" (Protocol 1) to definitively separate chemical from physical causes.

Data Presentation: Peak Metrics & pH Dynamics

Table 1: Effect of Mobile Phase pH on 2-Phenylacetic Acid Ionization

Mobile Phase pHIonization State of PAAChromatographic Result
pH 2.3 >99% Protonated (Neutral)Sharp, symmetrical peak; maximum retention.
pH 4.3 50% Protonated / 50% IonizedSevere peak tailing/splitting; unpredictable retention.
pH 6.3 >99% Deprotonated (Anionic)Symmetrical peak; extremely poor retention (elutes near void volume).

Table 2: Peak Shape Metrics: Tailing Factor vs. Asymmetry Factor

MetricCalculation MethodIndustry StandardIdeal ValueTailing Indication
USP Tailing Factor (Tf) Measured at 5% of peak height (4[4])Pharmaceutical (USP/EP)1.0> 1.2
Asymmetry Factor (As) Measured at 10% of peak height (4[4])Non-Pharma / General1.0> 1.2

Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Objective : To definitively isolate whether peak tailing is caused by the HPLC system hardware (physical) or analyte-stationary phase interactions (chemical) (3[3]). Methodology :

  • Prepare the Neutral Marker : Dissolve a neutral, well-retained compound (e.g., Toluene or Uracil) in the mobile phase to a concentration of 0.1 mg/mL.

  • Establish Baseline : Run your standard HPLC method and inject the 2-phenylacetic acid sample. Record the Tailing Factor (Tf).

  • Inject Marker : Inject 5 µL of the neutral marker solution using the exact same method conditions.

  • Analyze Causality :

    • Result A (Physical Issue): If the neutral marker tails (Tf > 1.2), the system has a physical defect. Inspect the fluidic path for dead volume, re-seat all PEEK/stainless steel fittings, and check for a column void.

    • Result B (Chemical Issue): If the neutral marker is symmetrical (Tf ≈ 1.0) but PAA tails, the issue is strictly chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization & Buffer Titration

Objective : To suppress the ionization of 2-phenylacetic acid and eliminate secondary silanol interactions. Methodology :

  • Select Buffer : Choose a buffer with a buffering capacity suitable for pH 2.0 - 2.5 (e.g., Phosphate buffer or 0.1% Formic Acid).

  • Prepare Aqueous Phase : Dissolve 20 mM of Potassium Dihydrogen Phosphate in HPLC-grade water.

  • Titrate pH : Submerge a calibrated pH probe into the solution. Slowly add Phosphoric Acid dropwise while stirring until the pH reaches exactly 2.3 (2 full units below PAA's pKa of 4.31).

  • Filter & Degas : Filter the buffer through a 0.22 µm membrane and degas ultrasonically to prevent pump cavitation.

  • Equilibrate & Test : Flush the column with the new mobile phase for at least 20 column volumes. Inject the PAA sample and recalculate the Tailing Factor.

Frequently Asked Questions (FAQs)

Q: Can I just increase the organic modifier to sharpen the peak? A: Increasing the organic solvent (e.g., Acetonitrile) will elute the compound faster, which artificially narrows the peak due to less diffusion time. However, it does not fix the underlying secondary interactions or ionization issues, and you risk co-eluting PAA with early-eluting impurities or the solvent front.

Q: Why does my PAA peak tail worse when I inject a larger sample volume? A: This indicates mass overload or volume overload. If the sample solvent is stronger than the mobile phase, or if the concentration exceeds the stationary phase's binding capacity, the peak will distort. Always try to dissolve your sample in the initial mobile phase conditions to prevent localized disruption of the column equilibrium.

References

  • 2-phenylacetic Acid - mVOC 4.0 | Charite.de
  • HPLC Peak Tailing - Axion Labs | Axionlabs.com
  • Mastering Chromatography, One Peak
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 2-Phenylacetic Acid Derivatives

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) formulation and solid-state chemistry. 2-phenylacetic acid (PAA) derivatives—including widely used non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) formulation and solid-state chemistry. 2-phenylacetic acid (PAA) derivatives—including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac—are notoriously susceptible to thermal degradation during high-temperature processing such as hot-melt extrusion (HME), spray drying, and accelerated stability testing.

This guide provides mechanistic troubleshooting, field-proven stabilization strategies, and self-validating experimental protocols to help researchers and drug development professionals overcome thermal instability.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do my 2-phenylacetic acid derivatives (e.g., diclofenac sodium) degrade before reaching their melting point during Differential Scanning Calorimetry (DSC) analysis? A: The degradation is driven by specific molecular vulnerabilities in the PAA backbone. Under thermal stress, PAA derivatives undergo homogeneous, first-order decomposition. In the gas phase, this thermolysis yields carbon dioxide, carbon monoxide, hydrogen, methane, dibenzyl, and phenylketene, with an activation energy of approximately 55 kcal/mol 12. In solid-state environments (like DSC pans), diclofenac specifically undergoes an intramolecular cyclization reaction. When heated under a dynamic flow of synthetic air, an exothermic peak appears prior to the endothermic melting peak, indicating oxidative decomposition into 1-(2,6-dichlorophenyl)-indolin-2-one 3.

Q2: How does the atmospheric environment affect the thermal profiling of these compounds? A: Causality lies in the oxidative nature of the degradation pathway. Thermogravimetric Analysis (TGA) demonstrates a mass loss of 11.4–20.2% for diclofenac sodium when heated slowly under synthetic air, confirming oxidation. Conversely, under inert gases (helium or nitrogen), the oxidative cyclization is delayed, though not entirely prevented 3. Always match your DSC purge gas to your intended manufacturing environment.

Q3: How can I structurally stabilize the API to withstand higher processing temperatures? A: The most effective field-proven strategies involve altering the crystal lattice energy without changing the API's chemical identity:

  • Pharmaceutical Cocrystallization: By introducing co-formers like theophylline, 2-aminopyrimidine, or 2-amino-4,6-dimethylpyrimidine, you can create hydrogen-bonded supramolecular units (e.g., O⋯H−N bonds). The packing energy gain in these cocrystals is derived heavily from dispersion energy, which dominates the structure and significantly enhances thermal stability and apparent solubility 45.

  • Inclusion Complexes: Formulating a 1:1 molar ratio inclusion complex with β -cyclodextrin encapsulates the reactive moieties of the PAA derivative, shifting the decomposition kinetics and protecting the drug during thermal stress 3.

Part 2: Data Visualization & System Workflows

Degradation Pathway Dynamics

DegradationPathway PAA 2-Phenylacetic Acid (PAA) Derivative Heat Thermal Stress (>200°C) PAA->Heat Decarb Homogeneous Decarboxylation Heat->Decarb Gas Phase / High T Cyclize Intramolecular Cyclization Heat->Cyclize Solid State / O2 Prod1 Dibenzyl & Phenylketene Decarb->Prod1 Prod2 Indolin-2-one Derivatives Cyclize->Prod2

Fig 1: Thermal degradation pathways of 2-phenylacetic acid derivatives under thermal stress.

Comparative Thermal Stability Metrics
Formulation TypeModification StrategyThermal Behavior / Stability OutcomePrimary Stabilization Mechanism
Diclofenac Sodium (Pure) None (Baseline)Exothermic decomposition prior to melting; 11.4-20.2% mass loss.N/A
Diclofenac-Theophylline CocrystallizationEnhanced thermal stability; sharp endothermic melting peak without prior exotherm.Dispersion energy dominance; hydrogen-bonded supramolecular units.
Diclofenac-2-Aminopyrimidine CocrystallizationAltered melting point; prevents early oxidative cyclization.Neutral C−O and C=O bonds maintained; strong O−H⋯N bonding.
Diclofenac- β -Cyclodextrin Inclusion Complex (1:1)Shifts decomposition to higher temperatures; follows 1st-order kinetics.Steric hindrance and encapsulation of the reactive carboxylic moiety.

Data synthesized from [3], [4], and [5].

Part 3: Experimental Protocols

Protocol 1: Solvent-Assisted Grinding (SAG) for Cocrystal Screening

This protocol is designed as a self-validating system. It uses Infrared (IR) spectroscopy as an immediate in-process control to differentiate between a failed formulation (salt formation) and a successful one (cocrystal formation) before proceeding to expensive thermal analysis 4.

Step 1: Preparation Equimolar amounts of the PAA derivative (e.g., diclofenac) and the selected co-former (e.g., 2-amino-4,6-dimethylpyrimidine) are weighed.

Step 2: Solvent-Assisted Grinding Place the mixture into a ball mill or mortar. Add a catalytic amount of solvent (e.g., 2-3 drops of methanol or ethyl acetate per 500 mg of powder) to facilitate molecular mobility without fully dissolving the components. Grind continuously for 20-30 minutes.

Step 3: Self-Validation via IR Spectroscopy Analyze the resulting powder using FT-IR.

  • Causality Check: You must observe the carbonyl peak behavior. If the peak shifts below 1675 cm−1 , proton transfer has occurred, resulting in a carboxylate moiety ( COO− ) — you have formed a salt, not a cocrystal.

  • Success Criterion: If the carbonyl peak remains above 1675 cm−1 (e.g., 1682 cm−1 ) and two broad stretches appear at ∼1900 cm−1 and 2500 cm−1 , you have successfully formed O−H⋯N hydrogen bonds indicative of a neutral cocrystal 4.

Step 4: Thermal Profiling Subject the validated cocrystal to DSC. Scan at 10∘C/min under a nitrogen purge. A successful cocrystal will exhibit a sharp endothermic peak (melting) without the preceding exothermic decomposition peak seen in the pure API.

Protocol 2: Toluene-Carrier Technique for Gas-Phase Thermolysis Kinetics

To fundamentally understand the absolute thermal limits of a novel PAA derivative, gas-phase thermolysis isolates the molecule from solid-state lattice effects 12.

Step 1: Apparatus Setup Assemble a vacuum flow system featuring a reaction vessel (e.g., 26 mm diameter, 20 cm length) equipped with a central thermocouple well. Control the furnace temperature to within ±2∘C (range: 587∘C to 722∘C ).

Step 2: Sample Introduction Place a known weight of the solid PAA derivative into a U-tube connected to a toluene reservoir. Heat the U-tube using a thermostated bath to sublime/vaporize the sample into the toluene carrier gas stream.

Step 3: Fractionation and Self-Validation Pass the mixture through the preheated reaction vessel. Route the effluent through a series of cold traps ( −5∘C , −78∘C , and −188∘C ).

  • Validation Step: Trap undecomposed acid and dibenzyl at −3∘C . Weigh the trap, then titrate the recovered acid. Calculate the yield of dibenzyl by difference. If mass balance is not achieved, check the −188∘C trap for volatile phenylketene escape 2.

Cocrystal Screening Workflow

Workflow Step1 1. API & Co-former Selection Step2 2. Solvent-Assisted Grinding (SAG) Step1->Step2 Step3 3. Solid-State Validation (IR: Peak >1675 cm⁻¹) Step2->Step3 Step4 4. Thermal Profiling (DSC/TGA) Step3->Step4 Decision Stable > API Melting Point? Step4->Decision Pass Proceed to Formulation Decision->Pass Yes Fail Re-evaluate Co-former Decision->Fail No Fail->Step1

Fig 2: Iterative workflow for screening and thermally validating PAA derivative cocrystals.

References

  • Canadian Science Publishing. "The Thermal Decomposition of Phenylacetic Acid." Cdnsciencepub.com. Available at: [Link]

  • ResearchGate. "Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics." Researchgate.net. Available at: [Link]

  • MDPI. "Co-Crystal Screening of Diclofenac." Mdpi.com. Available at:[Link]

  • ACS Publications. "Pharmaceutical Cocrystals of Diflunisal and Diclofenac with Theophylline." Acs.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalytic Reduction of 2-Phenylacetic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult transformations in synthetic chemistry: the direct ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult transformations in synthetic chemistry: the direct catalytic hydrogenation of 2-phenylacetic acid to 2-phenylethanol.

While the reduction of carboxylic acids is highly desirable for green synthesis (producing only water as a byproduct), it is frequently plagued by rapid catalyst deactivation. This guide bypasses generic advice, diving directly into the mechanistic causality of catalyst poisoning and providing field-validated, self-correcting workflows to ensure sustained turnover frequencies (TOF).

Mechanistic Causality: Why Do Catalysts Die During Carboxylic Acid Reduction?

To troubleshoot a stalled hydrogenation, one must first understand the thermodynamic traps inherent to the substrate. Ruthenium (Ru) is the most effective transition metal for this transformation due to its electron-rich d-band, which promotes the cleavage of the C=O bond[1]. However, Ru is highly susceptible to three primary modes of poisoning during this specific reaction:

  • Substrate Inhibition (Bidentate Chelation): Carboxylic acids possess both a carbonyl and a hydroxyl oxygen. On bare metal surfaces (like standard Ru/C), the carboxylate anion strongly coordinates to adjacent Ru active sites in a bidentate fashion. This forms a highly stable thermodynamic sink that physically blocks the heterolytic cleavage of H2​ [2][3].

  • Carbon Monoxide (CO) Poisoning: At elevated temperatures required for acid reduction (typically >140 °C), minor decarbonylation or decarboxylation side-reactions occur. The generated CO is a powerful π -acceptor that binds irreversibly to the Ru center, completely shutting down the catalytic cycle[4].

  • Aqueous Agglomeration: The reduction of 2-phenylacetic acid yields one equivalent of water. In heterogeneous systems, localized water pooling can oxidize the metal surface or cause nanoparticle agglomeration, reducing the active surface area.

G Substrate 2-Phenylacetic Acid (Substrate) ActiveRu Active Ru Catalyst (e.g., Ru-Triphos) Substrate->ActiveRu H2 Activation Bidentate Bidentate Adsorption (Substrate Inhibition) ActiveRu->Bidentate Bare Metal Surface Monodentate Monodentate Adsorption (Productive Pathway) ActiveRu->Monodentate Modulated Surface Bidentate->ActiveRu Dead End Decarboxylation Decarboxylation (Side Reaction) Monodentate->Decarboxylation High Temp (>160°C) Product 2-Phenylethanol (Target Product) Monodentate->Product Hydrogenation COPoison CO Poisoning (Irreversible) Decarboxylation->COPoison CO Release COPoison->ActiveRu Deactivation LewisAcid Lewis Acid Co-catalyst (e.g., Al(OTf)3) LewisAcid->Bidentate Prevents LewisAcid->Monodentate Promotes SMSI SMSI Support (e.g., V2O3) SMSI->Bidentate Steric Blockade

Mechanistic pathways of Ru-catalyzed 2-phenylacetic acid reduction and poisoning mitigation.

Troubleshooting Matrix (FAQs)

Q: My reaction stalls at 15-20% conversion when using standard 5% Ru/C. Adding more hydrogen pressure doesn't restart it. Why? A: You are experiencing irreversible CO poisoning combined with bidentate substrate inhibition. Pushing the pressure higher will not displace strongly bound CO from the Ru d-band[4]. You must alter the electronic environment of the catalyst or the binding mode of the substrate.

Q: How can I prevent the 2-phenylacetic acid from forming a bidentate chelate on the catalyst? A: You have two field-proven options depending on your system:

  • Homogeneous Systems: Introduce a Lewis acid co-catalyst (e.g., Al(OTf)3​ ). The oxophilic Lewis acid coordinates to the carbonyl oxygen of the substrate, forcing it into a weaker, monodentate coordination with the Ru center. This leaves adjacent Ru sites open for H2​ activation[3].

  • Heterogeneous Systems: Utilize Strong Metal-Support Interaction (SMSI). By using a reducible support like V2​O3​ and reducing it at high temperatures (400 °C), a thin oxide layer migrates over the Ru nanoparticles. This physical "blanket" sterically prevents the bulky 2-phenylacetic acid from forming multidentate chelates, while hydrogen spillover allows the reduction to proceed[2].

Q: I am using a Ru-Triphos homogeneous complex. The reaction works, but reproducibility is poor. What is the critical parameter? A: Water management and ligand protonation. The Triphos ligand (1,1,1-tris(diphenylphosphinomethyl)ethane) stabilizes the Ru center against CO poisoning, but the basic phosphines can be sensitive to the highly acidic environment of concentrated 2-phenylacetic acid if water pools in the reactor. Ensure vigorous stirring (mass transfer) and consider adding a non-coordinating solvent (e.g., 1,4-dioxane or cyclopentyl methyl ether) to maintain homogeneity.

Empirical Data: Impact of Poisons & Mitigation Efficacy

The following table synthesizes quantitative data regarding catalyst deactivation pathways and the efficacy of targeted interventions.

Poison / InhibitorMechanism of DeactivationImpact on Turnover Frequency (TOF)Mitigation StrategyEfficacy of Mitigation
Bidentate Carboxylate Chelation to adjacent Ru sites, blocking heterolytic H2​ cleavage.-85% reduction in baseline TOF.Addition of Al(OTf)3​ (Homogeneous) or use of Ru/V2​O3​ SMSI (Heterogeneous)[2][3].High (>90% activity restored).
Carbon Monoxide (CO) Strong σ -donation/ π -backbonding to Ru d-band, preventing H2​ binding.-99% (Complete catalytic stall)[4].Lower reaction temp (<140 °C), Ru-Pd alloying, or bulky PN3P pincer ligands.Moderate to High (Prevents formation, but cannot reverse existing poisoning).
Water (Reaction Byproduct) Agglomeration of nanoparticles; competitive adsorption on Lewis acid sites.-40% over 24 hours (gradual decay).Hydrophobic supports (e.g., Carbon), biphasic solvent systems, or continuous distillation.Moderate (Extends catalyst life by 2-3x).

Validated Workflow: Homogeneous Reduction via Ru-Triphos / Lewis Acid

This protocol outlines a self-validating system for the reduction of 2-phenylacetic acid to 2-phenylethanol using a homogeneous Ru-Triphos complex. The inclusion of Al(OTf)3​ acts as the mechanistic safeguard against substrate inhibition[3].

Materials Required:
  • Substrate: 2-Phenylacetic acid (10.0 mmol)

  • Catalyst Precursor: Ru(acac)3​ (0.1 mmol, 1 mol%)

  • Ligand: Triphos (1,1,1-tris(diphenylphosphinomethyl)ethane) (0.2 mmol, 2 mol%)

  • Co-catalyst: Al(OTf)3​ (0.2 mmol, 2 mol%)

  • Solvent: 1,4-Dioxane (anhydrous, 20 mL)

  • Gas: High-purity H2​ (99.999%)

Step-by-Step Methodology:
  • Inertion and Catalyst Pre-Assembly:

    • In a nitrogen-filled glovebox, charge a 50 mL Hastelloy autoclave with Ru(acac)3​ and Triphos.

    • Causality Note: Pre-mixing the metal and ligand before introducing the acidic substrate ensures the stable Ru-Triphos complex forms without competitive binding from the carboxylate.

  • Substrate and Co-Catalyst Loading:

    • Add 2-phenylacetic acid and Al(OTf)3​ to the autoclave, followed by 20 mL of anhydrous 1,4-dioxane.

    • Seal the autoclave and transfer it to the high-pressure reactor station.

  • Purging and Pressurization:

    • Purge the reactor with H2​ gas three times (pressurize to 2 MPa, then vent to 0.1 MPa) to remove trace nitrogen/oxygen.

    • Pressurize the reactor to 5.0 MPa with H2​ .

  • Reaction Execution:

    • Set the stirring rate to 1000 RPM (critical to overcome gas-liquid mass transfer limitations).

    • Heat the reactor to 140 °C .

    • Causality Note: Do not exceed 150 °C. Higher temperatures exponentially increase the rate of decarboxylation, generating CO that will poison the Ru center[4].

  • In-Process Validation (Self-Correction):

    • Monitor the pressure drop. A healthy reaction will show a continuous pressure drop over 12-16 hours.

    • Validation Check: If pressure drop ceases before theoretical H2​ consumption is reached, cool the reactor, vent a small gas sample through an IR gas cell. A peak at ~2143 cm−1 indicates CO poisoning. If CO is absent, the stall is due to water pooling; add 2 g of activated molecular sieves (in a specialized basket) for subsequent runs.

  • Workup:

    • Cool to room temperature and carefully vent the remaining H2​ .

    • Filter the mixture through a short pad of silica to remove the metal complex and Lewis acid.

    • Analyze the filtrate via GC-FID to quantify the yield of 2-phenylethanol.

References

  • Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols Source: ResearchGate / WILEY-VCH URL
  • Strong metal support interaction in Ru/V2O3 catalyst reduces reactant induced poisoning during succinic acid hydrogenation Source: ChemRxiv URL
  • Hydrogen Activation with Ru-PN3P Pincer Complexes for the Conversion of C1 Feedstocks Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

optimization of fermentation precursors for high-yield penicillin G

Welcome to the Technical Support Center for Bioprocessing and Fermentation. This guide is specifically engineered for researchers, application scientists, and bioprocess engineers focused on optimizing the biosynthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioprocessing and Fermentation. This guide is specifically engineered for researchers, application scientists, and bioprocess engineers focused on optimizing the biosynthesis of Penicillin G using Penicillium chrysogenum.

Below, you will find an in-depth mechanistic breakdown of precursor metabolism, advanced troubleshooting FAQs, self-validating experimental protocols, and quantitative data summaries to ensure high-yield fermentation.

Part 1: Core Principles of Precursor Metabolism

To achieve high-yield Penicillin G production, one must master the delicate balance of precursor feeding. Phenylacetic acid (PAA) is the sole side-chain precursor for Penicillin G[1]. However, PAA is a double-edged sword: it is essential for the final enzymatic step catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), yet it is highly toxic to P. chrysogenum at elevated concentrations[2].

The biosynthesis of Penicillin G is highly compartmentalized. The initial steps occur in the cytosol, where the precursor amino acids (L-α-aminoadipic acid, L-cysteine, L-valine) are condensed into the ACV tripeptide and subsequently cyclized into Isopenicillin N (IPN)[3]. The final conversion to Penicillin G occurs exclusively within the peroxisomes[4]. Therefore, PAA must successfully navigate a complex transport pathway—crossing the plasma membrane via passive diffusion and entering the peroxisome via the PaaT transporter—before it can be utilized[5][6].

G cluster_ext Extracellular Medium cluster_cyt Cytosol cluster_per Peroxisome PAA_ext Phenylacetic Acid (PAA) Feed: 0.4 - 0.5 g/L PAA_cyt Protonated PAA PAA_ext->PAA_cyt Passive Diffusion (pH dependent) AminoAcids L-AAA + L-Cys + L-Val ACV ACV Tripeptide AminoAcids->ACV ACVS IPN Isopenicillin N (IPN) ACV->IPN IPNS IPN_per Isopenicillin N IPN->IPN_per PenM Transporter PAA_per PAA-CoA PAA_cyt->PAA_per PaaT Transporter PenG Penicillin G IPN_per->PenG IAT PAA_per->PenG IAT

Penicillin G biosynthesis and PAA precursor transport pathway in P. chrysogenum.

Part 2: Troubleshooting Guides & FAQs

Q1: Following the addition of PAA during the exponential growth phase, my bioreactor experiences a sudden biomass crash. What is causing this toxicity? A: This is a classic symptom of intracellular acidification caused by improper pH management during precursor feeding. PAA crosses the plasma membrane of P. chrysogenum via the passive diffusion of its protonated species[5]. If the extracellular pH drops too low (e.g., < 5.5), the equilibrium shifts toward the protonated form of PAA, resulting in a rapid, uncontrolled influx of the acid into the cytosol. Once inside the higher-pH cytosol, PAA dissociates, releasing protons that collapse the proton motive force and cause severe cellular toxicity. Actionable Fix: Maintain residual PAA strictly between 0.4 and 0.5 g/L[2][7]. Ensure the bioreactor pH is tightly controlled (typically around 6.5 during the production phase) before initiating the PAA feed[8].

Q2: My HPLC data shows rapid consumption of PAA, yet the final Penicillin G titer remains exceptionally low. Where is the precursor going? A: If PAA is being consumed but not incorporated into Penicillin G, it is likely being diverted into a competing catabolic pathway. P. chrysogenum possesses a pahA gene that encodes phenylacetate 2-hydroxylase, an enzyme that oxidizes PAA for use as a carbon source, effectively destroying your precursor[9]. Actionable Fix: This oxidative catabolism is often triggered by carbon starvation. Ensure your primary carbon source (e.g., lactose or fed-batch glucose) is not depleted. Additionally, verify you are using a high-yielding industrial strain; modern production strains have been genetically improved (e.g., via the L181F mutation in pahA) to reduce this oxidative loss[9].

Q3: I am detecting high levels of Isopenicillin N (IPN) in the broth, but low Penicillin G. Is this a precursor feeding issue? A: Yes, this indicates a bottleneck at the final peroxisomal step. The accumulation of IPN means the cytosolic enzymes (ACVS and IPNS) are functioning correctly, but the acyl-CoA:isopenicillin N acyltransferase (IAT) enzyme inside the peroxisome is starved of activated PAA[3]. This can happen if PAA is under-dosed (< 0.1 g/L) or if the PaaT transporter is saturated. Actionable Fix: Increase the continuous feed rate of PAA to maintain a steady-state residual concentration of 0.4 g/L[7].

Q4: Can I use batch-feeding of glucose instead of lactose to cut costs? A: Proceed with extreme caution. Penicillin biosynthesis is highly susceptible to carbon catabolite repression. High concentrations of glucose severely depress the expression of ACV synthetase and IPN synthase[10]. If you must use glucose, it must be administered via a strictly controlled, continuous slow-feeding (fed-batch) strategy to maintain near-zero residual glucose levels, thereby bypassing the repressive effect[10]. Lactose is classically preferred because its slow hydrolysis naturally prevents catabolite repression[10].

Troubleshooting Start Issue: Low Penicillin G Yield CheckPAA Check Residual PAA (HPLC) Start->CheckPAA HighPAA PAA > 0.8 g/L (Toxicity Risk) CheckPAA->HighPAA Accumulation LowPAA PAA < 0.1 g/L (Starvation/Catabolism) CheckPAA->LowPAA Rapid Depletion ToxAction Action: Pause Feed, Adjust pH to >6.0 HighPAA->ToxAction CatAction Action: Check pahA activity, Switch to Lactose/Fed-Batch LowPAA->CatAction

Troubleshooting logic tree for resolving low Penicillin G yields during fermentation.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating PAA Fed-Batch Strategy

Objective: Maintain optimal precursor levels while preventing toxicity and catabolite repression.

  • Seed Culture Preparation: Inoculate P. chrysogenum into a 70L seed fermenter. Add an initial PAA concentration of exactly 0.4 g/L to induce adaptive resistance to precursor toxicity during the vegetative growth phase[2][7].

  • Transfer to Production Bioreactor: Transfer the seed culture to the main production vessel (e.g., 1000L) containing the basal medium (lactose/corn steep liquor)[2].

  • Initiate Production Phase: Maintain temperature at 25°C and pH at 6.5 using automated SCADA systems (titrating with Ammonium hydroxide/Sulfuric acid)[2].

  • Continuous PAA Feeding: Begin continuous PAA feeding at a rate calculated to match the specific uptake rate of the strain.

  • Validation Checkpoint (Critical): Every 4 hours, pull a sterile sample and execute Protocol 2 (HPLC).

    • If Residual PAA is < 0.2 g/L: Increase feed rate by 10%.

    • If Residual PAA is > 0.6 g/L:Halt feed immediately. Wait for the concentration to drop below 0.5 g/L before resuming to prevent irreversible mycelial toxicity[2].

Protocol 2: HPLC Quantification of Residual PAA and Penicillin G

Objective: Rapid, simultaneous quantification of precursor and product to inform real-time feeding adjustments.

  • Sample Preparation: Withdraw 5 mL of fermentation broth. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mycelium.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove residual proteins and particulates.

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 215 nm (optimal for both PAA and the β-lactam ring)[1][11].

  • Calibration & Validation: Run standard curves using pure PAA (0.1 - 1.0 g/L) and Penicillin G Sodium Salt (1.0 - 10.0 g/L)[11]. Ensure the R² value is >0.995 before analyzing bioreactor samples.

Part 4: Quantitative Data Summary

The following table synthesizes the critical kinetic and physiological parameters required for optimal Penicillin G fermentation based on current bioprocessing standards.

ParameterOptimal TargetCritical Limit / Failure PointMechanistic Consequence of Failure
Residual PAA 0.4 - 0.5 g/L> 0.8 g/LProton motive force collapse; severe cytotoxicity[2].
Bioreactor pH 6.5< 5.5Increased protonation of PAA leads to rapid, toxic passive diffusion[5][8].
Temperature 25°C - 28°C> 30°CSignificant reduction in specific productivity and enzyme stability[12].
Seed Phase PAA 0.4 g/L0.0 g/LLack of early adaptation leads to shock and growth lag in production phase[2][7].

Part 5: References

  • Optimization of phenyl acetic acid concentration during the growth phase of Penicillin-G production in pilot plant. ResearchGate. Available at:[Link]

  • Optimization of phenyl acetic acid concentration during the growth phase of Penicillin-G production in pilot plant. Academia.edu. Available at:[Link]

  • Optimization of phenyl acetic acid concentration during the growth phase of Penicillin-G production in pilot plant. RJPBCS. Available at:[Link]

  • The Combination of Carbon Source and the Addition of Phenylacetic Acid (PAA) to Growth Medium Penicillium chrysogenum. SciSpace. Available at:[Link]

  • Resolving Phenylalanine Metabolism Sheds Light on Natural Synthesis of Penicillin G in Penicillium chrysogenum. PMC / NCBI. Available at:[Link]

  • Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. ResearchGate. Available at:[Link]

  • Reduced Function of a Phenylacetate-Oxidizing Cytochrome P450 Caused Strong Genetic Improvement in Early Phylogeny of Penicillin-Producing Strains. PMC / NCBI. Available at:[Link]

  • PENICILLIN G PRODUCTION BY INDUSTRIAL STRAINS OF PENICILLIUM CHRYSOGENUM. Advancements of Microbiology. Available at:[Link]

  • Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi. PMC / NCBI. Available at:[Link]

  • Optimization of penicillin G production by Penicillium chrysogenum. Scholars Research Library. Available at:[Link]

  • Penicillin biosynthetic pathway. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 2-Phenylacetic Acid: A Comparative Guide to Solvent Selection and Field Strength

Introduction 2-Phenylacetic acid (PAA) is a fundamental building block in drug development, serving as a critical precursor for active pharmaceutical ingredients (APIs) such as penicillin G and diclofenac. For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenylacetic acid (PAA) is a fundamental building block in drug development, serving as a critical precursor for active pharmaceutical ingredients (APIs) such as penicillin G and diclofenac. For researchers and analytical scientists, Nuclear Magnetic Resonance (NMR) spectroscopy is recognized as the premier technique for chemical structure elucidation due to its inherently quantitative and highly reproducible nature[1].

However, the 1H NMR spectral profile of 2-phenylacetic acid is highly dynamic. Its appearance is dictated by the analytical environment—specifically, the choice of deuterated solvent and the magnetic field strength of the spectrometer. This guide provides an objective, data-driven comparison of solvent systems (CDCl3 vs. DMSO-d6) and instrument platforms (Benchtop vs. High-Field NMR) to help scientists optimize their analytical workflows.

Comparative Analysis 1: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent fundamentally alters the chemical shift environment of PAA, particularly for its exchangeable carboxylic acid proton and the conformationally flexible benzyl group.

Table 1: 1H NMR Chemical Shifts of 2-Phenylacetic Acid (400 MHz)
Proton TypeCDCl3 (δ ppm)DMSO-d6 (δ ppm)IntegrationMultiplicity
-CH2- (Methylene) 3.643.502HSinglet (s)
Aromatic (C6H5) 7.24 – 7.367.20 – 7.355HMultiplet (m)
-COOH (Carboxyl) ~11.5 (broad)~12.3 (broad)1HSinglet (br s)
Causality Behind the Spectral Shifts
  • The Carboxylic Acid Proton (-COOH): In a non-polar solvent like CDCl3, PAA predominantly exists as hydrogen-bonded dimers. The rapid exchange rate and dynamic equilibrium of these dimers result in a broad, heavily averaged singlet around 11.0–12.0 ppm. Conversely, DMSO-d6 acts as a potent hydrogen-bond acceptor. It disrupts the PAA dimers to form strong, localized solute-solvent hydrogen bonds. This interaction severely deshields the acidic proton, pushing the resonance downfield to ~12.3 ppm and often sharpening the signal.

  • The Methylene Protons (-CH2-): The 1H NMR spectrum of 2-phenylacetic acid in CDCl3 typically exhibits a sharp singlet for the methylene protons at 3.64 ppm[2]. When transitioned to DMSO-d6, this signal shifts upfield to 3.50 ppm. This is caused by the higher dielectric constant of DMSO altering the conformational averaging of the benzyl group, combined with the differing bulk magnetic susceptibilities of the two solvents.

Comparative Analysis 2: Instrument Field Strength

While high-field superconducting NMR systems remain the gold standard for complex mixtures, the rapid development of low-field benchtop NMR technology has made routine screening highly accessible[3]. Benchtop NMR systems (operating at 20–60 MHz) are increasingly utilized for the rapid analysis of biomass metabolites, including phenylacetic acid derivatives, without the need for extensive sample preparation[4].

Table 2: Performance Metrics for 2-Phenylacetic Acid Analysis
FeatureBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnetic Field ~1.4 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)
Aromatic Region Second-order, unresolved multipletFirst-order tendency, partially resolved
Signal-to-Noise (S/N) Lower (Requires >50 mM concentration)High (Suitable for dilute samples <5 mM)
Primary Use Case Reaction monitoring, QA/QCDe novo structure elucidation
Causality Behind Resolution Differences (The Roof Effect)

The aromatic ring of PAA contains five protons (ortho, meta, para) occupying very similar chemical environments.

  • At 60 MHz: The chemical shift difference ( Δν in Hz) between these protons is extremely small and comparable to their scalar coupling constants ( J ). This low Δν/J ratio creates a strongly coupled, second-order spin system. The aromatic signals collapse into a heavily "roofed," unresolved multiplet, making it impossible to extract individual J -couplings.

  • At 400 MHz: The external magnetic field ( B0​ ) is nearly seven times stronger. Because Δν scales linearly with B0​ while J remains constant, the Δν/J ratio increases dramatically. The system shifts toward first-order behavior, allowing the partial resolution of the ortho (doublet), meta (triplet), and para (triplet) protons.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute data integrity and reproducibility, the following step-by-step methodology incorporates built-in self-validation checkpoints.

Phase 1: Sample Preparation & Acquisition
  • Sample Solubilization: Accurately weigh 15 mg of 2-phenylacetic acid. Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Complete dissolution is mandatory to prevent localized magnetic susceptibility gradients.

  • Tuning and Matching: Insert the 5 mm NMR tube into the probe. Perform Automatic Tuning and Matching (ATM) for the 1H nucleus to maximize RF power transfer and probe sensitivity.

  • Locking and Shimming (Self-Validation Checkpoint 1): Lock the spectrometer to the deuterium frequency of CDCl3. Execute gradient shimming (e.g., TopShim).

    • Validation: The system is validated only when the lock level remains stable within a ±2% fluctuation, and the internal TMS standard yields a full-width at half-maximum (FWHM) of <1.0 Hz. If FWHM >1.0 Hz, shimming must be repeated.

  • Pulse Calibration (Self-Validation Checkpoint 2): Perform a quick nutation experiment to determine the exact 90° pulse width (P1) for the specific sample matrix, ensuring maximum transverse magnetization.

  • Acquisition: Execute a standard 1D 1H pulse sequence. Use a 30° flip angle, 16 scans, and a 2-second relaxation delay (D1) to ensure the complete longitudinal relaxation ( T1​ ) of the aromatic protons.

Phase 2: Processing Workflow
  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. This suppresses high-frequency noise in the Free Induction Decay (FID) without sacrificing spectral resolution.

  • Fourier Transform (FT): Execute FT, followed immediately by zero-order and first-order phase correction to yield purely absorptive Lorentzian line shapes.

  • Baseline Correction & Referencing: Apply a polynomial baseline correction to ensure flat integrals. Calibrate the TMS singlet to exactly 0.00 ppm. Integrate the CH2 peak to exactly 2.00; the aromatic region should subsequently integrate to ~5.00.

Workflow Visualization

G N1 Sample Prep: 2-Phenylacetic Acid N2 Solvent Selection N1->N2 N3 CDCl3 (Non-polar) N2->N3 N4 DMSO-d6 (Polar) N2->N4 N5 Instrument Selection N3->N5 N4->N5 N6 Benchtop (60 MHz) N5->N6 N7 High-Field (400 MHz) N5->N7 N8 Acquisition & Self-Validation (TMS < 1.0 Hz) N6->N8 N7->N8 N9 Spectral Interpretation N8->N9

Logical workflow for 2-phenylacetic acid NMR analysis.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: Amazon Web Services (amazonaws.com)
  • Source: Frontiers (frontiersin.org)

Sources

Comparative

FTIR characteristic peaks of 2-phenylacetic acid vs benzoic acid

FTIR Spectroscopic Comparison Guide: 2-Phenylacetic Acid vs. Benzoic Acid For researchers and drug development professionals, distinguishing between structurally similar aromatic carboxylic acids is a routine yet critica...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Comparison Guide: 2-Phenylacetic Acid vs. Benzoic Acid

For researchers and drug development professionals, distinguishing between structurally similar aromatic carboxylic acids is a routine yet critical analytical task. Benzoic acid (BA) and 2-phenylacetic acid (PAA) share identical functional groups—a benzene ring and a carboxylic acid moiety. However, the insertion of a single methylene bridge (-CH₂-) in PAA fundamentally alters the molecule's electronic environment.

This guide provides an in-depth, objective comparison of their Fourier Transform Infrared (FTIR) spectral profiles, explaining the molecular mechanics behind their characteristic peaks and detailing a self-validating experimental protocol for accurate data acquisition.

Molecular Mechanics & Causality: The Role of π -Conjugation

To understand the spectral differences between BA and PAA, one must look at the causality driven by molecular geometry and electron delocalization.

  • Benzoic Acid (Conjugated System): In benzoic acid, the carboxyl group is directly attached to the aromatic ring. This proximity allows the π -electrons of the benzene ring to delocalize into the carbonyl (C=O) group's π∗ antibonding orbital. This extended conjugation increases the single-bond character of the C=O bond, thereby decreasing its force constant. According to Hooke's Law of molecular vibrations, a lower force constant results in a lower vibrational frequency, shifting the C=O stretching peak to approximately 1680 cm⁻¹[1].

  • 2-Phenylacetic Acid (Isolated System): In 2-phenylacetic acid, the methylene bridge physically separates the carboxyl group from the aromatic ring, effectively breaking the π -conjugation[2]. Without this delocalization, the C=O bond retains its full double-bond character and higher force constant, resulting in a higher stretching frequency of approximately 1710 cm⁻¹[3].

Furthermore, the methylene bridge in PAA introduces aliphatic sp³ C-H stretching vibrations (absorbing just below 3000 cm⁻¹), which are completely absent in the fully aromatic benzoic acid[3].

Conjugation_Effect Structure Aromatic Carboxylic Acid BA Benzoic Acid (Direct Attachment) Structure->BA PAA 2-Phenylacetic Acid (Methylene Bridge) Structure->PAA Conj Extended π-Conjugation (Ring + C=O) BA->Conj NoConj Broken Conjugation (Isolated C=O) PAA->NoConj ShiftDown Weaker C=O Bond Lower Frequency (~1680 cm⁻¹) Conj->ShiftDown ShiftUp Stronger C=O Bond Higher Frequency (~1710 cm⁻¹) NoConj->ShiftUp

Logical relationship between molecular structure, conjugation, and C=O stretching frequency.

Quantitative FTIR Data Comparison

Both acids form strongly hydrogen-bonded dimers in the solid state, which heavily broadens the O-H stretching region[1]. The table below summarizes the diagnostic peaks used to differentiate the two compounds.

Vibrational ModeBenzoic Acid (BA) Wavenumber (cm⁻¹)2-Phenylacetic Acid (PAA) Wavenumber (cm⁻¹)Diagnostic Significance
O-H Stretch 2500 – 3300 (Broad)2500 – 3300 (Broad)Indicates H-bonded carboxylic acid dimer; non-differentiating.
C=O Stretch ~1680 (Strong, sharp)~1710 (Strong, sharp)Primary Differentiator: Conjugation in BA lowers the frequency.
Aliphatic C-H Stretch Absent~2920 – 2950 (Weak/Medium)Secondary Differentiator: Confirms the presence of the -CH₂- bridge in PAA.
Aromatic C-H Stretch ~3070 (Weak)~3060 (Weak)Confirms the presence of the aromatic ring in both.
Aromatic C=C Stretch ~1600, 1580, 1450~1600, 1500, 1450Characteristic of the benzene ring skeleton.
C-O Stretch ~1320, 1290~1230, 1190Coupled C-O stretch and O-H in-plane bend.
Out-of-plane C-H Bend ~710, 680 (Strong)~730, 690 (Strong)Confirms a mono-substituted benzene ring in both compounds.

Self-Validating Experimental Protocol: KBr Pellet Method

To obtain high-resolution solid-state spectra that accurately reflect the hydrogen-bonded dimer states of these acids, the KBr (Potassium Bromide) pellet method is preferred. This protocol is designed as a self-validating system to prevent common artifacts like Mie scattering or moisture contamination.

Step 1: Matrix Desiccation & Blank Validation

  • Action: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours. Store in a desiccator.

  • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad stretching band at ~3400 cm⁻¹, which will artificially inflate and mask the carboxylic O-H stretch of the sample.

  • Self-Validation: Run a pure KBr pellet as a background scan. A flat baseline at 100% transmittance across the 4000–400 cm⁻¹ range validates that the matrix is moisture-free and the optical path is clear.

Step 2: Sample Grinding & Assembly

  • Action: Weigh ~1-2 mg of the analyte (BA or PAA) and ~100-200 mg of dried KBr (a 1:100 ratio). Grind vigorously in an agate mortar for 1-2 minutes until a fine, uniform powder is achieved.

  • Causality: The 1:100 ratio prevents total absorption (peak saturation) of the IR beam, ensuring peaks remain sharp and quantifiable. Grinding the particles to a size smaller than the wavelength of the IR radiation (< 2 µm) prevents Mie scattering, which causes a sloping baseline.

Step 3: Pellet Pressing & Visual Check

  • Action: Transfer the powder to a pellet die and press under a vacuum at 10 tons of pressure for 2 minutes.

  • Self-Validation: Visually inspect the resulting pellet. It must be highly translucent or transparent. If the pellet is opaque or cloudy, it indicates trapped air, insufficient grinding, or moisture absorption. An opaque pellet will fail the scan (poor signal-to-noise ratio) and must be reprepared.

Step 4: Spectral Acquisition

  • Action: Place the validated pellet into the FTIR spectrometer. Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

FTIR_Workflow Start Sample Preparation (BA vs PAA) Grind Grind with KBr (1:100 ratio) Start->Grind Press Press Pellet (10 tons, 2 min) Grind->Press Validate1 Visual Check: Is pellet transparent? Press->Validate1 Reprep Re-grind / Dry KBr Validate1->Reprep No (Opaque) Blank Run KBr Background (Self-Validation) Validate1->Blank Yes (Clear) Reprep->Grind Scan Acquire Spectra (4000-400 cm⁻¹) Blank->Scan Analyze Compare C=O & C-H Stretching Regions Scan->Analyze

Workflow for KBr pellet preparation and self-validating FTIR spectral acquisition.

Data Interpretation & Troubleshooting

Once the spectra are acquired, direct your attention to the 1750–1650 cm⁻¹ and 3000–2800 cm⁻¹ regions.

  • If the spectrum shows a sharp C=O peak at ~1680 cm⁻¹ and a clean baseline just below 3000 cm⁻¹, the sample is Benzoic Acid .

  • If the spectrum shows a sharp C=O peak shifted to ~1710 cm⁻¹ and distinct, albeit weak, C-H stretching peaks at ~2920 cm⁻¹, the sample is 2-Phenylacetic Acid .

Troubleshooting Note: If the C=O peak for either acid appears unusually broad or split, the sample may not be fully pulverized, resulting in a mixture of crystalline and amorphous domains, or the KBr matrix may have absorbed ambient moisture during the pressing phase.

References

1.4. Title: Infrared spectrum of benzoic acid Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

1.10. Title: Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid Source: ResearchGate / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

2.1. Title: Phenylacetic acid Source: Wikipedia URL: [Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation and Quantification of 2-Phenylacetic Acid

2-Phenylacetic acid (PAA) is a structurally simple yet biologically profound molecule. It functions as an endogenous auxin in plants, a key phenylalanine metabolite in mammalian systems, and a critical precursor in the s...

Author: BenchChem Technical Support Team. Date: March 2026

2-Phenylacetic acid (PAA) is a structurally simple yet biologically profound molecule. It functions as an endogenous auxin in plants, a key phenylalanine metabolite in mammalian systems, and a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) such as penicillin G. For researchers and drug development professionals, accurately detecting and quantifying PAA in complex matrices requires a rigorous analytical approach.

As a Senior Application Scientist, I frequently evaluate the trade-offs between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide objectively compares these two standard platforms, detailing the mechanistic fragmentation of PAA and providing self-validating experimental protocols to ensure scientific integrity in your workflows.

Platform Comparison & Causality of Experimental Choices

Choosing between GC-MS and LC-MS/MS for PAA analysis is not merely a matter of preference; it is dictated by the physicochemical properties of the molecule and the required throughput of the laboratory.

  • GC-EI-MS : PAA contains a polar carboxylic acid moiety that readily forms hydrogen bonds. If injected directly onto a standard non-polar GC capillary column, this polarity causes severe peak tailing and poor volatility. Therefore, derivatization (e.g., silylation) is experimentally necessary to replace the active hydrogen, improving peak shape and analytical sensitivity.

  • LC-ESI-MS/MS : PAA lacks basic functional groups to accept a proton, but its carboxylic acid group ( pKa​≈4.3 ) readily donates one. This makes negative-ion electrospray ionization (ESI-) highly efficient. LC-MS/MS eliminates the need for derivatization, allowing for direct injection. A critical experimental choice here is the use of a weak acid (e.g., 0.01% acetic acid) in the mobile phase. This specific concentration suppresses ionization in the liquid phase just enough to ensure sharp chromatographic retention on a reversed-phase C18 column, while the high voltage in the ESI source still efficiently drives the formation of the deprotonated [M−H]− ions [1].

Quantitative Data: Platform Performance Comparison
Analytical FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Mode Hard Ionization (70 eV, Positive)Soft Ionization (ESI, Negative)
Sample Preparation Extraction + Derivatization (Silylation)Protein Precipitation / SPE
Precursor Ion (Underivatized) m/z 136 ( M+∙ )m/z 135 ( [M−H]− )
Primary Fragment Ion m/z 91 (Tropylium Cation)m/z 91 (Benzyl Anion)
Primary Neutral Loss ⋅COOH (45 Da) CO2​ (44 Da)
Throughput Moderate (Requires drying/incubation)High (Direct injection)

Fragmentation Mechanics of 2-Phenylacetic Acid

Understanding the exact fragmentation pathways is essential for selecting the correct Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions. Despite yielding a fragment at the same m/z (91), the chemical nature of the fragment differs drastically between the two platforms.

Electron Ionization (EI, 70 eV)

When subjected to hard ionization, underivatized PAA ( C8​H8​O2​ , MW = 136.15) forms a distinct molecular radical cation M+∙ at m/z 136. The dominant fragmentation pathway is the α -cleavage of the carboxyl radical ( ⋅COOH , 45 Da). This yields a highly stable, seven-membered resonance structure—the tropylium cation ( C7​H7+​ ) at m/z 91, which serves as the base peak[2, 3]. A subsequent, less intense loss of acetylene ( C2​H2​ , 26 Da) from the tropylium ring generates the cyclopentadienyl cation at m/z 65.

Electrospray Ionization (ESI, Negative Mode)

In soft ionization, PAA forms the deprotonated pseudo-molecular ion [M−H]− at m/z 135. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the carboxylate anion undergoes a highly specific intramolecular rearrangement. The localized negative charge drives decarboxylation —the neutral loss of carbon dioxide ( CO2​ , 44 Da) [4]. This yields a resonance-stabilized benzyl anion at m/z 91. This specific 135 91 transition is the gold standard for LC-MS/MS quantification[1, 5].

fragmentation cluster_EI GC-EI-MS (Positive Ion, 70 eV) cluster_ESI LC-ESI-MS/MS (Negative Ion, CID) PAA 2-Phenylacetic Acid (MW: 136.15) EI_M M+• m/z 136 PAA->EI_M Electron Impact ESI_M [M-H]- m/z 135 PAA->ESI_M Electrospray (-) EI_91 Tropylium Cation m/z 91 EI_M->EI_91 - •COOH (45 Da) EI_65 Cyclopentadienyl Cation m/z 65 EI_91->EI_65 - C2H2 (26 Da) ESI_91 Benzyl Anion m/z 91 ESI_M->ESI_91 - CO2 (44 Da)

Caption: MS fragmentation pathways of 2-phenylacetic acid in EI (+) and ESI (-) modes.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems. The inclusion of isotopically labeled internal standards (e.g., D5​ -PAA or 13C6​ -PAA) is strictly required to correct for matrix effects, ion suppression, and extraction efficiency [5].

Protocol A: GC-EI-MS Workflow (with Silylation)
  • Extraction : Spike 100 µL of the biological sample with 10 µL of D5​ -PAA internal standard (1 µg/mL). Acidify with 10 µL of 1 M HCl to ensure PAA is fully protonated (rendering it lipophilic). Extract with 500 µL of ethyl acetate. Centrifuge and transfer the organic layer to a new vial.

  • Drying : Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization : Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality: The TMCS acts as a catalyst to ensure complete replacement of the active carboxylic hydrogen with a trimethylsilyl (TMS) group, shifting the molecular weight to 208 for the TMS-derivative and preventing column interaction.

  • Analysis : Inject 1 µL into the GC-MS (e.g., DB-5MS column). Monitor SIM ions: m/z 91 (quantifier) and m/z 164 (qualifier).

Protocol B: LC-ESI-MS/MS Workflow (Direct Injection)
  • Extraction : Spike 100 µL of sample with 10 µL of 13C6​ -PAA internal standard. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation : Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Preparation : Dilute 100 µL of the supernatant with 100 µL of initial mobile phase (0.01% acetic acid in water).

    • Causality: Diluting the high-organic supernatant with aqueous mobile phase prevents solvent-effect peak distortion (fronting) during injection onto the UHPLC column.

  • Analysis : Inject 5 µL onto a C18 UHPLC column. Use a gradient of 0.01% acetic acid (A) and acetonitrile (B). Operate the mass spectrometer in ESI negative mode. Monitor MRM transitions: m/z 135.0 91.0 (PAA) and m/z 141.0 97.0 ( 13C6​ -PAA) [1, 5].

workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample Biological/Synthetic Sample Ext1 Liquid-Liquid Extraction (LLE) Sample->Ext1 Ext2 Protein Precipitation / SPE Sample->Ext2 Deriv Silylation (BSTFA + 1% TMCS) 60°C for 30 min Ext1->Deriv GC Capillary GC Separation (e.g., DB-5MS) Deriv->GC MS1 Full Scan / SIM m/z 91, 136 GC->MS1 LC UHPLC Separation (C18, Acidic Mobile Phase) Ext2->LC MS2 MRM Transition m/z 135 -> 91 LC->MS2

Caption: Comparative sample preparation and analysis workflows for GC-MS and LC-MS/MS.

Conclusion

For high-throughput biological and pharmaceutical screening, LC-ESI-MS/MS is the superior alternative due to the elimination of derivatization steps and the high specificity of the 135 91 decarboxylation transition. However, GC-EI-MS remains a highly reliable and cost-effective method for synthetic reaction monitoring and untargeted metabolomics, provided that robust derivatization protocols are strictly followed to ensure chromatographic integrity.

Comparative

comparison of auxin activity: 2-phenylacetic acid vs IAA

Title: Comparative Profiling of Auxin Activity: 2-Phenylacetic Acid (PAA) vs. Indole-3-Acetic Acid (IAA) Executive Summary While Indole-3-acetic acid (IAA) is universally recognized as the principal auxin driving plant o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of Auxin Activity: 2-Phenylacetic Acid (PAA) vs. Indole-3-Acetic Acid (IAA)

Executive Summary

While Indole-3-acetic acid (IAA) is universally recognized as the principal auxin driving plant organogenesis and tropisms, 2-Phenylacetic acid (PAA) is an equally ubiquitous, naturally occurring auxin that presents a distinct pharmacological and physiological profile[1]. For researchers and drug development professionals designing synthetic plant growth regulators or engineering crop architecture, distinguishing the mechanistic nuances between IAA and PAA is critical. This guide provides an objective, data-driven comparison of their receptor binding affinities, spatial transport dynamics, and downstream transcriptional activities.

Receptor Binding and Transcriptional Activation

Both IAA and PAA exert their biological effects via the SCF^(TIR1/AFB) ubiquitin ligase signaling pathway[1]. Upon binding to the TIR1/AFB receptor, the auxin molecule acts as "molecular glue," facilitating the ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA repressor proteins[2]. This degradation releases Auxin Response Factors (ARFs) to activate target gene transcription.

Pathway Auxin Auxin Ligand (IAA / PAA) TIR1 SCF TIR1/AFB Receptor Complex Auxin->TIR1 Binds & Activates AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Targeted to ARF ARF Transcription Factor Proteasome->ARF Releases Gene Auxin-Responsive Gene Expression ARF->Gene Activates

Fig 1: SCF TIR1/AFB-mediated auxin signaling pathway driving gene expression.

Despite sharing this fundamental pathway, PAA exhibits a markedly lower binding affinity and transcriptional output compared to IAA. In DR5::GUS reporter assays, PAA's biological activity is approximately 10- to 20-fold lower than that of IAA[1]. Furthermore, yeast two-hybrid (Y2H) and pull-down assays reveal that while IAA strongly enhances the formation of both TIR1-IAA3 and TIR1-IAA7 complexes, PAA effectively enhances TIR1-IAA7 formation but fails to significantly promote the TIR1-IAA3 complex[1]. This differential co-receptor affinity suggests that PAA may fine-tune specific subsets of auxin responses rather than acting as a universal trigger.

Spatial Distribution: Polar vs. Non-Polar Transport

The most profound functional divergence between IAA and PAA lies in their cellular transport mechanisms. IAA is actively transported across tissues in a highly directional manner—termed Polar Auxin Transport (PAT)[3]. This is driven by AUX1/LAX influx carriers and PIN/ABCB efflux facilitators, allowing plants to establish steep auxin gradients essential for processes like root gravitropism and apical dominance[3].

Conversely, PAA is a non-polar transport auxin [1]. It does not actively form concentration gradients in response to environmental stimuli (e.g., gravity) and cannot rescue the gravitropic defects of auxin-deficient mutants[1]. Because PAA relies on passive diffusion or unidentified, non-directional mechanisms, it functions primarily as a localized signaling molecule. This makes PAA an invaluable experimental tool for researchers aiming to isolate local auxin biosynthesis and signaling events without the confounding variable of systemic polar transport.

Transport cluster_IAA IAA: Polar Auxin Transport (PAT) cluster_PAA PAA: Non-Polar Transport IAA_Cell1 IAA (Source Cell) PIN PIN Efflux Carriers IAA_Cell1->PIN Efflux AUX1 AUX1 Influx Carriers PIN->AUX1 Apoplast Transit IAA_Cell2 IAA (Target Cell) AUX1->IAA_Cell2 Influx PAA_Cell1 PAA (Source Cell) Diffusion Passive Diffusion / Unknown Mechanism PAA_Cell1->Diffusion Non-directional PAA_Cell2 PAA (Target Cell) Diffusion->PAA_Cell2 Localized Spread

Fig 2: Comparison of IAA polar active transport vs. PAA non-polar localized distribution.

Biosynthesis and Endogenous Accumulation

Metabolically, the two auxins originate from different amino acid precursors. IAA is primarily synthesized from Tryptophan (Trp) via the indole-3-pyruvic acid (IPyA) pathway, whereas PAA is derived from Phenylalanine (Phe) via phenylpyruvate[4]. Interestingly, despite its lower biological activity, endogenous concentrations of PAA are frequently found to be much higher than those of IAA in various plant tissues[1]. This high accumulation suggests PAA serves as a stable, robust local auxin pool that is less susceptible to the rapid, transport-driven fluctuations characteristic of IAA.

Quantitative & Qualitative Comparison

ParameterIndole-3-Acetic Acid (IAA)2-Phenylacetic Acid (PAA)
Primary Biosynthetic Precursor Tryptophan (Trp)[4]Phenylalanine (Phe)[4]
Transport Mechanism Polar Auxin Transport (PAT)[3]Non-polar / Passive diffusion[1]
Key Transporters PIN (Efflux), AUX1/LAX (Influx)[3]Independent of PIN/AUX1[1]
Receptor Complex SCF^(TIR1/AFB) - Aux/IAA[2]SCF^(TIR1/AFB) - Aux/IAA[1]
Relative Biological Activity High (Baseline standard)Low (10- to 20-fold lower than IAA)[1]
Endogenous Tissue Concentration Low, highly dynamicHigh, stable local accumulation[1]
Gravitropic Response Forms gradients, drives bendingDoes not form gradients[1]

Validated Experimental Workflows

To investigate these differences empirically, researchers must employ self-validating assay systems. Below are two standardized protocols designed to isolate receptor affinity from transport kinetics.

Protocol 1: In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

Purpose: To quantify the direct binding affinity of IAA vs. PAA to the TIR1-Aux/IAA co-receptor complex, completely independent of cellular transport mechanisms. Causality & Design: By utilizing purified recombinant proteins in a cell-free system, this assay eliminates the confounding variables of AUX1/PIN-mediated transport and differential membrane permeability, yielding pure receptor kinetics. Step-by-Step Methodology:

  • Protein Expression: Express TIR1-Myc in insect cell lines (to ensure proper eukaryotic folding) and GST-tagged Aux/IAA proteins (e.g., IAA3, IAA7) in E. coli.

  • Immobilization: Bind GST-Aux/IAA proteins to Glutathione Sepharose beads. Wash extensively with lysis buffer to remove unbound proteins.

  • Ligand Incubation (The Variable): Aliquot the bead suspension into three groups. Treat with:

    • Group A (Negative Control): Mock solvent (DMSO).

    • Group B: 50 µM IAA.

    • Group C: 50 µM PAA.

  • Co-Receptor Assembly: Add TIR1-Myc lysate to all groups. Incubate at 4°C for 1 hour to allow auxin-dependent complex formation.

  • Elution & Detection: Wash beads to remove unbound TIR1. Elute bound complexes by boiling in SDS sample buffer. Perform Western blotting using anti-Myc antibodies to quantify the amount of TIR1 pulled down by the GST-Aux/IAA bait. Validation: The mock treatment establishes the baseline (auxin-independent) interaction. A valid assay will show a >3-fold increase in TIR1 pull-down for IAA[1].

Protocol 2: DR5::GUS Reporter Assay for In Vivo Auxin Activity

Purpose: To measure the downstream transcriptional output of IAA vs. PAA in living plant tissues. Causality & Design: DR5 is a highly active synthetic auxin response element. To ensure that PAA-induced expression is genuinely mediated by the TIR1/AFB pathway (and not a generalized stress response), the protocol incorporates Auxinole, a specific competitive antagonist of TIR1[1]. Step-by-Step Methodology:

  • Seedling Preparation: Germinate transgenic Arabidopsis seedlings expressing the DR5::GUS reporter on standard MS agar plates for 5 days.

  • Treatment Groups: Transfer seedlings to liquid MS medium containing:

    • Control: Solvent only.

    • IAA Treatment: 1 µM IAA.

    • PAA Treatment: 20 µM PAA (higher concentration required due to lower biological activity).

    • Inhibition Control: 20 µM PAA + 50 µM Auxinole.

  • Incubation: Incubate for 3-5 hours to allow for transcriptional activation and GUS protein accumulation.

  • Staining: Immerse seedlings in X-Gluc staining solution. Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark until blue coloration develops.

  • Clearing & Imaging: Clear chlorophyll using 70% ethanol. Image roots under a stereomicroscope and quantify the blue pixel intensity. Validation: The PAA + Auxinole group must show a complete abolition of GUS signal compared to the PAA-only group, confirming that PAA's activity is strictly TIR1/AFB-dependent[1].

References

  • Sugawara, S., et al. (2015). "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant and Cell Physiology (via PMC).1

  • Shimizu-Mitao, Y., & Kakimoto, T. (2014). "Auxin Sensitivities of All Arabidopsis Aux/IAAs for Degradation in the Presence of Every TIR1/AFB." Plant and Cell Physiology (Oxford Academic).2

  • Quittenden, L. J., et al. (2020). "Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?" Plant Physiology (via PMC). 4

  • Hayashi, K., et al. (2018). "Manipulation and Sensing of Auxin Metabolism, Transport and Signaling." Plant and Cell Physiology (Oxford Academic). 3

Sources

Validation

Beyond the Baseline: Validating the Purity of 2-Phenylacetic Acid Using GC-MS

Introduction: The Criticality of PAA Purity 2-Phenylacetic acid (PAA) is a fundamental building block in pharmaceutical synthesis (e.g., penicillin G, diclofenac) and a key metabolite in biological systems[1]. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of PAA Purity

2-Phenylacetic acid (PAA) is a fundamental building block in pharmaceutical synthesis (e.g., penicillin G, diclofenac) and a key metabolite in biological systems[1]. However, the presence of trace impurities—such as unreacted starting materials (e.g., phenylacetonitrile, benzyl chloride) or synthetic byproducts—can severely compromise downstream efficacy, yield, and safety profiles[2]. Validating the purity of PAA requires an analytical modality capable of high-resolution separation and definitive structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application, offering unparalleled sensitivity for volatile and semi-volatile impurities[3].

Comparative Analysis: GC-MS vs. HPLC-UV vs. NMR

While High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are frequently employed in purity analysis, GC-MS provides distinct mechanistic advantages for organic acids. PAA and its volatile precursors are highly amenable to GC-MS, which excels at resolving structurally similar trace impurities that might co-elute or lack sufficient chromophores for reliable HPLC-UV detection[2][4].

Table 1: Analytical Modalities for PAA Purity Validation

ParameterGC-MS (Derivatized)HPLC-UVqNMR
Primary Utility Volatile/semi-volatile trace impurities, structural IDNon-volatile impurities, thermal degradation productsAbsolute quantitation, bulk purity
Sensitivity (LOD) High (Low ng/mL to pg/mL)Moderate (µg/mL)Low (mg/mL)
Resolution Exceptional (Capillary column efficiency)Good (Dependent on stationary phase)Moderate (Signal overlap possible)
Causality of Choice Mass spectral fingerprinting allows definitive ID of unknown byproductsIdeal for thermally labile, highly polar compoundsNo standard curve required; non-destructive

The Mechanistic Imperative of Derivatization

A fundamental challenge in analyzing free carboxylic acids like PAA via GC-MS is their inherent polarity. The active hydrogen on the carboxyl group (-COOH) interacts strongly with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, reduced resolution, and potential thermal degradation[5].

To circumvent this, derivatization is mandatory. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS) is the preferred protocol[3][6].

Causality: BSTFA replaces the active proton with a non-polar trimethylsilyl (TMS) group, converting PAA into PAA-TMS. This reaction dramatically lowers the analyte's boiling point, increases thermal stability, and yields sharper chromatographic peaks. The addition of 1% TMCS acts as a catalyst, driving the reaction to completion for sterically hindered or less reactive sites[6][7].

Analytical Workflow

GCMS_Workflow N1 1. Sample Preparation Spike with Internal Standard (e.g., PAA-d7) N2 2. Silylation (Derivatization) BSTFA + 1% TMCS 70°C for 30 mins N1->N2  Solvent Extraction N3 3. GC Separation Capillary Column (e.g., HP-5MS) Temperature Gradient N2->N3  Increases Volatility N4 4. Electron Ionization (EI) 70 eV Fragmentation N3->N4  Elution N5 5. Mass Spectrometry m/z Detection & Spectral Matching N4->N5  Ion Fingerprinting

GC-MS workflow for PAA purity validation, highlighting the critical silylation step.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates a self-validating system using an isotopically labeled internal standard (IS). This accounts for any variations in derivatization efficiency, matrix effects, or injection volume anomalies[1][4].

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh ~1.0 mg of the PAA sample and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM) (GC grade)[3].

  • Add 10 µL of a deuterated internal standard solution (e.g., PAA-d7 at 100 µg/mL).

  • Causality: The IS co-elutes near the target analyte and undergoes identical silylation, allowing for precise relative response factor (RRF) calibration and correcting for any analyte loss during preparation[1].

Step 2: Derivatization (Silylation)
  • Transfer 100 µL of the prepared solution to a 2 mL amber glass autosampler vial[3].

  • Add 100 µL of BSTFA containing 1% TMCS[3][6].

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes[3].

  • Remove the vial and allow it to cool completely to room temperature.

  • Causality: Cooling prevents the rapid volatilization and loss of the newly formed TMS derivatives upon septum puncture during the autosampler injection phase[7].

Step 3: GC-MS Instrumental Parameters
  • Injection: Inject 1.0 µL in split mode (ratio 10:1) to prevent column overloading. Set the injector temperature to 250°C.

  • Column: Utilize a non-polar to slightly polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm × 0.25 µm)[8].

  • Oven Program: Initial hold at 70°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min[8].

  • Causality: The initial low temperature focuses highly volatile impurities (like unreacted benzyl chloride) at the head of the column, while the steady ramp ensures the timely elution of the PAA-TMS derivative and heavier synthetic byproducts[2][8].

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 400.

Data Interpretation and Impurity Profiling

Upon analysis, the purity of PAA is determined by calculating the relative peak area of the PAA-TMS derivative against all other integrated peaks (excluding the solvent and IS peaks).

Table 2: Characteristic GC-MS Data for PAA and Common Impurities

CompoundDerivatized FormExpected Elution OrderKey m/z Fragments (EI, 70 eV)
Benzyl Chloride Underivatized1 (Early)91 (Tropylium ion), 126 (M+)
Phenylacetonitrile Underivatized2117 (M+), 90
2-Phenylacetic Acid (PAA) PAA-TMS3 (Mid)208 (M+), 91, 73 (TMS group)
Mandelic Acid (Byproduct) Di-TMS derivative4 (Late)296 (M+), 179, 73

Mechanistic Insight & Self-Validation: The presence of the m/z 91 fragment (tropylium cation) is a structural hallmark of benzylic compounds. The m/z 73 fragment confirms successful TMS derivatization[5]. Crucially, this protocol acts as a self-validating system: If un-derivatized PAA (M+ 136) is detected in the chromatogram, it immediately indicates incomplete silylation. This invalidates the quantitative run and necessitates a fresh preparation with verified anhydrous reagents, as ambient moisture rapidly hydrolyzes BSTFA[6].

Conclusion

Validating PAA purity via GC-MS is not merely a regulatory checkbox; it is a rigorous chemical exercise. By leveraging BSTFA derivatization to manipulate the analyte's boiling point and thermal stability, and coupling it with high-efficiency capillary separation, researchers can achieve a comprehensive impurity profile. When executed with proper internal standardization, this GC-MS workflow forms a highly reliable, self-validating system essential for modern drug development and chemical synthesis.

Sources

Comparative

Analytical Differentiation Guide: 2-Phenylacetic Acid vs. Benzyl Formate

Executive Summary In pharmaceutical development and fragrance chemistry, distinguishing between constitutional isomers is a critical quality control step. 2-Phenylacetic acid (PAA) and benzyl formate (BF) share the ident...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fragrance chemistry, distinguishing between constitutional isomers is a critical quality control step. 2-Phenylacetic acid (PAA) and benzyl formate (BF) share the identical molecular formula C₈H₈O₂ (MW = 136.15 g/mol ) but possess fundamentally different functional groups. PAA is a carboxylic acid widely used as a precursor in penicillin G synthesis, whereas BF is a volatile ester utilized in flavorings and perfumery. As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating analytical framework to definitively differentiate these isomers using orthogonal techniques: spectroscopy (NMR, IR, MS) and chemical reactivity.

Structural & Mechanistic Divergence

The analytical differentiation of these isomers relies on the causality of their functional group chemistry:

  • 2-Phenylacetic Acid (PhCH₂COOH): The presence of a terminal carboxylic acid enables strong intermolecular hydrogen bonding (forming dimers in non-polar media) and imparts weak Brønsted acidity (pKa ~ 4.3). This hydrogen bonding broadens infrared absorption, while the electronic environment deshields the carbonyl carbon.

  • Benzyl Formate (PhCH₂OCHO): As a formate ester, it lacks hydrogen bond donors. The oxygen atom is inserted between the benzyl methylene and the carbonyl group, resulting in a highly deshielded methylene environment and a unique, highly deshielded formyl proton.

Spectroscopic Differentiation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most unambiguous structural elucidation by mapping the precise electronic environment of the protons and carbons[1],[2].

  • ¹H NMR Causality: In BF, the methylene protons (-CH₂-) are directly adjacent to an electron-withdrawing oxygen atom, shifting them significantly downfield to δ 5.22 ppm [2]. In contrast, the methylene protons of PAA are adjacent to a carbonyl, appearing at δ 3.64 ppm [1]. Furthermore, BF exhibits a distinct formyl proton singlet at δ 8.14 ppm [2], while PAA features a broad, exchangeable carboxylic acid proton typically >11.0 ppm.

  • ¹³C NMR Causality: The carbonyl carbon of the PAA carboxylic acid resonates at ~177.9 ppm [1], whereas the ester carbonyl of BF is more shielded at ~160.8 ppm . The methylene carbon also reflects the oxygen proximity: ~41.0 ppm for PAA vs. ~66.3 ppm for BF[1],[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR offers rapid, non-destructive differentiation based on vibrational modes.

  • PAA: Exhibits a massive, broad O-H stretching band spanning 2500–3300 cm⁻¹ due to hydrogen-bonded dimers. The carboxylic C=O stretch appears around 1700 cm⁻¹ .

  • BF: Completely lacks the broad O-H band. The ester C=O stretch is sharper and shifted to a higher frequency (~1725 cm⁻¹ ), accompanied by strong C-O-C stretching bands near 1160 cm⁻¹ [2].

Mass Spectrometry (EI-MS)

While both isomers display a molecular ion [M]⁺ at m/z 136, their fragmentation pathways diverge:

  • PAA: Undergoes an α-cleavage to lose the carboxyl radical (•COOH, 45 Da), yielding the stable tropylium ion at m/z 91. It can also lose H₂O or undergo a rearrangement to lose CO₂ (m/z 92).

  • BF: Also yields the tropylium ion (m/z 91) via loss of the formyloxy radical (•OCHO, 45 Da)[2]. However, BF uniquely exhibits the loss of CO (28 Da) from the formyl group, yielding a benzyl alcohol radical cation (m/z 108).

Quantitative Data Summary

Analytical Technique2-Phenylacetic Acid (PAA)Benzyl Formate (BF)
¹H NMR (CDCl₃) δ 3.64 (s, 2H, -CH₂-), δ >11.0 (br s, 1H, -COOH)δ 5.22 (s, 2H, -CH₂-), δ 8.14 (s, 1H, -CHO)
¹³C NMR (CDCl₃) δ ~41.0 (-CH₂-), δ ~177.9 (C=O)δ ~66.3 (-CH₂-), δ ~160.8 (C=O)
FT-IR Broad 2500–3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O)No O-H band, ~1725 cm⁻¹ (C=O), ~1160 cm⁻¹ (C-O)
EI-MS (m/z) 136 [M]⁺, 92[M-CO₂]⁺, 91 [Tropylium]⁺136 [M]⁺, 108 [M-CO]⁺, 91 [Tropylium]⁺
Physical State (RT) White crystalline solidColorless liquid

Visualizations

AnalyticalWorkflow Start Unknown Isomer (C8H8O2, MW=136) IR FT-IR Spectroscopy Start->IR Step 1 NMR 1H NMR (CDCl3) Start->NMR Step 2 IR_Acid Broad O-H (2500-3300 cm⁻¹) C=O (~1700 cm⁻¹) IR->IR_Acid IR_Ester No O-H band C=O (~1725 cm⁻¹) IR->IR_Ester NMR_Acid δ 3.64 (s, 2H) δ >11.0 (br s, 1H) NMR->NMR_Acid NMR_Ester δ 5.22 (s, 2H) δ 8.14 (s, 1H) NMR->NMR_Ester PAA 2-Phenylacetic Acid IR_Acid->PAA BF Benzyl Formate IR_Ester->BF NMR_Acid->PAA NMR_Ester->BF

Orthogonal Analytical Decision Tree for distinguishing PAA and BF via IR and NMR spectroscopy.

ReactivityAssay Sample Add 5% NaHCO3 (aq) to Unknown Effervescence CO2 Gas Evolution (Effervescence) Sample->Effervescence Acid-Base Reaction NoReaction No Gas Evolution (Biphasic Mixture) Sample->NoReaction Neutral Ester PAA 2-Phenylacetic Acid (Confirmed) Effervescence->PAA BF Benzyl Formate (Confirmed) NoReaction->BF

Chemical Reactivity Logic demonstrating the self-validating Bicarbonate Effervescence Test.

Experimental Workflows

Protocol 1: ¹H NMR D₂O Exchange (Self-Validating System)

To definitively prove the presence of the carboxylic acid proton in PAA, a D₂O exchange experiment serves as a self-validating internal control.

  • Preparation: Dissolve 10 mg of the unknown sample in 0.5 mL of CDCl₃.

  • Baseline Scan: Acquire a standard ¹H NMR spectrum. If PAA is present, a broad singlet will appear >11.0 ppm.

  • Exchange: Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds to ensure biphasic mixing.

  • Validation Scan: Re-acquire the ¹H NMR spectrum.

  • Causality: The acidic proton of PAA rapidly exchanges with deuterium (-COOH → -COOD). Because deuterium is NMR-silent in the ¹H channel, the broad peak >11.0 ppm will completely disappear, confirming the functional group. The formyl proton of BF (δ 8.14) is non-exchangeable and will remain unaffected.

Protocol 2: Bicarbonate Effervescence Test

Spectroscopic data should always be cross-verified with wet chemistry. This protocol exploits the pKa difference between the two isomers.

  • Preparation: Place ~50 mg (or 50 µL) of the unknown isomer into a clean test tube.

  • Reagent Addition: Add 2 mL of a 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Observation & Causality:

    • If PAA: The sample (a solid at room temperature) will begin to dissolve, accompanied by vigorous effervescence (bubbling). PAA (pKa ~4.3) protonates the bicarbonate anion, generating carbonic acid which rapidly decomposes into CO₂ gas.

    • If BF: The sample (a liquid) will remain unreacted, forming a distinct biphasic layer on top of or suspended within the aqueous solution, confirming it is a neutral ester.

References

  • Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives The Royal Society of Chemistry URL: [Link]

  • Formylation and acetylation of alcohols using Amberlyst-15 as a recyclable heterogeneous cat Green Chemistry Letters and Reviews URL: [Link]

  • Novel Ruthenium-Catalyst for Hydroesterification of Olefins with Formates The Royal Society of Chemistry URL:[Link]

Sources

Validation

UV-Vis Absorption Spectra Comparison of Phenylacetic Acid Derivatives: A Technical Guide

Executive Summary Phenylacetic acid (PAA) and its substituted derivatives are fundamental building blocks in pharmaceutical synthesis, agrochemicals, and biological signaling pathways. Accurately characterizing these com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid (PAA) and its substituted derivatives are fundamental building blocks in pharmaceutical synthesis, agrochemicals, and biological signaling pathways. Accurately characterizing these compounds using Ultraviolet-Visible (UV-Vis) spectroscopy is a critical quality control and analytical step. This guide provides an objective, data-driven comparison of the UV-Vis absorption profiles of key PAA derivatives, detailing the quantum mechanical causality behind their spectral shifts and providing a robust, self-validating experimental protocol for their analysis.

Theoretical Framework: Causality of Auxochromic Shifts

To move beyond empirical observation, one must understand the electronic transitions governing UV-Vis absorption. The core chromophore in these molecules is the aromatic benzene ring, which primarily exhibits π→π∗ transitions.

When substituents (auxochromes) are added to the para-position of the phenyl ring, they profoundly alter the electron density distribution:

  • Electron-Donating Groups (EDGs): Substituents such as the hydroxyl group (-OH) in 4-hydroxyphenylacetic acid (4-HPAA) possess lone pairs that conjugate with the aromatic π system. This resonance destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing its energy level higher. Consequently, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased molar absorptivity) [1].

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO2) in 4-nitrophenylacetic acid (4-NPAA) extend the conjugation system and strongly withdraw electron density. This significantly lowers the LUMO energy, facilitating low-energy Intramolecular Charge Transfer (ICT) transitions. This creates entirely new absorption bands that often extend into the near-visible region, which is why nitro-derivatives frequently exhibit a pale yellow tint [2].

ElectronicTransitions Base Phenylacetic Acid (PAA) π → π* Transition λ_max ≈ 255-260 nm EDG Electron-Donating Groups (e.g., -OH in 4-HPAA) Base->EDG EWG Electron-Withdrawing Groups (e.g., -NO2 in 4-NPAA) Base->EWG Batho1 n → π* Conjugation HOMO Energy ↑ Bathochromic Shift (~278 nm) EDG->Batho1 Batho2 Intramolecular Charge Transfer LUMO Energy ↓ Strong Bathochromic Shift (~390 nm) EWG->Batho2

Mechanistic pathways of auxochromic shifts in phenylacetic acid derivatives.

Comparative Data Analysis

The table below summarizes the experimentally observed maximum absorption wavelengths ( λmax​ ) for PAA and its derivatives in polar protic solvents (e.g., methanol or ethanol).

CompoundSubstituent at C4Electronic EffectPrimary λmax​ (nm)Secondary λmax​ (nm)Visual Appearance
Phenylacetic Acid (PAA) None (-H)Baseline~210 nm (Strong)~258 nm (Weak)Colorless
4-Hydroxyphenylacetic Acid Hydroxyl (-OH)Strong EDG (+R)~228 nm278 nmColorless
4-Nitrophenylacetic Acid Nitro (-NO2)Strong EWG (-R, -I)~275 nm~390 - 406 nmPale Yellow

Note: PAA exhibits a weak B-band around 258 nm, but in complex biological matrices, it is often cross-checked near 270 nm due to aromatic ring absorption [3]. 4-HPAA shows a distinct shift to 278 nm [1]. 4-NPAA exhibits a primary peak at 275 nm and a characteristic ICT band near 390 nm, which can shift past 400 nm depending on the solvent and protonation state [2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, UV-Vis measurements must be treated as a self-validating system. A single spectral read is insufficient; the protocol must inherently prove that the detector is operating within its linear dynamic range.

Materials Required:
  • High-purity Methanol (HPLC grade, UV cutoff < 205 nm).

  • Matched pair of Quartz cuvettes (10 mm path length).

  • Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh the derivative and dissolve it in methanol to create a 10 mM stock solution. Causality: Methanol is chosen because it is a polar protic solvent that stabilizes charge-transfer states while remaining transparent down to 205 nm.

  • Serial Dilution: Prepare a calibration series (e.g., 0.01 mM, 0.025 mM, 0.05 mM, 0.1 mM).

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure methanol. Run a baseline scan from 200 nm to 500 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the lowest concentration standard. Scan from 500 nm down to 200 nm. Repeat for all concentrations.

  • System Validation (Beer-Lambert Check): Plot the absorbance at λmax​ against concentration. Calculate the linear regression.

    • Validation Criterion: The R2 value must be ≥0.999 . If absorbance exceeds 1.5 AU, the detector may be saturated, leading to stray light artifacts. Dilute the sample and re-measure.

UVVisWorkflow Start 1. Prepare Stock Solution (10 mM in Methanol) Dilution 2. Serial Dilution (0.01 - 0.1 mM) Start->Dilution Blank 3. Baseline Correction (Matched Quartz Cuvettes) Dilution->Blank Measure 4. Acquire Spectra (200 - 500 nm) Blank->Measure Validate 5. Beer-Lambert Validation (Check Linearity R² > 0.999) Measure->Validate Error Detector Saturation? (Absorbance > 1.5 AU) Measure->Error Error->Dilution If Yes, Dilute Sample

Step-by-step self-validating UV-Vis spectroscopy workflow for phenylacetic acid derivatives.

Methodological Pitfalls & Troubleshooting

When applying this protocol, researchers must be vigilant regarding environmental factors that alter electronic states:

  • pH-Induced Halochromism: The λmax​ of 4-HPAA is highly sensitive to pH. If the solvent is basic, the hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This is a much stronger EDG than -OH, causing an extreme bathochromic shift. Ensure solvent pH is controlled or buffered if analyzing aqueous samples.

  • Solvatochromism: The ICT band of 4-NPAA is sensitive to solvent polarity. Transitioning from a non-polar solvent (like hexane) to a polar solvent (like methanol) will stabilize the excited state, further red-shifting the ~390 nm peak. Always report the exact solvent used when publishing spectral data.

References

  • Chegg. "Below is the UV-vis spectrum of 4-hydroxyphenylacetic acid." Accessed March 10, 2026.[Link]

  • MDPI. "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity." Molecules. Accessed March 10, 2026.[Link]

  • PubMed Central (PMC). "Formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion." Accessed March 10, 2026.[Link]

Comparative

comparative metabolic stability of 2-phenylacetic acid analogs

The 2-phenylacetic acid (PAA) moiety is a privileged structural motif in medicinal chemistry. It forms the core pharmacophore of classical nonsteroidal anti-inflammatory drugs (NSAIDs) and is increasingly utilized in nov...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylacetic acid (PAA) moiety is a privileged structural motif in medicinal chemistry. It forms the core pharmacophore of classical nonsteroidal anti-inflammatory drugs (NSAIDs) and is increasingly utilized in novel therapeutics, including free fatty acid receptor 1 (FFAR1) agonists and hepatitis B virus (HBV) capsid assembly modulators. However, the unsubstituted PAA scaffold frequently suffers from poor metabolic stability, leading to rapid systemic clearance.

This guide provides an objective, data-driven comparison of PAA analogs, detailing the structural modifications used to overcome metabolic liabilities, and outlines the self-validating experimental protocols required to quantify these improvements.

Mechanistic Drivers of Metabolic Stability in PAA Analogs

The intrinsic clearance ( CLint​ ) of a PAA derivative is primarily dictated by its vulnerability to two major hepatic pathways: cytochrome P450 (CYP450)-mediated aromatic ring hydroxylation and uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation. Rational drug design employs several strategies to mitigate these liabilities:

  • Alpha-Carbon Substitution (The "Profen" Shift): Unsubstituted PAAs undergo rapid alpha-oxidation and acyl glucuronidation. Introducing an alpha-methyl group transforms the molecule into a 2-arylpropionic acid (e.g., ibuprofen). This modification introduces critical steric hindrance around the carboxylate group, significantly slowing down UGT-mediated clearance and altering the compound's pharmacokinetic profile 1.

  • Aromatic Ring Halogenation: The electron-rich phenyl ring is a prime target for CYP2C9 hydroxylation. Strategic introduction of fluorine atoms at metabolically "soft" spots (e.g., the 4-position) alters the electronic environment and physically blocks oxidation. For example, 3-fluoro-2-methoxyphenylacetic acid analogs demonstrate how fluorination can drastically decrease intrinsic clearance while enhancing target binding affinity 2.

  • Evasion of Beta-Oxidation: In the development of FFAR1 agonists, early candidates utilizing a phenylpropionic acid headgroup suffered from severe metabolic instability due to rapid beta-oxidation 3. Truncating the linker to a phenylacetic acid moiety effectively bypassed the beta-oxidation pathway, rescuing the plasma concentration profile of the lead compounds 3.

G A 2-Phenylacetic Acid (PAA) Scaffold B CYP450 Enzymes (Oxidation) A->B C UGT Enzymes (Glucuronidation) A->C D Ring Hydroxylation (Rapid Clearance) B->D E Acyl Glucuronides (Reactive Metabolites) C->E F Alpha-Methylation (Steric Hindrance) F->A Modulates G Fluorination (Blocks Oxidation) G->B Inhibits

Caption: Metabolic pathways of PAA analogs and structural modulation strategies.

Comparative Quantitative Data

The table below summarizes the intrinsic clearance and half-life of standard NSAID PAA derivatives compared to highly optimized, novel PAA analogs developed for other therapeutic targets.

Compound / Analog ClassStructural ModificationIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Primary Metabolic Pathway
Diclofenac (Standard PAA)Unsubstituted alpha-carbonHigh (~15-20 µL/min/mg)~1-2 hoursCYP2C9 Hydroxylation, UGT Glucuronidation [[4]](), 5
Ibuprofen (Profen Analog)Alpha-methyl substitutionModerate~2-4 hoursCYP2C9 Oxidation (Sterically hindered UGT) 4, 1
Compound 6a-25 (HBV CAM)Heteroaryldihydropyrimidine PAALow (12.8 µL/min/mg in HLM)108.2 min (in vitro)Highly stable; optimized hydrophobic interactions 6
Compound 21 (LDHA Inhibitor)Succinic acid monoamide PAAVery Low (< 23.1 µL/min/mg)> 60 min (in vitro)Stable to plasma esterases and hepatic CYPs 7

Experimental Methodologies: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of PAA analogs during lead optimization, the Human Liver Microsome (HLM) stability assay is the industry standard. The following protocol is designed as a self-validating system; it incorporates internal causality checks to ensure that the resulting CLint​ data is biologically accurate and free from artifactual degradation.

Step-by-Step Protocol
  • Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

    • Causality: Maintaining physiological pH and ionic strength is critical for preserving the native conformational state and active site geometry of CYP450 enzymes.

  • Pre-Incubation: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the PAA test analog, and the phosphate buffer. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium and allows the highly lipophilic PAA compound to reach a steady state of non-specific binding to microsomal proteins before enzymatic turnover begins.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Withholding it until this step ensures the reaction clock starts precisely at T=0 .

  • Time-Course Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction at the exact time point. Simultaneously, it precipitates the proteins to prevent LC-MS/MS column clogging.

  • Self-Validation Controls (Critical Step): Always run a highly cleared compound (e.g., diclofenac) and a metabolically stable compound (e.g., warfarin) in parallel wells.

    • Causality: This validates the assay's integrity. If diclofenac is not rapidly depleted ( t1/2​ > 15 min), the microsomes are inactive, and the entire plate must be rejected.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the logarithmic depletion of the parent compound over time, from which t1/2​ and CLint​ are calculated.

Workflow Step1 1. Pre-incubation (Test Cmpd + Microsomes) Step2 2. Initiation (Add NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching (Cold Acetonitrile) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for in vitro liver microsomal stability assays.

References

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress.3

  • Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. NIH.gov. 6

  • Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. NIH.gov. 7

  • Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers. Benchchem. 2

  • Nonsteroidal Anti-inflammatory Drugs, Acetaminophen, and COX-2 Inhibitors. Aneskey. 4

  • Pharmacokinetics of ibufenac and ibuprofen. RU.nl. 1

  • Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you. Singlecare. 5

Sources

Validation

Electrochemical Characterization of 2-Phenylacetic Acid Oxidation: A Comparative Guide to Anode Materials

As a Senior Application Scientist in electro-organic synthesis, I frequently encounter researchers struggling to control the selectivity of electrochemical decarboxylation. 2-Phenylacetic acid (PAA) serves as the quintes...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in electro-organic synthesis, I frequently encounter researchers struggling to control the selectivity of electrochemical decarboxylation. 2-Phenylacetic acid (PAA) serves as the quintessential model compound for evaluating anode performance. The divergence between the radical-coupling Kolbe electrolysis and the carbocation-trapping Hofer-Moest reaction is not random; it is entirely dictated by the surface chemistry of the chosen electrode material and the solvent system[1].

This guide provides an objective, data-backed comparison of Platinum (Pt), Glassy Carbon (GC), and Boron-Doped Diamond (BDD) electrodes for PAA oxidation, equipping you with the mechanistic insights and self-validating protocols necessary to optimize your electrochemical workflows.

Mechanistic Divergence: The Causality of Electrode Choice

When PAA is partially neutralized and subjected to anodic oxidation, the phenylacetate anion undergoes an initial single-electron transfer to form a transient carboxyl radical, which rapidly extrudes CO2​ to yield a benzyl radical ( PhCH2∙​ )[2]. The fate of this radical—and thus the final product—is governed by the anode's adsorption characteristics[3].

  • Platinum (Pt) - The Kolbe Pathway: Pt surfaces strongly adsorb the intermediate benzyl radical. This thermodynamic stabilization effectively shields the radical from undergoing further oxidation at the anode. Consequently, two adjacent adsorbed radicals couple to form the symmetric dimer, bibenzyl (1,2-diphenylethane)[4].

  • Glassy Carbon (GC) - The Hofer-Moest Pathway: Carbon electrodes, particularly glassy and amorphous carbons, exhibit exceptionally weak radical adsorption. The benzyl radical remains exposed to the anodic potential and readily undergoes a second single-electron oxidation (de-electronation) to form a benzyl cation ( PhCH2+​ )[2]. In nucleophilic solvents like methanol, this cation is rapidly trapped to form benzyl methyl ether[4].

  • Boron-Doped Diamond (BDD) - The Mineralization/Oxidation Pathway: BDD is characterized by an exceptionally wide potential window and extreme chemical inertness. It lacks active adsorption sites entirely. In aqueous conditions, applying high anodic potentials generates highly reactive hydroxyl radicals ( ∙OH ) that drive the complete combustion (mineralization) of PAA into CO2​ and H2​O [5]. In non-aqueous media, BDD can facilitate direct oxidation, but the lack of surface stabilization often leads to complex product mixtures rather than clean Kolbe dimers[6].

Mechanism PAA 2-Phenylacetate (PhCH2COO-) Radical Benzyl Radical (PhCH2•) PAA->Radical -1e-, -CO2 BDDNode Boron-Doped Diamond (BDD) High Overpotential (Aqueous) PAA->BDDNode +H2O PtNode Platinum (Pt) Anode Strong Adsorption Radical->PtNode CarbonNode Glassy Carbon (GC) Anode Weak Adsorption Radical->CarbonNode Kolbe Bibenzyl (Kolbe Dimer) PtNode->Kolbe Dimerization Cation Benzyl Cation (PhCH2+) CarbonNode->Cation -1e- (Further Oxidation) HoferMoest Benzyl Methyl Ether (Hofer-Moest Product) Cation->HoferMoest +MeOH Mineralization Complete Mineralization (CO2 + H2O) BDDNode->Mineralization •OH Mediated

Mechanistic divergence of 2-phenylacetic acid oxidation based on anode material selection.

Quantitative Performance Comparison

To objectively evaluate these materials for synthetic or environmental applications, we must look at their operational parameters. The table below synthesizes the typical electrochemical behavior of these anodes during PAA oxidation[2][4][5].

Electrode MaterialTypical Operating Potential (vs. Ag/AgCl)Optimal Current DensityPrimary Reaction PathwayDominant Product (in MeOH)Typical Faradaic Yield
Platinum (Pt) +1.80 V to +2.20 V50 - 100 mA/cm²1e⁻ Oxidation (Kolbe)Bibenzyl (m/z 182)65 - 80%
Glassy Carbon (GC) +1.50 V to +1.85 V10 - 50 mA/cm²2e⁻ Oxidation (Hofer-Moest)Benzyl methyl ether (m/z 122)50 - 70%
Boron-Doped Diamond > +2.50 V> 100 mA/cm²Hydroxyl Radical MediatedMineralized CO2​ (in H2​O )> 90% (Mineralization)

Self-Validating Experimental Protocol

A robust electrochemical protocol must be self-validating. By running this workflow with both a Pt and a GC anode in parallel, the resulting shift in product distribution (dimer vs. ether) acts as an internal control, proving that your cell geometry, electrolyte conductivity, and extraction methods are fundamentally sound.

Step-by-Step Methodology

1. Electrolyte Preparation & pH Tuning Dissolve 0.1 M 2-phenylacetic acid in a solvent mixture of Methanol. Add 0.05 M Sodium Methoxide (or adjust with CH3​COOK ) to partially neutralize the solution to a pH of ~5.2[2]. Causality: PAA must be in its anionic form ( pKa​≈4.3 ) to undergo facile electron transfer. Furthermore, because polar electrolytes are poor solvents for non-polar Kolbe products like bibenzyl, utilizing a mixed solvent system (or pure MeOH with vigorous stirring) prevents product precipitation on the electrode[7].

2. Cyclic Voltammetry (CV) Profiling Before bulk electrolysis, perform a CV sweep (0 to +2.5 V vs. Ag/AgCl at 100 mV/s) using a 3-electrode setup. Causality: This determines the exact onset oxidation potential of the phenylacetate anion in your specific cell, ensuring you apply enough potential to drive the reaction without excessively oxidizing the solvent.

3. Bulk Electrolysis (Potentiostatic) Transition to an undivided cell. Apply a constant potential of +1.85 V vs. Ag/AgCl[2]. Pass exactly 2 F/mol of charge relative to the substrate. Causality: An undivided cell is preferred here because the cathodic reduction of protons to H2​ gas perfectly balances the anodic oxidation, eliminating the need for complex sacrificial mediators or divided frit architectures[1].

4. Workup and Liquid-Liquid Extraction Evaporate the methanolic solvent under reduced pressure. Resuspend the crude residue in diethyl ether. Wash the organic layer thoroughly with saturated aqueous NaHCO3​ . Causality: The bicarbonate wash selectively deprotonates any unreacted PAA, partitioning it into the aqueous layer. The neutral products (bibenzyl or benzyl methyl ether) remain isolated in the organic phase, ensuring a clean baseline for chromatography[2].

5. GC-MS Validation Inject the dried organic phase into a GC-MS. Validation Check: The Pt anode batch must show a dominant peak at m/z 182 (bibenzyl). The GC anode batch must show a dominant peak at m/z 122 (benzyl methyl ether). If this divergence is observed, your electrochemical system is fully validated[7].

Workflow Prep 1. Electrolyte Prep (0.1M PAA + Base in MeOH) CV 2. CV Profiling (Determine Oxidation Potential) Prep->CV Electrolysis 3. Bulk Electrolysis (+1.85V vs Ag/AgCl, 2 F/mol) CV->Electrolysis Extraction 4. Workup (NaHCO3 Wash / Ether Extraction) Electrolysis->Extraction Analysis 5. GC-MS Analysis (m/z 182 vs m/z 122 Validation) Extraction->Analysis

Self-validating experimental workflow for the electrochemical characterization of PAA.

Data Interpretation & Analytical Troubleshooting

Even with a validated protocol, scaling up electro-organic synthesis can introduce artifacts. Here is how to interpret common deviations:

  • Artifact: High yields of methyl phenylacetate (Esterification) instead of decarboxylation.

    • Diagnosis: Insufficient current density or low anode potential.

    • Solution: The Kolbe reaction requires a critical threshold of anodic potential to outcompete standard solvent oxidation. If the potential is too low, the acid simply undergoes acid-catalyzed or direct esterification with methanol. Increase the applied potential or decrease the electrode surface area to spike the current density[1].

  • Artifact: Rapid drop in current during potentiostatic electrolysis (Passivation).

    • Diagnosis: Polymerization of radical intermediates coating the electrode surface.

    • Solution: Carbon electrodes are particularly prone to fouling. Transition the setup from a batch beaker cell to a continuous flow electrolysis cell. Flow cells drastically reduce the interelectrode gap and enhance mass transport, sweeping reactive intermediates away from the boundary layer before they can polymerize[8].

  • Artifact: Complete loss of aromatic signals when using BDD.

    • Diagnosis: Unintentional water contamination leading to mineralization.

    • Solution: BDD is highly efficient at generating ∙OH from trace water. If your goal is organic synthesis rather than wastewater treatment, rigorously dry your solvents and utilize molecular sieves. Otherwise, the BDD anode will aggressively cleave the aromatic ring, leading to complete degradation[5].

References

  • Ross, S. D., & Finkelstein, M. (1969). Anodic oxidations. V. Kolbe oxidation of phenylacetic acid and 1-methylcyclohexaneacetic acid at platinum and at carbon. The Journal of Organic Chemistry, 34(10), 2923-2927. URL: [Link]

  • Gupta, P. N., & Raina, A. (2010). Potentiostatic Anodic Acetoxylation Reaction of Phenylacetic Acid. Asian Journal of Chemistry, 22(1), 447-452. URL: [Link]

  • Kawamata, Y., Yan, M., Liu, Z., Bao, D. H., Chen, J., ... & Baran, P. S. (2021). Electrocatalysis as an enabling technology for organic synthesis. National Institutes of Health (NIH) - PMC. URL: [Link]

  • Pletcher, D., Green, R. A., & Brown, R. C. (2018). Flow Electrolysis Cells for the Synthetic Organic Chemistry Laboratory. Chemical Reviews, 118(9), 4573–4591. URL: [Link]

  • Kingston, C., Palkowitz, M. D., Takahira, Y., Vantourout, J. C., Peters, B. K., Kawamata, Y., & Baran, P. S. (2020). A Survival Guide for the “Electro-curious”. Accounts of Chemical Research, 53(1), 72–83. URL: [Link]

  • ExxonMobil Research and Engineering Company. (2014). Electrochemical synthesis to produce lube stock from renewable feeds. WIPO Patent WO2014137534A2.
  • Bruguera-Casamada, C., Sirés, I., Brillas, E., & Araujo, R. M. (2016). A Comparative Electrochemical-Ozone Treatment for Removal of Phenolphthalein. Journal of The Electrochemical Society. URL: [Link]

  • Lancaster, M. (2023). Photoelectrochemical Kolbe Coupling at Bismuth Vanadate Photoelectrodes under Visible-Light Irradiation. White Rose eTheses Online. URL: [Link]

Sources

Comparative

Verifying 2-Phenylacetic Acid Concentration in Biological Samples: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying low-molecular-weight organic acids in complex biological matrices. 2-Phenylacetic acid (PAA) is a critical analyte: it ser...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying low-molecular-weight organic acids in complex biological matrices. 2-Phenylacetic acid (PAA) is a critical analyte: it serves as a biomarker for phenylalanine metabolism disorders (such as phenylketonuria), a product of gut microbiota metabolism, and an active pharmaceutical ingredient or metabolite in hyperammonemia treatments[1][2].

Quantifying PAA in plasma and urine requires navigating severe matrix effects, baseline noise, and the physicochemical challenges of small, polar carboxylic acids. This guide objectively evaluates the prevailing analytical methodologies, establishes the causality behind experimental choices, and provides a self-validating protocol for robust PAA quantification.

Biological Context and Target Analyte Dynamics

To design an effective analytical method, we must first understand the analyte's origin and behavior. PAA is primarily formed through the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation[2]. In human circulation, free PAA is rapidly conjugated with glutamine in the liver to form phenylacetylglutamine (PAGN), which is excreted in urine[1][2]. Consequently, circulating free PAA levels are often trace (low ng/mL to pg/mL), demanding high-sensitivity detection platforms[3].

PAA_Pathway Phe L-Phenylalanine PPY Phenylpyruvate Phe->PPY Transamination PAA 2-Phenylacetic Acid (PAA) PPY->PAA Decarboxylation PAG Phenylacetylglutamine (PAGN) PAA->PAG Glutamine Conjugation

Metabolic pathway of 2-phenylacetic acid from phenylalanine to phenylacetylglutamine.

Methodological Comparison: GC-MS vs. HPLC-UV vs. LC-MS/MS

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for organic acid analysis. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard[3]. Here is the causal breakdown of why this shift occurred:

  • HPLC-UV: PAA lacks a highly conjugated chromophore, resulting in poor UV absorbance. In complex matrices like urine or plasma, co-eluting endogenous compounds easily mask the PAA signal, leading to false positives and poor Limits of Detection (LOD)[4].

  • GC-MS: While offering excellent chromatographic resolution, GC-MS requires the volatilization of the analyte. Because PAA contains a protic carboxyl group, it must undergo chemical derivatization (e.g., silylation or alkylation via ethyl chloroformate) prior to injection[5][6]. Derivatization introduces a critical vulnerability: incomplete reactions, reagent instability, and increased sample preparation time directly compromise the trustworthiness of the quantitative data[5][6].

  • LC-MS/MS (The Preferred Choice): LC-MS/MS bypasses the need for derivatization[3]. By utilizing Electrospray Ionization (ESI) in negative mode, the carboxylic acid group of PAA readily loses a proton to form a stable [M−H]− ion. When coupled with Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, the method achieves unparalleled specificity and sub-ng/mL sensitivity[3][4].

Table 1: Performance Comparison of Analytical Modalities for PAA
ParameterHPLC-UVGC-MSUHPLC-MS/MS (Triple Quad)
Sensitivity (LOD) High ng/mL to µg/mLLow ng/mLLow pg/mL to ng/mL[3][4]
Sample Preparation Protein precipitationExtraction + Derivatization[5]Protein precipitation / SPE[7]
Derivatization Required NoYes (e.g., Silylation)[6]No[3]
Throughput MediumLow (due to prep time)High (< 5 min run time)
Matrix Interference High (co-elution risks)ModerateLow (MRM specificity)

The Gold Standard: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, an analytical protocol cannot merely output numbers; it must be a self-validating system . This means the method must inherently detect and correct for its own physical limitations—specifically, ion suppression caused by the biological matrix.

To achieve this, we employ Stable Isotope Labeling [8]. By spiking the sample with a stable isotope-labeled internal standard (e.g., 13C6​ -PAA or D5​ -PAA) at the very beginning of the workflow, any loss of analyte during extraction, or any signal suppression during ESI, will affect both the endogenous PAA and the internal standard equally[8]. The ratio of their signals remains constant, ensuring absolute quantitative accuracy.

Step-by-Step Methodology: PAA Quantification in Plasma

Phase 1: Sample Preparation (Protein Precipitation) Causality: Plasma contains high-molecular-weight proteins that will irreversibly clog UHPLC columns and suppress ionization. We use cold acetonitrile to denature and precipitate these proteins while keeping the small, polar PAA in solution.

  • Thaw plasma samples on ice to prevent enzymatic degradation of metabolites.

  • Aliquot 50μL of plasma into a pre-chilled microcentrifuge tube.

  • Add 10μL of the Internal Standard working solution ( 13C6​ -PAA at 100ng/mL ). Self-validation step: This corrects for all downstream volumetric and ionization variances.

  • Add 150μL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein crash.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer 100μL of the clear supernatant to an autosampler vial.

Phase 2: UHPLC Separation Causality: We use a reversed-phase C18​ column. Because PAA is highly polar, using a weak acidic mobile phase ensures the carboxylic acid remains protonated (neutral) during chromatography, increasing its retention on the hydrophobic stationary phase before it enters the MS.

  • Column: Acquity UPLC BEH C18 ( 1.7μm , 2.1×100mm ).

  • Mobile Phase A: Water with 0.025% Formic Acid[4].

  • Mobile Phase B: Acetonitrile with 0.025% Formic Acid[4].

  • Gradient: 5% B to 60% B over 4 minutes. Flow rate: 0.4mL/min [7].

  • Injection Volume: 2μL .

Phase 3: Tandem Mass Spectrometry (MS/MS) Detection Causality: Negative ESI is chosen because the carboxylate moiety easily deprotonates. MRM isolates the parent mass, fragments it using collision-induced dissociation (CID), and measures a specific product ion, eliminating background noise.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions:

    • Endogenous PAA: m/z135.1→91.1 (Loss of CO2​ ).

    • Internal Standard ( 13C6​ -PAA): m/z141.1→97.1 .

  • Collision Energy: Optimized to ~15 eV for maximum fragment yield.

LCMS_Workflow S1 1. Aliquot Biofluid (Plasma/Urine) S2 2. Add Internal Standard (13C-PAA or D5-PAA) S1->S2 S3 3. Protein Precipitation (Cold Acetonitrile) S2->S3 S4 4. Centrifugation & Supernatant Collection S3->S4 S5 5. UHPLC Separation (C18 Column, Acidic Mobile Phase) S4->S5 S6 6. MS/MS Detection (Negative ESI, MRM) S5->S6

Self-validating sample preparation and LC-MS/MS workflow for PAA quantification.

Conclusion

While GC-MS remains a viable tool for broad, untargeted metabolomics[9], the mandatory derivatization steps compromise its utility for high-throughput, highly reproducible quantification of targeted organic acids[5][6]. By leveraging the inherent acidity of 2-phenylacetic acid, LC-MS/MS combined with stable isotope dilution provides a self-validating, highly sensitive, and robust framework[3][8]. For drug development professionals and clinical researchers, adopting this UHPLC-MS/MS methodology ensures that pharmacokinetic data and biomarker readouts are grounded in unassailable analytical integrity.

References

  • Analytical Chemistry (ACS Publications). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Available at:[Link]

  • MDPI. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples. Available at: [Link]

  • Pragolab. GC-MS Application Note: MetaboAuto® for GC-MS. Available at:[Link]

  • PMC / NIH. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). A Rapid Method to Determine Colonic Microbial Metabolites Derived from Grape Flavanols in Rat Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • PMC / NIH. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. Available at:[Link]

  • NP-MRD. Showing NP-Card for Phenylacetic acid (NP0000651). Available at: [Link]

  • PMC / NIH. GC/MS based metabolomics: development of a data mining system for metabolite identification by using soft independent modeling of class analogy (SIMCA). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide for Handling 2-Phenylacetic Acid

As an Application Scientist, I recognize that laboratory safety is not merely about compliance—it is about understanding the mechanistic interactions between chemicals and human physiology. 2-Phenylacetic acid (PAA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, I recognize that laboratory safety is not merely about compliance—it is about understanding the mechanistic interactions between chemicals and human physiology. 2-Phenylacetic acid (PAA) is a critical reagent in drug development and organic synthesis. However, its physical properties demand rigorous operational and disposal protocols. This guide provides a self-validating system for handling PAA, explaining the causality behind every safety measure to build a culture of informed, proactive laboratory safety.

Mechanistic Hazard Profile & Risk Assessment

Before designing a safety protocol, we must analyze the physicochemical properties and hazard profile of the compound. 2-Phenylacetic acid (CAS 103-82-2)[1] is an organic acid that typically presents as a white crystalline solid. While not highly hazardous by OSHA standards, it poses specific risks due to its acidity and potential to form combustible dusts[2].

Quantitative Hazard Data
Property / HazardValue / SpecificationCausality & Impact
Melting Point 76–76.5 °C[3]A relatively low melting point means friction or mild heat can cause localized melting, increasing the risk of skin adherence.
Boiling Point ~265 °C[2]High boiling point; however, thermal decomposition during a fire can generate irritating and highly toxic gases[1].
H315 Causes skin irritation[4]As an organic acid, prolonged dermal contact disrupts the lipid bilayer of the skin, leading to localized inflammation.
H319 Causes serious eye irritation[4]Draize tests indicate moderate eye irritation within 24 hours[2], necessitating strict ocular shielding.
H335 May cause respiratory irritation[4]Solid particulates (dust) can deposit in the upper respiratory tract, causing acute mucosal irritation.

Evidence-Based PPE Selection

Standard laboratory attire is insufficient for handling PAA. The selection of Personal Protective Equipment (PPE) must be directly correlated to the compound's physical state and hazard statements.

  • Eye and Face Protection:

    • Specification:5[5].

    • Causality: Because PAA is handled as a solid, the primary ocular risk is airborne dust generated during transfer or weighing. Standard safety glasses lack the orbital seal required to block fine particulates.

  • Hand Protection:

    • Specification:5[5].

    • Causality: Nitrile provides superior chemical resistance against organic acids compared to latex. The 0.11 mm thickness ensures tactile sensitivity for delicate lab work while maintaining a robust barrier against transdermal absorption. Gloves must be inspected for micro-tears prior to use[2].

  • Respiratory Protection:

    • Specification:6[6].

    • Causality: PAA dust can accumulate in poorly ventilated areas. A P95 respirator filters out 95% of airborne particles, directly mitigating the H335 respiratory irritation hazard.

  • Body Protection:

    • Specification: A fully buttoned laboratory coat or a complete suit protecting against chemicals, depending on the scale and concentration of the operation[6].

Standard Operating Procedure: Handling & Spill Containment

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Routine Handling Protocol
  • Preparation: Conduct all transfers and weighing inside a certified chemical fume hood to keep airborne concentrations low[1]. Ensure the hood's flow rate is optimal before opening the container.

  • PPE Donning: Equip the verified PPE (Nitrile gloves, EN166 goggles, lab coat).

  • Material Transfer: Use anti-static spatulas to transfer the solid. Crucial Step: Minimize dust generation, as the further processing of solid materials may result in the formation of combustible dusts[2].

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases[1].

  • Decontamination: Remove contaminated gloves using the proper technique (without touching the glove's outer surface) and wash hands thoroughly before breaks and at the end of the workday[2].

Spill Response Workflow

In the event of a spill, systematic containment is required to prevent environmental release and secondary exposure.

SpillResponse Start 2-Phenylacetic Acid Spill Assess Assess Spill Scale Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don PPE: Nitrile (0.11mm), EN166 Goggles, P95 Respirator Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Contain Sweep/Vacuum (Avoid Dust Generation) PPE->Contain Dispose Transfer to Closed Container Contain->Dispose Clean Wash Area with Soap & Water Dispose->Clean

Decision matrix and workflow for 2-phenylacetic acid spill containment.

Spill Cleanup Protocol:

  • Evacuate & Assess: Determine the size of the spill. For large spills, evacuate personnel to a safe area and contact Environmental Health and Safety (EHS)[4].

  • Containment: For manageable spills, vacuum or sweep up the material. Crucial Step: Do not dry sweep if it generates excessive dust. Avoid generating dusty conditions[1].

  • Collection: Place the swept material into a suitable, tightly closed container for disposal[2].

  • Area Decontamination: Wash the affected area with soap and plenty of water[2]. Do not let the product enter drains[2].

Waste Management and Disposal Protocol

Improper disposal of 2-phenylacetic acid can lead to environmental contamination. The following protocol aligns with the Directive on waste 2008/98/EC and standard laboratory practices[5].

  • Segregation: Leave chemicals in their original containers. Do not mix PAA waste with other incompatible chemical waste (e.g., strong bases or oxidizers)[5].

  • Solubilization: Dissolve or mix the surplus material with a combustible solvent[5].

  • Incineration: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber[5].

  • Packaging Disposal: Dispose of contaminated packaging in the exact same manner as the unused product[2].

References
  • Material Safety Data Sheet - Phenylacetic acid, 98.5%. Cole-Parmer.
  • Phenylacetic acid - Safety D
  • Safety Data Sheet - 2-Cyclopentyl-2-phenylacetic acid. Angene Chemical.
  • Phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Phenylacetic acid - Safety D
  • PHENYLACETIC ACID - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenylacetic acid
Reactant of Route 2
2-phenylacetic acid
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